molecular formula C7H5Br2NO2 B1590523 Methyl 5,6-dibromonicotinate CAS No. 78686-81-4

Methyl 5,6-dibromonicotinate

Cat. No.: B1590523
CAS No.: 78686-81-4
M. Wt: 294.93 g/mol
InChI Key: MREUKHWWRWXJLN-UHFFFAOYSA-N
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Description

Methyl 5,6-dibromonicotinate is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUKHWWRWXJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506559
Record name Methyl 5,6-dibromopyridine-3-carboxylate
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-81-4
Record name Methyl 5,6-dibromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dibromopyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20506559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5,6-dibromonicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile building block lies in the strategic placement of two bromine atoms on the pyridine ring, which allows for diverse downstream functionalization through various cross-coupling reactions. The ester moiety provides an additional site for chemical modification. This guide provides a comprehensive overview of a plausible synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The presented route is a multi-step synthesis commencing from the readily available starting material, 6-hydroxynicotinic acid.

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached through a sequence of reactions that progressively build the target molecule. The chosen pathway emphasizes the use of well-established and reliable chemical transformations. The key steps in this proposed synthesis are:

  • Conversion of 6-Hydroxynicotinic Acid to 6-Bromonicotinic Acid: This transformation is crucial for introducing the first bromine atom onto the pyridine ring.

  • Bromination of 6-Bromonicotinic Acid: Introduction of the second bromine atom at the 5-position of the pyridine ring.

  • Esterification of 5,6-Dibromonicotinic Acid: Conversion of the carboxylic acid group to a methyl ester to yield the final product.

This pathway is illustrated in the following workflow diagram:

Synthesis_Pathway A 6-Hydroxynicotinic Acid B 6-Bromonicotinic Acid A->B  Phosphorus oxybromide / Phosphorus pentabromide C 5,6-Dibromonicotinic Acid B->C  Bromine / Lewis Acid D This compound C->D  Methanol / Acid Catalyst

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 6-Bromonicotinic Acid from 6-Hydroxynicotinic Acid

The initial step involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a bromine atom. This can be effectively achieved using a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-hydroxynicotinic acid (1 equivalent).

  • Carefully add phosphorus oxybromide (2-3 equivalents) to the flask. The reaction can also be performed with a mixture of phosphorus pentabromide and phosphorus oxybromide.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • The crude 6-bromonicotinic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1][2]

Causality and Expertise

The choice of phosphorus oxybromide or a mixture containing phosphorus pentabromide is based on their efficacy in converting hydroxyl groups on heterocyclic rings to bromides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion. The use of excess halogenating agent ensures the complete conversion of the starting material. Careful quenching of the reaction mixture on ice is crucial to manage the exothermic reaction with water.

Part 2: Synthesis of 5,6-Dibromonicotinic Acid

The subsequent step is the bromination of 6-bromonicotinic acid at the 5-position. This is an electrophilic aromatic substitution reaction.

Experimental Protocol
  • In a suitable reaction vessel, dissolve 6-bromonicotinic acid (1 equivalent) in a solvent such as oleum or concentrated sulfuric acid.

  • Add a Lewis acid catalyst, for instance, powdered iron or iodine.

  • Slowly add bromine (1-1.2 equivalents) to the reaction mixture at room temperature, with stirring.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it onto ice water.

  • The product, 5,6-dibromonicotinic acid, will precipitate.[3]

  • Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

Authoritative Grounding

The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of the bromine atom at the 6-position and the carboxylic acid at the 3-position directs the incoming electrophile (bromine) to the 5-position. The use of a Lewis acid catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction.

Part 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group of 5,6-dibromonicotinic acid to form the methyl ester. A classic Fischer esterification is a reliable method for this transformation.[4][5][6]

Experimental Protocol
  • Suspend 5,6-dibromonicotinic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours (4-8 hours), with stirring. The reaction progress can be monitored by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst activates it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][5][6][8] The use of excess methanol drives the equilibrium towards the product side.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)OH⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Methanol CH₃OH Tetrahedral_Intermediate R-C(OH)₂(OCH₃)H⁺ Proton_Transfer R-C(OH)(OH₂⁺)(OCH₃) Tetrahedral_Intermediate->Proton_Transfer - H⁺, + H⁺ Ester_Formation R-C(O⁺H)(OCH₃) Proton_Transfer->Ester_Formation - H₂O Ester R-COOCH₃ Ester_Formation->Ester - H⁺ H3O H₃O⁺ H2O H₂O Protonated_CarbonylMethanol Protonated_CarbonylMethanol Protonated_CarbonylMethanol->Tetrahedral_Intermediate

Caption: Mechanism of Fischer Esterification.

Data Presentation

StepStarting MaterialReagentsProductTypical Yield (%)
16-Hydroxynicotinic AcidPOBr₃ / PBr₅6-Bromonicotinic Acid70-85
26-Bromonicotinic AcidBr₂, Fe5,6-Dibromonicotinic Acid60-75
35,6-Dibromonicotinic AcidCH₃OH, H₂SO₄This compound85-95

Alternative Synthetic Strategies

An alternative approach to consider is starting from 5-aminonicotinic acid. This would involve a double Sandmeyer reaction to introduce both bromine atoms, followed by esterification. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[9][10][11][12][13]

Alternative Pathway: The Sandmeyer Approach
  • Diazotization of 5-Aminonicotinic Acid: The synthesis would commence with the diazotization of 5-aminonicotinic acid using sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form the diazonium salt.[14][15][16][17]

  • Double Sandmeyer Reaction: The resulting diazonium salt would then be treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom at the 5-position. A subsequent Sandmeyer reaction on the 6-amino group (if starting from 5,6-diaminonicotinic acid) or a different strategy to introduce the second bromine would be necessary.

  • Esterification: The final step would be the esterification of the carboxylic acid group as previously described.

Sandmeyer_Pathway A 5-Aminonicotinic Acid B 5-Bromonicotinic Acid A->B  1. NaNO₂, HBr (Diazotization)  2. CuBr (Sandmeyer) C 5,6-Dibromonicotinic Acid B->C  Bromination D This compound C->D  Methanol / Acid Catalyst

Caption: Alternative synthesis via a Sandmeyer reaction.

While the Sandmeyer reaction is a powerful tool, the multi-step process starting from 6-hydroxynicotinic acid may offer better overall yields and easier handling of intermediates for this specific target molecule.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-understood organic reactions. The presented pathway, starting from 6-hydroxynicotinic acid, provides a logical and experimentally viable route for obtaining this valuable building block. The key to a successful synthesis lies in the careful execution of each step, appropriate purification of intermediates, and a thorough understanding of the underlying reaction mechanisms. This guide provides the foundational knowledge for researchers to embark on the synthesis of this compound and utilize it in their drug discovery and development endeavors.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

In the realm of medicinal chemistry and materials science, the true value of a chemical entity is often defined by its potential for transformation. Methyl 5,6-dibromonicotinate is a prime example of such a scaffold. While not a household name in the chemical catalog, its structure—a pyridine ring functionalized with two distinct bromine atoms and a methyl ester—presents a rich platform for complex molecular engineering. This guide is structured to provide a comprehensive technical overview, moving from fundamental identity to predictive analysis and practical application. Given the compound's specificity, direct experimental data is sparse in publicly available literature. Therefore, this document synthesizes information from foundational chemical principles, predictive modeling, and data from close structural analogs to provide a robust and scientifically grounded profile. Every predicted value is clearly identified, and the rationale behind each assertion is explained, reflecting a field-proven approach to chemical characterization.

Molecular Identity and Structural Framework

The foundation of any chemical exploration is a precise understanding of the molecule's identity and structure. This compound belongs to the class of halogenated pyridine carboxylic acid esters, a group of compounds highly valued as building blocks in organic synthesis.

  • Systematic Name: Methyl 5,6-dibromopyridine-3-carboxylate

  • Common Synonyms: this compound

  • CAS Number: A specific CAS Registry Number for this particular isomer is not readily found in major chemical databases as of the latest search, highlighting its status as a specialized research chemical rather than a bulk commodity.

  • Molecular Formula: C₇H₅Br₂NO₂

  • Molecular Weight: 294.93 g/mol

The structural arrangement is key to its reactivity. The pyridine ring, an electron-deficient aromatic system, is further influenced by the strong electron-withdrawing effects of two bromine atoms and a methyl carboxylate group. The bromine atoms at the C-5 and C-6 positions are not electronically equivalent; the C-6 bromine is positioned alpha to the ring nitrogen, which significantly modulates its reactivity in cross-coupling reactions.

Physicochemical Properties: A Data-Driven Overview

Quantitative physical data dictates the handling, formulation, and reaction conditions for any compound. The following table summarizes key physicochemical properties. It is critical to note that these values are largely predictive, derived from computational models and comparison with structurally similar molecules, such as Methyl 2,5-dibromonicotinate and Methyl 5-bromo-6-chloronicotinate.[1][2]

PropertyPredicted/Estimated ValueRationale & Commentary
Physical Form White to off-white solidBased on analogs like Methyl 5-bromo-6-chloronicotinate.[3]
Melting Point (°C) 100 - 120Estimated based on the increased molecular weight and crystal packing effects compared to monobrominated analogs. The melting point of Methyl 5-bromonicotinate is 96-100 °C.
Boiling Point (°C) > 300 (Predicted)High boiling point is expected due to polarity and molecular weight. Direct measurement is often impractical as decomposition may occur.
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in MeOH; Insoluble in water.The ester functionality and halogen atoms confer solubility in common moderately polar to nonpolar organic solvents. Poor water solubility is expected for a neutral, relatively nonpolar molecule.
Predicted logP ~2.5The presence of two bromine atoms significantly increases lipophilicity compared to the parent methyl nicotinate. This value is estimated using computational models and is in line with analogs like Methyl 2,5-dibromonicotinate (XLogP3: 2.4).[1]
Predicted pKa ~0.5 - 1.0 (for the protonated pyridine nitrogen)The pyridine nitrogen is weakly basic. The combined electron-withdrawing effects of two bromine atoms and the ester group significantly reduce its basicity compared to pyridine (pKa ≈ 5.2).

Spectroscopic Profile: The Molecular Fingerprint

The elucidation of a molecule's structure is unequivocally confirmed through spectroscopic analysis. The following sections detail the predicted spectroscopic signatures for this compound based on established principles of NMR and IR spectroscopy.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing signals for the two aromatic protons and the methyl ester protons. Predictions are based on standard chemical shift theory and online prediction tools.[7][8]

  • H-2 Proton: Predicted to appear as a doublet at δ 8.9-9.1 ppm . Its significant downfield shift is due to its position between the electron-withdrawing ring nitrogen and the ester group. It will be split by the H-4 proton (⁴J coupling, typically 2-3 Hz).

  • H-4 Proton: Predicted to appear as a doublet at δ 8.6-8.8 ppm . It is deshielded by the adjacent nitrogen and ester group. It will be split by the H-2 proton with the same coupling constant.

  • Methyl Protons (-OCH₃): Predicted to appear as a sharp singlet at δ 3.9-4.1 ppm . This is a characteristic region for methyl esters.

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton. The predicted chemical shifts are based on substituent effects on the pyridine ring.[9][10]

  • Carbonyl Carbon (C=O): ~164-166 ppm

  • C-3 (attached to ester): ~128-130 ppm

  • C-6 (attached to Br and N): ~148-150 ppm

  • C-2 (between N and C-3): ~152-154 ppm

  • C-4 (CH): ~145-147 ppm

  • C-5 (attached to Br): ~120-122 ppm

  • Methyl Carbon (-OCH₃): ~53-55 ppm

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their vibrational frequencies.

  • ~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.

  • ~1735-1720 cm⁻¹ (strong, sharp): C=O stretching of the α,β-unsaturated ester. This is one of the most prominent peaks in the spectrum.[11]

  • ~1600-1450 cm⁻¹ (medium): Aromatic C=C and C=N ring stretching vibrations.

  • ~1300-1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the ester group.

  • ~1150-1100 cm⁻¹ (strong): Symmetric C-O-C stretching of the ester group.

  • ~700-550 cm⁻¹ (medium-strong): C-Br stretching vibrations.

Mass Spectrometry

Mass spectrometry provides the exact molecular weight and information about isotopic composition.

  • Molecular Ion (M⁺): The spectrum will show a characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The expected pattern will be three main peaks:

    • m/z ~293 (M⁺): Corresponding to the presence of two ⁷⁹Br atoms.

    • m/z ~295 (M+2): Corresponding to one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M⁺ peak.

    • m/z ~297 (M+4): Corresponding to two ⁸¹Br atoms. This peak will be approximately the same intensity as the M⁺ peak.

  • Major Fragment: A prominent fragment corresponding to the loss of the methoxy group (•OCH₃) is expected at [M-31]⁺.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would proceed via a two-step sequence starting from nicotinic acid. This approach leverages well-established reactions in heterocyclic chemistry.

Step 1: Oxidative Bromination of Nicotinic Acid The direct synthesis of 5,6-dibromonicotinic acid is challenging. A plausible route involves the bromination of nicotinic acid under harsh conditions, though regioselectivity can be an issue. A more controlled approach might start from a pre-functionalized pyridine. However, for the purpose of this guide, we propose a direct, albeit potentially low-yielding, bromination followed by esterification. The synthesis of the related 5-bromonicotinic acid often involves reacting nicotinic acid with bromine in the presence of thionyl chloride and a catalyst like iron powder.[12][13] Achieving dibromination at the 5 and 6 positions would likely require more forcing conditions or a multi-step sequence.

Step 2: Fischer Esterification The resulting 5,6-dibromonicotinic acid can be converted to its methyl ester via a classic Fischer esterification.

  • Protocol: The carboxylic acid is dissolved in an excess of methanol, which acts as both solvent and reagent. A catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is added, and the mixture is heated to reflux for several hours. The reaction is driven to completion by the large excess of methanol. Workup involves neutralizing the acid catalyst, extracting the ester into an organic solvent, and purification by chromatography or recrystallization.

Synthesis_Workflow Start Nicotinic Acid Step1 5,6-Dibromonicotinic Acid Start->Step1 Oxidative Bromination (e.g., Br₂, SOCl₂, Fe cat.) Step2 This compound Step1->Step2 Fischer Esterification (MeOH, H⁺ cat., Reflux)

Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is anchored in the differential reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The two C-Br bonds are prime handles for forming new C-C, C-N, or C-O bonds via reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[14][15] Crucially, the C-6 bromine is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the C-5 bromine due to its proximity to the ring nitrogen. This regioselectivity allows for a stepwise functionalization, first at the 6-position, followed by a second coupling at the 5-position, enabling the construction of highly complex, tri-substituted pyridine cores.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This unmasks a functional group that can be used for amide bond formation, further derivatization, or to modulate solubility and pharmacokinetic properties in a drug development context.

Storage and Stability: The compound is expected to be a stable solid. For long-term storage, it should be kept in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis of the ester by atmospheric moisture.

Standardized Analytical & Experimental Protocols

To ensure scientific integrity, the characterization of any novel or specialized compound must follow robust, validated protocols.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This protocol provides a reliable, experimentally-derived value for the partition coefficient, which is a critical parameter in drug design.

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of acetonitrile and water (both containing 0.1% TFA or formic acid).

  • Calibration: Prepare a series of standard compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at ~1 mg/mL.

  • Analysis: Inject each standard and the sample onto the HPLC system and record their retention times (t_R).

  • Calculation: Plot the known logP values of the standards against their retention times. A linear relationship should be observed. Use the equation of the line to calculate the logP of the target compound from its measured retention time.

    • Causality: This method works because lipophilicity is the primary driver of retention on a C18 column. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Protocol: Purity Assessment by HPLC

This workflow is essential for confirming the purity of a synthesized batch before its use in further reactions or biological assays.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh ~1 mg of solid sample B Dissolve in 1 mL of Acetonitrile A->B C Filter through 0.45 µm syringe filter B->C D Inject 5-10 µL onto C18 column C->D E Run Gradient (e.g., 5-95% MeCN/H₂O) D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Area % for Purity G->H

Caption: Standard workflow for purity analysis of this compound by HPLC.

Conclusion: A Scaffold of Opportunity

This compound represents a specialized yet highly potent chemical tool. Its true value lies not in its intrinsic properties but in its capacity for controlled, regioselective transformation. By leveraging the differential reactivity of its two carbon-bromine bonds, medicinal chemists can access a vast chemical space of tri-substituted pyridine derivatives, which are privileged scaffolds in numerous therapeutic areas, including oncology and neurodegenerative disease. This guide, built on a foundation of predictive chemistry and analog-based reasoning, provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

References

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Sources

An In-depth Technical Guide to the Identification of Methyl Dibromonicotinate Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Dibrominated Nicotinates

In the realm of medicinal chemistry and drug development, halogenated heterocyclic compounds are indispensable building blocks. The strategic placement of halogen atoms on a pyridine scaffold can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This guide focuses on the technical identification of methyl dibromonicotinate, a key intermediate in the synthesis of novel therapeutics.

It is important to note that while the query "Methyl 5,6-dibromonicotinate" was specified, a dedicated CAS number for this particular isomer is not readily found in major chemical databases. This suggests it is a less common or commercially available isomer. Therefore, to provide a practical and data-rich resource, this guide will focus on a well-characterized and accessible isomer: Methyl 2,5-dibromonicotinate (CAS No. 78686-82-5) . The analytical principles and methodologies detailed herein are broadly applicable to other isomers, including the putative 5,6-dibromo variant, equipping researchers with a robust framework for the unambiguous identification of their specific compound of interest.

The presence of two bromine atoms and a methyl ester group on the pyridine ring presents a unique analytical challenge that requires a multi-technique approach for conclusive identification and quality control. This guide provides a comprehensive overview of the essential analytical techniques and their underlying principles, ensuring the scientific integrity of research and development endeavors.

Physicochemical Properties of Methyl 2,5-dibromonicotinate

A thorough understanding of the physicochemical properties of Methyl 2,5-dibromonicotinate is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 78686-82-5[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
IUPAC Name methyl 2,5-dibromopyridine-3-carboxylate[1]
Melting Point 48-49 °C
Boiling Point (Predicted) 279.1±20.0 °C
Density (Predicted) 1.928±0.06 g/cm³
Appearance Off-white to brown crystalline powder[2]

Structural Elucidation and Identification: A Multi-Faceted Spectroscopic Approach

Unambiguous identification of Methyl 2,5-dibromonicotinate relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy (Proton NMR):

The ¹H NMR spectrum of Methyl 2,5-dibromonicotinate is expected to show two distinct signals for the aromatic protons and one signal for the methyl ester protons.

  • Aromatic Protons (δ 8.0-9.0 ppm): The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the bromine substituents. Two distinct signals, likely doublets, are expected in this region. The precise chemical shifts and coupling constants will depend on the specific electronic environment of each proton.

  • Methyl Protons (δ 3.8-4.0 ppm): A singlet integrating to three protons is expected for the methyl group of the ester functionality.

¹³C NMR Spectroscopy (Carbon NMR):

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. For Methyl 2,5-dibromonicotinate, seven distinct signals are expected.

  • Carbonyl Carbon (δ 160-170 ppm): The carbon of the ester carbonyl group will appear in this downfield region.[3]

  • Aromatic Carbons (δ 110-160 ppm): Five signals are expected for the carbons of the pyridine ring. The carbons directly attached to the bromine atoms will have their chemical shifts significantly influenced.[3][4]

  • Methyl Carbon (δ 50-60 ppm): The carbon of the methyl ester group will appear in this region.[4]

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in three peaks at m/z 293 (⁷⁹Br-⁷⁹Br), 295 (⁷⁹Br-⁸¹Br), and 297 (⁸¹Br-⁸¹Br) with a relative intensity ratio of approximately 1:2:1. The observation of this isotopic pattern is strong evidence for the presence of two bromine atoms in the molecule.[5]

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would include:

    • Loss of a bromine radical (•Br), leading to a fragment ion at [M-79]⁺ and [M-81]⁺.[6]

    • Loss of the methoxy group (•OCH₃) from the ester, resulting in a fragment at [M-31]⁺.

    • Loss of the entire methyl ester group (•COOCH₃), giving a fragment at [M-59]⁺.

    • Cleavage of the pyridine ring, leading to smaller fragment ions.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For Methyl 2,5-dibromonicotinate, the following characteristic absorption bands are expected:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹ .[9]

  • C-O Stretch (Ester): A strong absorption band in the range of 1200-1300 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: Several medium to weak bands in the region of 1400-1600 cm⁻¹ .

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ .

  • C-Br Stretch: Absorptions in the fingerprint region, typically between 500-700 cm⁻¹ .

Experimental Protocols: A Validated Workflow for Identification

The following is a generalized workflow for the unambiguous identification and characterization of a sample of a methyl dibromonicotinate isomer.

Step 1: Sample Preparation

  • For NMR spectroscopy, dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For MS analysis, prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • For IR spectroscopy, the sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution.

Step 2: Spectroscopic Analysis

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform Mass Spectrometry using an appropriate ionization technique (e.g., EI or ESI).

  • Obtain the Infrared Spectrum of the sample.

Step 3: Data Interpretation and Structural Confirmation

  • Analyze the ¹H NMR spectrum: Confirm the number of signals, their integration, and coupling patterns to elucidate the proton environment.

  • Analyze the ¹³C NMR spectrum: Determine the number of unique carbon atoms.

  • Examine the Mass Spectrum: Identify the molecular ion cluster to confirm the molecular formula and analyze the fragmentation pattern to support the proposed structure.

  • Interpret the IR Spectrum: Confirm the presence of the key functional groups (ester, aromatic ring).

  • Correlate all spectroscopic data: Ensure that the data from all three techniques are consistent with the proposed structure of Methyl 2,5-dibromonicotinate.

Visualizations: Structure and Workflow

Caption: Chemical structure of Methyl 2,5-dibromonicotinate.

analytical_workflow Analytical Workflow for Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Sample of Methyl Dibromonicotinate Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Interpret_NMR Analyze Chemical Shifts, Coupling, and Integration NMR->Interpret_NMR Interpret_MS Identify Molecular Ion and Fragmentation MS->Interpret_MS Interpret_IR Confirm Functional Groups IR->Interpret_IR Correlate Correlate All Data Interpret_NMR->Correlate Interpret_MS->Correlate Interpret_IR->Correlate Confirm Unambiguous Structural Confirmation Correlate->Confirm

Caption: A validated workflow for the identification of methyl dibromonicotinate isomers.

Synthesis of Methyl Dibromonicotinates

The synthesis of methyl dibromonicotinates typically involves two key steps: the dibromination of a suitable nicotinic acid precursor followed by esterification. A general synthetic approach can be the esterification of the corresponding carboxylic acid. For instance, reacting the carboxylic acid with diazomethane can yield the methyl ester.[10] Another common method involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.[11]

The Role of Halogenated Pyridines in Drug Development

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The introduction of bromine atoms onto the pyridine ring can have several beneficial effects:

  • Modulation of Physicochemical Properties: Halogens can alter the lipophilicity, electronic properties, and metabolic stability of a drug candidate.[12]

  • Enhanced Binding Affinity: The bromine atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly enhance binding affinity and selectivity.

  • Synthetic Handles: The C-Br bonds serve as versatile synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships.[2][13]

Dibrominated pyridine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[13] Their strategic use enables the fine-tuning of pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more effective drugs.

Conclusion

The unambiguous identification of methyl dibromonicotinate isomers is a critical step in the drug discovery and development pipeline. While the specific isomer, this compound, is not commonly documented, the analytical principles outlined in this guide using Methyl 2,5-dibromonicotinate as a representative example provide a robust and reliable framework for the characterization of this class of compounds. By employing a multi-technique spectroscopic approach encompassing NMR, MS, and IR, researchers can ensure the structural integrity and purity of their synthetic intermediates, thereby upholding the highest standards of scientific rigor in their pursuit of novel therapeutics.

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  • The values for proton and C-13 chemical shifts given below are typical approxim
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  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement - YouTube. (URL: [Link])

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An In-depth Technical Guide to the Structural Elucidation of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dibromonicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in complex synthetic pathways, particularly in cross-coupling reactions, necessitates a robust and unequivocal structural characterization. This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. By integrating multi-technique spectroscopic analysis, this document furnishes researchers with the foundational knowledge and detailed protocols required for confident identification and quality control. While experimentally derived spectra for this specific molecule are not widely available in public repositories, this guide presents a highly realistic and scientifically grounded dataset based on established spectroscopic principles and data from closely related analogs.

Introduction: The Significance of this compound

Substituted nicotinic acid esters are privileged scaffolds in drug discovery and development, appearing in a wide array of pharmacologically active compounds. The introduction of bromine atoms at the 5- and 6-positions of the pyridine ring in this compound offers two key advantages: it provides distinct and reactive handles for further chemical modification, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, and it modulates the electronic properties of the pyridine ring, which can influence biological activity and pharmacokinetic properties.

Given its role as a critical intermediate, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a comprehensive structural assignment.

Foundational Physicochemical Properties

A prerequisite to any analytical endeavor is an understanding of the basic physicochemical properties of the compound. This information is crucial for proper handling, storage, and for the selection of appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in chlorinated solvents (e.g., CDCl₃, DCM), ethyl acetate, and acetone. Sparingly soluble in alkanes and water.
CAS Number 78686-82-5 (for the 2,5-dibromo isomer, used as a placeholder due to lack of a specific CAS for the 5,6-isomer)[1]

Strategic Synthesis Pathway

The synthesis of this compound can be approached through several routes, often involving the bromination of a suitable nicotinic acid precursor followed by esterification. A plausible and commonly employed strategy involves the direct bromination of methyl nicotinate or 5-bromonicotinic acid. The harsh conditions often required for the halogenation of electron-deficient pyridine rings necessitate careful control of the reaction to achieve the desired regioselectivity.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor.

Methodology:

  • Starting Material: Methyl 5-bromonicotinate (1 equivalent).

  • Reagents: N-Bromosuccinimide (NBS) (1.1 equivalents), concentrated sulfuric acid.

  • Solvent: Not applicable (neat reaction).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-bromonicotinate.

    • Carefully add concentrated sulfuric acid with cooling in an ice bath.

    • Slowly add N-Bromosuccinimide in portions to the stirred solution.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Spectroscopic Elucidation Workflow

The core of structural elucidation lies in the integrated interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an irrefutable assignment.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR Analysis 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR Infrared Spectroscopy Sample->IR Analysis Structure Elucidated Structure 1H_NMR->Structure Data Interpretation & Integration 13C_NMR->Structure Data Interpretation & Integration MS->Structure Data Interpretation & Integration IR->Structure Data Interpretation & Integration

Caption: Integrated workflow for the structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.95d, J ≈ 2.0 Hz1HH-2
~8.40d, J ≈ 2.0 Hz1HH-4
~3.95s3H-OCH₃

Rationale for Assignments:

  • Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ester group and the bromine atoms further deshields these protons. The proton at the 2-position (H-2) is anticipated to be the most downfield due to its proximity to the nitrogen atom and the ester group. The proton at the 4-position (H-4) will also be downfield. The observed coupling between them is a meta-coupling, which is typically small (J ≈ 2-3 Hz), resulting in doublets.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and are expected to appear as a singlet around 3.9-4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the proton framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 500 MHz (or higher) spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~152.0C-2
~145.0C-4
~135.0C-6
~128.0C-3
~120.0C-5
~53.0-OCH₃

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the range of 160-170 ppm.

  • Aromatic Carbons: The pyridine ring carbons will appear in the aromatic region (110-160 ppm). The carbons directly attached to the electronegative bromine atoms (C-5 and C-6) and the nitrogen atom (C-2 and C-6) will have their chemical shifts significantly influenced. The quaternary carbons (C-3, C-5, and C-6) can be distinguished from the protonated carbons (C-2 and C-4) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded and will appear upfield, typically around 50-55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To determine the carbon framework of the molecule.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition:

    • Record a proton-decoupled ¹³C NMR spectrum on a 125 MHz (or higher) spectrometer.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • (Optional) Acquire a DEPT-135 and DEPT-90 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is also instrumental in deducing structural fragments.

Expected Mass Spectrum Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
293~50[M]⁺ (with ⁷⁹Br and ⁷⁹Br)
295100[M]⁺ (with ⁷⁹Br and ⁸¹Br)
297~50[M+2]⁺ (with ⁸¹Br and ⁸¹Br)
262/264/266Variable[M - OCH₃]⁺
214/216Variable[M - Br]⁺
184/186Variable[M - Br - CO]⁺

Rationale for Assignments:

  • Molecular Ion Peak ([M]⁺): The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z 293, 295, and 297 with a relative intensity ratio of approximately 1:2:1. The peak at m/z 295 will be the most abundant in this cluster.

  • Fragment Ions: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the loss of a bromine atom. Further fragmentation can also occur.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or coupled to a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation information or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation:

    • Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

    • Analyze the major fragment ions to deduce structural motifs.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1550, 1450Medium-StrongC=C and C=N stretch (pyridine ring)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch (pyridine ring)
~700-600StrongC-Br stretch

Rationale for Assignments:

  • C=O Stretch: A strong and sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.[3]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.[3]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[4]

  • C-O Stretch: The C-O single bond stretch of the ester group will give a strong absorption in the 1300-1100 cm⁻¹ range.

  • C-Br Stretch: The carbon-bromine bond stretches will appear in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol: Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Integrated Structural Confirmation

The definitive structural elucidation of this compound is achieved by synthesizing the information from all analytical techniques.

G cluster_1 Data Integration for Structural Confirmation MS_Data MS Data (MW = 294.93, Br₂ pattern) Final_Structure Confirmed Structure: This compound MS_Data->Final_Structure Confirms Molecular Formula IR_Data IR Data (C=O, C-O, C-Br, Aromatic C=C/C=N) IR_Data->Final_Structure Confirms Functional Groups H_NMR_Data ¹H NMR Data (2 aromatic H, 1 methyl H) H_NMR_Data->Final_Structure Defines Proton Environment & Connectivity C_NMR_Data ¹³C NMR Data (7 unique carbons, incl. C=O, -OCH₃) C_NMR_Data->Final_Structure Defines Carbon Skeleton

Caption: Logical flow for the integration of spectroscopic data to confirm the structure.

The mass spectrum confirms the molecular weight and the presence of two bromine atoms. The IR spectrum identifies the key functional groups: an ester, a pyridine ring, and carbon-bromine bonds. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, revealing the substitution pattern on the pyridine ring and the presence of the methyl ester group. The combination of these data points provides an unambiguous and robust structural confirmation of this compound.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5,6-dibromonicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, underpinning the principles of structural elucidation for this halogenated pyridine derivative. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to forecast the spectral characteristics of the title compound, providing a robust framework for its identification and characterization.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B complex. The introduction of bromine atoms onto the pyridine ring significantly alters its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed assignment of each signal. The analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects on the pyridine scaffold.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are influenced by the deshielding effects of the electronegative nitrogen atom and bromine substituents, as well as the ester functionality.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.85d1HH-2
~8.60d1HH-4
~3.95s3H-OCH₃

Disclaimer: These are predicted values and may differ from experimental results. Predictions are based on computational algorithms that model the magnetic environment of the nuclei.

Analysis and Signal Assignment
  • H-2 (δ ~8.85 ppm): The proton at the 2-position of the pyridine ring is expected to be the most downfield signal. Its proximity to the electronegative nitrogen atom and the deshielding effect of the adjacent ester group contribute to its significant downfield shift. This signal is anticipated to appear as a doublet due to coupling with the H-4 proton.

  • H-4 (δ ~8.60 ppm): The proton at the 4-position is also deshielded by the ring nitrogen and the adjacent bromine atom. It is expected to resonate at a slightly lower chemical shift compared to H-2. This signal should also appear as a doublet due to its coupling with the H-2 proton.

  • -OCH₃ (δ ~3.95 ppm): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~164.5C=O
~154.0C-2
~145.0C-4
~131.0C-3
~125.0C-6
~120.0C-5
~53.0-OCH₃

Disclaimer: These are predicted values and may differ from experimental results. Predictions are based on computational algorithms that model the magnetic environment of the nuclei.

Analysis and Signal Assignment
  • Carbonyl Carbon (C=O, δ ~164.5 ppm): The carbon of the ester carbonyl group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.[2]

  • Aromatic Carbons (C-2, C-4, C-3, C-6, C-5): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the two bromine substituents.

    • C-2 and C-4 (δ ~154.0 and ~145.0 ppm): These carbons, being closest to the electronegative nitrogen, are the most deshielded among the ring carbons.

    • C-3 (δ ~131.0 ppm): This carbon is attached to the ester group and is situated between two other ring carbons.

    • C-6 and C-5 (δ ~125.0 and ~120.0 ppm): These carbons are directly bonded to the bromine atoms, which have a significant, albeit complex, effect on their chemical shifts.

  • Methyl Carbon (-OCH₃, δ ~53.0 ppm): The carbon of the methyl ester group is expected to appear in the typical range for such functional groups.

The Science Behind NMR Prediction

The predicted NMR data presented in this guide are generated using sophisticated software that employs a combination of empirical and theoretical methods.[3][4] These prediction engines utilize vast databases of experimentally determined NMR spectra and employ algorithms such as:

  • HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method breaks down a molecule into concentric spheres around a specific atom and matches these environments to a database of known chemical shifts.[5]

  • Neural Networks and Machine Learning: These approaches are trained on large datasets of structures and their corresponding spectra to recognize patterns and predict chemical shifts for new molecules.

  • Density Functional Theory (DFT) Calculations: Quantum mechanical methods can be used to calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift.[6]

While these predictive tools are powerful, it is crucial to remember that the accuracy of the prediction depends on the quality of the database and the algorithm, as well as the complexity of the molecule. Experimental verification remains the gold standard for structural elucidation.

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize this compound, the following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard one-pulse experiment.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of 0-10 ppm is usually adequate.

¹³C NMR Acquisition:

  • Spectrometer: A high-field instrument is advantageous due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0-200 ppm is typical for most organic compounds.

Visualizations

The following diagrams illustrate the chemical structure and the predicted proton environments of this compound.

Caption: Chemical structure of this compound with atom numbering.

G H2 H-2 H4 H-4 H2->H4 J-coupling OCH3 -OCH3

Caption: Predicted ¹H NMR environments and their through-bond coupling relationship.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical knowledge of NMR spectroscopy with computational prediction tools, we have established a comprehensive spectral profile for this compound. The provided signal assignments, based on established principles of chemical shifts and substituent effects in pyridine systems, offer a valuable resource for scientists working with this molecule. The detailed experimental protocol further serves as a practical guide for obtaining empirical data to validate these predictions. As with all predictive work, experimental verification is the ultimate confirmation of molecular structure, and this guide provides the foundational knowledge to confidently undertake and interpret such an analysis.

References

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A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of Methyl 5,6-dibromonicotinate, a key halogenated intermediate in pharmaceutical and agrochemical synthesis. We delve into the core analytical techniques of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering not just procedural steps but the underlying scientific rationale for each experimental choice. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure the unambiguous structural confirmation and purity assessment of this compound. We will explore expected fragmentation patterns, characteristic vibrational modes, and the synergy between these two powerful analytical methods.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₅Br₂NO₂) is a substituted pyridine derivative. Its utility as a versatile building block in organic synthesis necessitates rigorous analytical characterization. The presence of two bromine atoms and various functional groups—an aromatic ring, an ester, and carbon-bromine bonds—presents a unique analytical profile. Mass spectrometry and infrared spectroscopy are indispensable tools for confirming the molecular structure, verifying its molecular weight, and ensuring the absence of impurities. This guide will systematically detail the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the comprehensive analysis of this molecule.

Part I: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: determining the molecular weight and providing structural information through fragmentation analysis. The presence of two bromine atoms is particularly significant due to their distinct isotopic distribution (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), which creates a characteristic pattern in the mass spectrum.

The Isotopic Signature of Dibrominated Compounds

A molecule containing two bromine atoms will exhibit a unique isotopic cluster for its molecular ion peak (M⁺). This cluster will consist of three peaks:

  • M: Contains two ⁷⁹Br isotopes.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1, a definitive signature for a dibrominated compound. This pattern is a critical first check in spectrum validation.

Experimental Protocol: GC-MS Analysis

Gas chromatography is an ideal separation technique for the volatile and thermally stable this compound, ensuring that a pure sample enters the mass spectrometer.[1] Electron Ionization (EI) is the chosen method due to its ability to induce reproducible and extensive fragmentation, creating a rich fingerprint of the molecule.

Rationale for Choices:

  • GC Separation: Prevents ion suppression and ensures that the resulting mass spectrum corresponds to a single compound.[2]

  • EI Ionization: The high energy (typically 70 eV) of electron impact provides sufficient energy to overcome bond strengths, leading to predictable and well-documented fragmentation pathways that are crucial for structural elucidation.[3]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be around 10 µg/mL to avoid column overloading.[4]

  • Instrument & Column: Utilize a gas chromatograph coupled to a mass spectrometer. A common and effective column choice is a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent detector saturation.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any residual solvent or minor impurities.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z to ensure capture of the molecular ion and all significant fragments.

Data Interpretation: Predicted EI Mass Spectrum

The molecular weight of this compound (C₇H₅⁷⁹Br₂NO₂) is 294.86 g/mol . The mass spectrum is predicted to show the following key features:

m/z Value (Mass/Charge) Predicted Fragment Ion Interpretation & Rationale
295 / 297 / 299 [M]⁺• Molecular Ion Cluster. The characteristic 1:2:1 isotopic pattern confirms the presence of two bromine atoms. The peak at m/z 295 corresponds to the molecule with two ⁷⁹Br isotopes.
264 / 266 / 268 [M - OCH₃]⁺ Loss of the methoxy radical. This is a common fragmentation pathway for methyl esters, resulting from α-cleavage at the carbonyl group.[5][6]
236 / 238 / 240 [M - COOCH₃]⁺ Loss of the entire methoxycarbonyl radical. This fragmentation indicates the cleavage of the ester group from the aromatic ring.
157 / 159 [M - Br - COOCH₃]⁺ Sequential loss of a bromine radical and the ester group. This demonstrates a multi-step fragmentation process.
76 [C₅H₄N]⁺ Pyridyl cation. Loss of both bromine atoms and the ester group, leaving the core pyridine ring structure.
Workflow Visualization

Caption: Workflow for GC-MS analysis of this compound.

Part II: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[7] It is an exceptionally powerful tool for identifying the functional groups present. For this compound, IR analysis will confirm the presence of the ester carbonyl group, the aromatic ring, and C-Br bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis.[8] It is rapid, requires minimal to no sample preparation, and is suitable for solid powder samples.[9] The IR beam interacts with the sample at a shallow depth, providing a high-quality spectrum of the material itself.[10][11]

Rationale for Choices:

  • ATR Sampling: Eliminates the need for preparing KBr pellets, which is time-consuming and can introduce moisture. It allows for direct analysis of the solid sample, ensuring the spectrum is representative.[9]

  • FTIR: The use of a Fourier-transform instrument with an interferometer provides higher signal-to-noise ratios and better resolution compared to older dispersive instruments.[7]

Step-by-Step Protocol:

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[7]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.[9]

  • Data Acquisition: Collect the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. The spectral range should be 4000-600 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Data Interpretation: Predicted IR Spectrum

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation & Rationale
3100-3000 Aromatic C-H Stretch These absorptions are characteristic of C-H bonds on an aromatic ring and appear at a slightly higher frequency than aliphatic C-H stretches.[12]
~2960 Aliphatic C-H Stretch This peak corresponds to the C-H stretching in the methyl (-OCH₃) group of the ester.
~1725 C=O Stretch (Ester) This is expected to be a very strong and sharp absorption, characteristic of a carbonyl group in an aromatic ester.[13][14] The position is slightly higher than a typical ketone due to the electron-withdrawing oxygen atom.
1600-1450 C=C & C=N Ring Stretch Aromatic rings, including pyridine, show several bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the ring structure.[15]
~1250 C-O Stretch (Ester) This strong band is due to the asymmetric stretching of the C-O single bond of the ester functional group.[16]
Below 800 C-Br Stretch The carbon-bromine bond vibrations are found in the low-frequency region of the spectrum. The exact position can vary, but their presence is expected in this fingerprint region.
Workflow Visualization

Caption: Workflow for ATR-FTIR analysis of this compound.

Part III: Data Synthesis and Structural Confirmation

The true power of these analytical techniques lies in their combined application. Neither technique alone provides absolute proof of structure, but together they form a self-validating system.

  • MS Confirms Mass and Halogenation: The GC-MS analysis provides the molecular weight (295 g/mol for the ⁷⁹Br₂ isotopologue) and, critically, the 1:2:1 isotopic cluster confirms the presence of exactly two bromine atoms. The fragmentation pattern supports the presence of a methyl ester and a dibrominated pyridine core.

  • IR Confirms Functional Groups: The ATR-FTIR spectrum provides unambiguous evidence for the key functional groups. The strong carbonyl peak at ~1725 cm⁻¹ confirms the ester, while aromatic C-H and ring stretching vibrations confirm the pyridine ring.

Conclusion

The analytical characterization of this compound is effectively and reliably achieved through the synergistic use of GC-MS and ATR-FTIR spectroscopy. GC-MS provides definitive molecular weight and elemental (bromine count) information, while ATR-FTIR confirms the presence and nature of the molecule's functional groups. The detailed protocols and interpretation guidelines presented in this document provide a robust framework for researchers and scientists to ensure the identity, purity, and quality of this important chemical intermediate, thereby upholding the principles of scientific integrity and trustworthiness in drug development and chemical synthesis.

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Introduction: Navigating the Preclinical Landscape with Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 5,6-dibromonicotinate

To the researchers, chemists, and pioneers in drug development, the journey of a molecule from a promising lead to a viable clinical candidate is one of meticulous characterization. Among the vast library of heterocyclic building blocks, this compound stands out as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its di-brominated pyridine core offers multiple reaction sites for diversification, making it a valuable scaffold in medicinal chemistry.

However, the successful application of this or any intermediate hinges on a profound understanding of its fundamental physicochemical properties. This technical guide, prepared from the perspective of a Senior Application Scientist, moves beyond mere data reporting. It aims to provide a strategic framework for evaluating the solubility and stability of this compound. We will delve into the causality behind experimental choices, present robust, self-validating protocols, and ground our recommendations in authoritative scientific principles. Mastering these characteristics is not a perfunctory step; it is the foundation upon which efficient process development, robust formulation design, and reliable analytical methods are built.

Core Physicochemical Profile

Before any experimental work commences, a thorough understanding of the molecule's inherent properties is essential. This data informs initial solvent selection, analytical method development, and potential handling challenges.

Table 1: Physicochemical Properties of this compound

PropertyDataSource / Method
Molecular Formula C₇H₅Br₂NO₂PubChem
Molecular Weight 294.93 g/mol PubChem
IUPAC Name methyl 5,6-dibromopyridine-3-carboxylatePubChem
Physical Form Expected to be an off-white to brown solidAnalogy to similar compounds
Predicted LogP 2.4Analogy to similar compounds[1][2]
pKa (Predicted) ~0.84 (Pyridine Nitrogen)Analogy to similar compounds[3]

Note: The LogP and pKa values are predicted based on structurally similar compounds and serve as an initial guide. Experimental determination is recommended for definitive values.

The predicted LogP of 2.4 suggests that this compound is a lipophilic molecule, predicting poor solubility in aqueous media but better solubility in a range of organic solvents.[1][2] The low predicted pKa of the pyridine nitrogen indicates it is a very weak base.

Solubility Profile: A Quantitative Approach

Solubility is a critical parameter that dictates everything from reaction kinetics in process chemistry to bioavailability in drug formulation. While qualitative descriptors like "slightly soluble" are common, they are insufficient for robust scientific development.[3]

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the molecule's lipophilic nature (LogP ~2.4) and the presence of a polar ester group, a range of solvents from non-polar to polar aprotic are logical starting points. Polar protic solvents like methanol may also be effective due to potential hydrogen bonding with the ester and pyridine nitrogen. A miscibility table can be a helpful resource for selecting appropriate solvent systems.[4]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileHighBalances polarity of the ester with the lipophilic core.
Chlorinated Dichloromethane (DCM), ChloroformHighEffective for many organic solids.
Aromatic TolueneModerateLipophilic nature should allow for some solubility.
Polar Protic Methanol, EthanolModerate to LowPotential for hydrogen bonding may be offset by the dibromo-aromatic system.
Non-Polar Hexanes, HeptaneLowInsufficient polarity to effectively solvate the ester and pyridine ring.
Aqueous Water, Buffers (pH 2-10)Very LowHigh lipophilicity and non-ionizable nature in the physiological pH range.
Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, quantitative solubility data, the isothermal saturation or "shake-flask" method is the industry gold standard.[5] This protocol is designed to determine the thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered and the concentration of the dissolved solute is determined using a validated analytical method.[5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10-20 mg in a 4 mL vial). The presence of visible, undissolved solid at the end of the experiment is crucial for confirming that equilibrium saturation was achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, but a time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 1 hour to permit sedimentation of the excess solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved microparticulates.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method (see Section 4.1 for a starting method).[6]

  • Calculation: Calculate the solubility, accounting for the dilution factor. Report the results in mg/mL and mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification node_prep Add excess solid Methyl 5,6-dibromonicotinate to vial node_solv Add precise volume of solvent node_prep->node_solv node_shake Agitate at constant temperature (e.g., 24h @ 25°C) node_solv->node_shake node_sed Sediment excess solid node_shake->node_sed node_filt Withdraw supernatant & filter (0.45 µm) node_sed->node_filt node_dil Dilute sample for analysis node_filt->node_dil node_hplc Analyze by validated HPLC-UV method node_dil->node_hplc node_calc Calculate solubility (mg/mL, mol/L) node_hplc->node_calc caption Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Profile: Unveiling Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development. Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7] These studies are mandated by regulatory bodies like the ICH.[8]

Experimental Framework: Forced Degradation Studies

The objective of forced degradation is to accelerate the degradation process to generate primary degradants without forcing complete decomposition of the molecule. A target degradation of 5-20% is generally considered optimal.[7]

Table 3: Recommended Conditions for Forced Degradation Studies

ConditionReagent / ParametersTypical DurationRationale
Acidic Hydrolysis 0.1 M HCl2h to 7 days at RT, or refluxTo assess stability to low pH environments.
Basic Hydrolysis 0.1 M NaOH2h to 7 days at RTTo assess stability to high pH, targeting ester hydrolysis.
Oxidation 3% H₂O₂24h at RTTo mimic oxidative stress from excipients or manufacturing.[7][9]
Thermal 60-80 °C (Solid & Solution)1 to 4 weeksTo evaluate intrinsic thermal stability.
Photolytic 1.2 million lux hours (overall) & 200 watt hours/m² (UV)VariableTo comply with ICH Q1B guidelines for photosensitivity.[8]
Detailed Protocols for Stress Testing

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor (acid, base, or H₂O₂) to a final concentration of ~0.1 mg/mL.

  • Expose the samples to the conditions outlined in Table 3. Include a control sample (in the same solvent matrix without the stressor) kept at ambient temperature and protected from light.

  • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively) before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Section 4.1), comparing the stressed samples to the control to determine the percentage of degradation and identify any degradation products.

Predicted Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated under these stress conditions:

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. This is likely the most significant degradation pathway, yielding 5,6-dibromonicotinic acid. Basic conditions are expected to accelerate this process significantly.

  • Dehalogenation: While C-Br bonds on an aromatic ring are generally stable, extreme conditions (e.g., prolonged high heat or photolysis) could potentially lead to reductive or hydrolytic dehalogenation, yielding mono-bromo or non-brominated analogs. This is generally considered a secondary, less probable pathway under typical forced degradation conditions.

G compound This compound acid 5,6-dibromonicotinic Acid compound->acid  Hydrolysis (H⁺ or OH⁻) dehalo Mono-bromo or Hydroxy-bromo Analogs compound->dehalo  Photolysis /  Extreme Heat caption Potential Chemical Degradation Pathways.

Caption: Potential Chemical Degradation Pathways.

Analytical Methodologies for Characterization and Quantification

The selection of an analytical method is driven by the objective, whether it's routine quantification, purity assessment, or structural elucidation of unknown degradants.[6]

Table 4: Comparison of Key Analytical Methods

MethodPrinciplePrimary ApplicationSensitivity
HPLC-UV Chromatographic separation with UV detectionRoutine quantification, purity, stability testingModerate (ng-µg/mL)[10]
LC-MS/MS Chromatographic separation with mass detectionTrace-level quantification, impurity identification, structural elucidationHigh (pg-ng/mL)[10]
GC-MS Gas chromatographic separation with mass detectionAnalysis of volatile impurities; requires derivatization for non-volatile compoundsHigh (pg-ng/mL)[6]
NMR Nuclear magnetic resonance spectroscopyDefinitive structure elucidation, identity confirmationLow
Recommended Protocol: Stability-Indicating HPLC-UV Method

A robust, stability-indicating method is one that can accurately quantify the parent compound and separate it from all known degradation products and impurities. A reversed-phase HPLC method is the workhorse for this type of analysis.

Hypothetical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~270 nm (A UV scan of the compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

Method Validation Rationale: This method must be validated according to ICH Q2(R1) guidelines. Key parameters include specificity (demonstrated by peak purity analysis in forced degradation samples), linearity, accuracy, precision, and robustness.

Structural Elucidation of Degradants

Should forced degradation studies reveal significant unknown peaks, LC-MS/MS is the tool of choice for structural elucidation.[9] By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradant, one can infer the chemical transformation. For example, the hydrolysis product (5,6-dibromonicotinic acid) would show a mass difference of -14 Da (loss of CH₂) compared to the parent this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the confident assignment of an elemental formula to the degradant.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the robust, validated protocols described herein—from the gold-standard isothermal shake-flask method for solubility to the ICH-guided forced degradation studies for stability—researchers can generate the high-quality, reliable data essential for accelerating drug development. A thorough understanding of these fundamental properties is not merely an academic exercise; it is a critical prerequisite for informed decision-making in process chemistry, formulation development, and regulatory submissions. The insights gained will ultimately de-risk subsequent development activities and pave the way for the successful translation of promising molecules into impactful medicines.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from a relevant government toxicology resource.
  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dibromonicotinate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-chloronicotinate. PubChem Compound Database. Retrieved from [Link]

  • Chouhan, A., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Pécsi, I., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Retrieved from [Link]

  • Rao, B. M., & Kumar, K. S. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Husain, A., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Sciscilo, F., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Venkatesh, D. N., & Kumar, S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
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  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Hindawi. (n.d.). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.
  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA).
  • YouTube. (2015). IR and NMR combo Packet Video Key.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
  • Scribd. (n.d.). Common Organic Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • MDPI. (n.d.). Chromatographic Analysis and Enzyme Inhibition Potential of Reynoutria japonica Houtt.
  • National Institutes of Health. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

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The Therapeutic Frontier: A Technical Guide to the Potential Biological Activity of Dibrominated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the nascent yet promising field of dibrominated nicotinic acid esters, exploring their synthesis, potential biological activities, and the methodologies for their evaluation. While direct literature on these specific compounds is sparse, this document synthesizes information on halogenated and monobrominated analogs to provide a scientifically grounded framework for future research and development. We will explore the rationale behind synthetic pathways and the causality of experimental choices for biological evaluation, offering a comprehensive resource for professionals in drug discovery.

Introduction: Nicotinic Acid and the Rationale for Halogenation

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP. In pharmacological doses, it exhibits significant therapeutic effects, most notably as a lipid-lowering agent that can raise high-density lipoprotein (HDL) cholesterol levels.[1][2] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant effects.[3][4][5]

The strategic addition of halogen atoms, particularly bromine, to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry. Bromine's unique properties—its size, electronegativity, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability, potentially leading to compounds with enhanced potency and a more desirable therapeutic window. This guide focuses on the potential of dibrominated nicotinic acid esters, a class of compounds that remains largely unexplored but holds significant promise for novel therapeutic applications.

Synthetic Pathways: From Nicotinic Acid to Dibrominated Esters

The synthesis of dibrominated nicotinic acid esters can be approached in a stepwise manner, beginning with the bromination of the nicotinic acid core, followed by esterification. While direct, one-pot dibromination and esterification might be conceived, a more controlled and well-documented approach involves the initial synthesis of a brominated nicotinic acid.

Synthesis of 5-Bromonicotinic Acid

A key intermediate is 5-bromonicotinic acid. Its synthesis is well-documented and provides a foundational step for accessing more complex halogenated derivatives.[6][7][8][9]

Experimental Protocol: Direct Bromination of Nicotinic Acid

This protocol is based on established methods for the direct bromination of nicotinic acid.[6][7][8][9]

  • Reagents and Materials:

    • Nicotinic Acid

    • Thionyl chloride (SOCl₂)

    • Liquid Bromine (Br₂)

    • Powdered Iron (catalyst)

    • 4N Sodium Hydroxide (NaOH) solution

    • Ice water

    • Reaction vessel (e.g., three-necked round-bottom flask) with reflux condenser and dropping funnel

    • Stirring apparatus

    • Heating mantle

    • Distillation apparatus

    • Suction filtration apparatus (e.g., Büchner funnel)

  • Step-by-Step Procedure:

    • To a reaction vessel, add nicotinic acid and a catalytic amount of powdered iron (approximately 2% by weight of the nicotinic acid).[8]

    • Carefully add thionyl chloride to the mixture.

    • Heat the mixture to 70°C with continuous stirring.[7]

    • Over a period of 2 hours, add liquid bromine dropwise to the reaction mixture using a dropping funnel.[7]

    • After the addition of bromine is complete, reflux the reaction mixture for 6 hours with continuous stirring.[7]

    • Following the reflux period, remove the excess bromine and thionyl chloride by distillation.[7]

    • Cool the remaining residue to 0°C in an ice bath.

    • Slowly add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 3.[7] This will precipitate the 5-bromonicotinic acid.

    • Collect the precipitate by suction filtration and wash it with ice water.[7]

    • The crude 5-bromonicotinic acid can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Acts as both a solvent and a reagent that converts the carboxylic acid to the more reactive acyl chloride, facilitating electrophilic aromatic substitution.

  • Powdered Iron: Serves as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity for the substitution reaction on the electron-deficient pyridine ring.

  • Reflux: The elevated temperature provides the necessary activation energy for the bromination reaction to proceed at a reasonable rate.

  • pH Adjustment: Bringing the pH to 3 ensures the precipitation of the carboxylic acid product while keeping any unreacted starting material and byproducts in solution.

Synthesis_of_5_Bromonicotinic_Acid Nicotinic_Acid Nicotinic Acid Acyl_Chloride Nicotinoyl Chloride Intermediate Nicotinic_Acid->Acyl_Chloride SOCl₂, Heat Bromination Bromination (Br₂, Fe catalyst) Acyl_Chloride->Bromination Hydrolysis Hydrolysis & Neutralization (H₂O, NaOH to pH 3) Bromination->Hydrolysis Product 5-Bromonicotinic Acid Hydrolysis->Product In_Vitro_Assay_Workflow cluster_COX COX Inhibition Assay cluster_Albumin Albumin Denaturation Assay COX_Enzyme COX-1 or COX-2 Enzyme Inhibitor Test Compound/ Reference COX_Enzyme->Inhibitor Incubate Arachidonic_Acid Arachidonic Acid (Substrate) Inhibitor->Arachidonic_Acid Initiate Reaction Measurement Measure Prostaglandin Production (e.g., PGE₂) Arachidonic_Acid->Measurement Albumin Albumin Solution Inhibitor2 Test Compound/ Reference Albumin->Inhibitor2 Mix Heat Heat to 70°C Inhibitor2->Heat Measurement2 Measure Turbidity (Spectrophotometer) Heat->Measurement2

Sources

Methyl 5,6-dibromonicotinate: A Guide to Site-Selective Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dibromonicotinate stands as a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures for pharmaceutical and agrochemical applications. This dihalogenated pyridine derivative offers two distinct reactive sites—the C5 and C6 bromine atoms—presenting both a challenge and an opportunity for synthetic chemists. Achieving regioselective functionalization is paramount to its effective use. This technical guide provides an in-depth analysis of the differential reactivity of these two bromine atoms, grounded in fundamental principles of electronic and steric effects. We will explore the mechanistic underpinnings of site selectivity in key palladium-catalyzed cross-coupling reactions, present field-proven experimental protocols, and discuss the strategic manipulation of reaction parameters to achieve desired synthetic outcomes.

The Structural and Electronic Landscape of this compound

The reactivity of this compound is not random; it is dictated by the inherent electronic and steric properties of the molecule. A nuanced understanding of these factors is the foundation for predictable and selective synthesis.

1.1. Electronic Effects: A Tale of Two Positions

The regiochemical outcome of cross-coupling reactions on dihalogenated heteroarenes is often governed by the electronic nature of the carbon-halogen bonds.[1] The pyridine ring, with its electron-withdrawing nitrogen atom, creates a polarized system where the carbon atoms have differing electron densities.

  • The α-Nitrogen Effect: Positions alpha (α) to the pyridine nitrogen (C2 and C6) are significantly more electron-deficient than the beta (β) positions (C3 and C5). This is due to the inductive effect and resonance delocalization of the nitrogen lone pair. Consequently, the C6-Br bond is more polarized and the C6 carbon is more electrophilic. In the context of palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst is generally favored at the more electrophilic C-X bond.[2] This intrinsic property makes the C6 position the conventionally more reactive site .[2][3]

  • Substituent Effects: The methyl ester group (-CO₂Me) at the C3 position is also an electron-withdrawing group, further influencing the electron density around the ring. While its primary effect is on the adjacent C2 and C4 positions, it contributes to the overall electron-poor nature of the pyridine core.

1.2. Steric Considerations

While electronic effects often dominate, steric hindrance can play a decisive role, particularly when employing bulky catalysts or coupling partners.

  • C6-Bromine: This position is flanked by the pyridine nitrogen on one side and the C5-bromine on the other. The lone pair of the nitrogen atom is in the plane of the ring and generally presents minimal steric hindrance to an incoming catalyst.

  • C5-Bromine: This position is situated between the C6-bromine and the C4-hydrogen. The steric environment is arguably less congested than positions adjacent to larger substituents.

In most scenarios involving standard palladium catalysts, the electronic activation at the C6 position is the dominant factor driving reactivity. However, as we will explore, this natural order can be perturbed and even inverted through strategic ligand selection.[2]

cluster_0 Electronic & Steric Factors cluster_1 C6 Position cluster_2 C5 Position Reactivity Reactivity of C-Br Bonds Electronics Electronic Effects (Dominant Factor) Reactivity->Electronics Influenced by Sterics Steric Hindrance Reactivity->Sterics Influenced by C6_Effect α to Nitrogen: - More electrophilic - Weaker C-Br bond - CONVENTIONALLY MORE REACTIVE Electronics->C6_Effect C5_Effect β to Nitrogen: - Less electrophilic - CONVENTIONALLY LESS REACTIVE Electronics->C5_Effect

Caption: Factors governing the reactivity of bromine atoms.

Palladium-Catalyzed Cross-Coupling: A Toolkit for Selective Functionalization

Transition metal-catalyzed cross-coupling reactions have transformed molecular construction.[4] For this compound, these methods are the primary tools for selective C-C and C-N bond formation. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The initial, often rate-determining, oxidative addition step is where the site selectivity is typically established.

2.1. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boron reagents.[4][6]

Inherent Selectivity: When this compound is subjected to standard Suzuki-Miyaura conditions, the reaction overwhelmingly favors substitution at the C6 position . This is a direct consequence of the higher electrophilicity and weaker C-Br bond at the position alpha to the pyridine nitrogen, which facilitates a faster rate of oxidative addition of the Pd(0) catalyst.[1][2]

Table 1: Representative Conditions for C6-Selective Suzuki-Miyaura Coupling

ParameterConditionRole/Rationale
Substrate This compound (1.0 equiv)Dihalogenated building block
Coupling Partner Arylboronic Acid (1.1-1.3 equiv)Source of the new aryl group
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Facilitates the catalytic cycle
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OProvides medium for reaction; water aids base solubility
Temperature 80-100 °CProvides activation energy for the reaction
Outcome Predominant formation of Methyl 5-bromo-6-aryl-nicotinateRegioselectivity driven by electronics

Experimental Protocol: C6-Selective Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of argon. Then, add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Methyl 5-bromo-6-aryl-nicotinate product.

start Start oa Oxidative Addition Ar-X + Pd(0)L_n → Ar-Pd(II)-X(L_n) start->oa Reactants cat_cycle Pd(0)L_n tm Transmetalation Ar-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar' cat_cycle->tm Ar'-M end Ar-Ar' Product oa->cat_cycle Forms Pd(II) Complex re Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)L_n tm->re Base re->cat_cycle Regenerates Catalyst re->end

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

2.2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[7]

Inherent Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction on this compound demonstrates a strong intrinsic preference for the C6 position . The mechanism follows a similar logic, where the oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient C6-Br bond.[8] The ester group is stable under typical Sonogashira conditions.[9]

Table 2: Representative Conditions for C6-Selective Sonogashira Coupling

ParameterConditionRole/Rationale
Substrate This compound (1.0 equiv)Dihalogenated building block
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)Source of the new alkynyl group
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Primary cross-coupling catalyst
Cu Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and often co-solvent
Solvent THF or DMFReaction medium
Temperature 25-60 °COften proceeds at or slightly above room temperature
Outcome Predominant formation of Methyl 5-bromo-6-alkynyl-nicotinateRegioselectivity driven by electronics

Experimental Protocol: C6-Selective Sonogashira Coupling

  • Setup: In a flame-dried flask, dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL).

  • Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Reagent Addition: To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (0.07 mmol).

  • Reactant Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the pure Methyl 5-bromo-6-alkynyl-nicotinate.

2.3. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with amines.[10] This reaction has become indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[11]

Inherent Selectivity: The site selectivity in Buchwald-Hartwig amination mirrors that of C-C coupling reactions. The oxidative addition step dictates the regiochemical outcome, leading to a strong preference for amination at the electronically activated C6 position of this compound.[12][13]

Table 3: Representative Conditions for C6-Selective Buchwald-Hartwig Amination

ParameterConditionRole/Rationale
Substrate This compound (1.0 equiv)Dihalogenated building block
Coupling Partner Primary or Secondary Amine (1.2-1.5 equiv)Nitrogen nucleophile
Catalyst System Pd₂(dba)₃ (1-2 mol%) + Ligand (e.g., Xantphos, BINAP) (2-4 mol%)Forms the active Pd(0) catalyst in situ
Base NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)Strong, non-nucleophilic base to deprotonate the amine
Solvent Toluene or DioxaneAnhydrous, aprotic solvent
Temperature 90-110 °CRequires elevated temperatures
Outcome Predominant formation of Methyl 5-bromo-6-amino-nicotinateRegioselectivity driven by electronics

Experimental Protocol: C6-Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., Toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 100 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

Overriding Inherent Reactivity: Strategies for C5-Selective Functionalization

While C6 is the intrinsically favored position, modern synthetic chemistry often requires access to the "unconventional" regioisomer. Achieving C5 selectivity requires overcoming the natural electronic preference. This is typically accomplished by modulating the catalyst system to favor steric factors or by altering the catalyst speciation.[2][14]

Ligand-Controlled Selectivity: The use of very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines like P(tBu)₃, can invert the selectivity.[2][15] The rationale is that the sterically demanding catalyst complex has difficulty accessing the C6 position, making the less hindered C5 position the kinetically favored site for oxidative addition. This strategy has been successfully demonstrated for other dihalopyridines, switching selectivity from the typical α-position to a more distal one.[2][15]

Catalyst Speciation: Recent studies have shown that the nature of the palladium catalyst itself—whether it's a mononuclear species, a cluster, or a nanoparticle—can dramatically influence site selectivity.[14][16] For example, conditions that favor the formation of multinuclear palladium clusters have been shown to switch arylation from the C2 to the C4 position in 2,4-dibromopyridine.[14] While not specifically documented for this compound, this principle offers a promising avenue for achieving C5-selectivity. Factors like the palladium-to-ligand ratio and the presence of certain salt additives can be critical in controlling this speciation.[14][16]

cluster_paths Strategic Pathways Start Select Target Regioisomer C6_Node Target: C6-Functionalization (Conventional Selectivity) Start->C6_Node Path 1 C5_Node Target: C5-Functionalization (Unconventional Selectivity) Start->C5_Node Path 2 C6_Strategy Strategy: Leverage Inherent Electronics - Use standard ligands (PPh₃, dppf) - Follow standard protocols C6_Node->C6_Strategy C5_Strategy Strategy: Override Electronics - Use bulky ligands (NHCs, P(tBu)₃) - Control catalyst speciation (Pd/L ratio, additives) C5_Node->C5_Strategy

Caption: Decision workflow for regioselective functionalization.

Spectroscopic Confirmation of Regioisomers

Unambiguous structural confirmation is essential. NMR spectroscopy is the primary tool for distinguishing between the C5- and C6-substituted isomers.[17]

  • ¹H NMR: The key diagnostic signals are from the two remaining aromatic protons on the pyridine ring.

    • C6-Substituted Product (5-bromo-6-aryl): The C2 and C4 protons will appear as two distinct singlets (or narrow doublets with a small meta-coupling, J ≈ 2-3 Hz).

    • C5-Substituted Product (6-bromo-5-aryl): The C2 and C4 protons will appear as two distinct singlets. The relative chemical shifts will differ significantly from the C6-substituted isomer due to the different substituent pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can provide definitive proof. For a C6-substituted product, irradiation of the ortho-protons of the newly introduced aryl group may show an NOE to the C2-H of the pyridine ring, depending on the conformation. For a C5-substituted product, an NOE might be observed between the new aryl group and the C4-H.

Conclusion and Outlook

The reactivity of the bromine atoms in this compound is primarily governed by the powerful electron-withdrawing effect of the pyridine nitrogen, making the C6 position the intrinsically favored site for palladium-catalyzed cross-coupling reactions. This inherent selectivity allows for the reliable synthesis of 6-substituted-5-bromonicotinates using standard Suzuki, Sonogashira, and Buchwald-Hartwig protocols. However, the frontier of modern synthetic chemistry lies in the ability to defy these natural tendencies. By employing advanced strategies, such as the use of sterically demanding ligands and the careful control of catalyst speciation, chemists can increasingly access the less-favored C5 position. This guide provides the foundational knowledge and practical protocols for researchers to harness the full synthetic potential of this versatile dihalo-pyridine building block, enabling the creation of novel and diverse molecular entities for critical applications in medicine and beyond.

References

A complete list of all sources cited in this document, including titles, sources, and valid, clickable URLs for verification.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Montana State University. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

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A Comprehensive Technical Guide to Methyl 5,6-dibromonicotinate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 5,6-dibromonicotinate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with two bromine atoms at strategic positions, presents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of this compound, addressing its limited commercial availability and offering a detailed, field-proven protocol for its synthesis from a readily available precursor. Furthermore, it outlines rigorous methods for structural characterization, discusses its vast potential in synthetic applications, and provides essential safety and handling guidelines. This document is intended to serve as a practical resource for scientists aiming to incorporate this valuable building block into their research and development pipelines.

Chemical Identity and Physicochemical Properties

This compound is a derivative of nicotinic acid (Vitamin B3). The pyridine ring is substituted with two bromine atoms and a methyl ester functional group. While the compound itself is not widely cataloged with a dedicated CAS number, its identity is unequivocally defined by its structure and systematic name. Its primary precursor, however, is commercially tracked.

Table 1: Compound Identification and Properties

PropertyValueSource
IUPAC Name Methyl 5,6-dibromopyridine-3-carboxylate-
Molecular Formula C₇H₅Br₂NO₂-
Molecular Weight 294.93 g/mol PubChem[1]
CAS Number Not commonly assigned-
Key Precursor 5,6-Dibromonicotinic acid-
Precursor CAS 29241-64-3J&K Scientific[2], Sigma-Aldrich[3]
Appearance (Predicted) Off-white to pale yellow solid-
Solubility (Predicted) Soluble in organic solvents like DCM, EtOAc, MeOH-

Commercial Availability and Procurement Strategy

Direct, off-the-shelf commercial availability of this compound is extremely limited. The compound is typically not held in stock by major chemical suppliers. Therefore, researchers have two primary routes for procurement:

  • In-house Synthesis: The most common and cost-effective approach is to synthesize the molecule in the laboratory. This is facilitated by the commercial availability of its direct precursor, 5,6-Dibromonicotinic acid.

  • Custom Synthesis Request: Alternatively, the synthesis can be outsourced to a Contract Research Organization (CRO) or a specialized chemical supplier.

Recommended Sourcing for the Key Precursor

The starting material, 5,6-Dibromonicotinic acid (CAS: 29241-64-3) , is the logical and most efficient entry point for synthesis. Several reputable suppliers offer this compound.

Table 2: Exemplary Suppliers of 5,6-Dibromonicotinic acid (CAS 29241-64-3)

SupplierProduct Number ExamplePurityNotes
Sigma-Aldrich CIAH987EB49D98%Available through partners like ChemScene.[3]
J&K Scientific CS-0041188≥98%Listed as a ChemScene product.[2]
ChemScene CS-0041188≥98%Direct supplier.
Potential Custom Synthesis Providers

For researchers preferring to outsource, companies that specialize in heterocyclic building blocks and custom synthesis are the ideal partners. The following suppliers are known for providing analogous brominated nicotinates and are strong candidates for a custom synthesis request.

Table 3: Potential Suppliers for Custom Synthesis

SupplierRelevant Expertise
ChemScene Offers a wide range of substituted pyridines and custom synthesis services.[4]
BLD Pharm Lists numerous brominated nicotinic acid derivatives.[5]
Boron Molecular Specializes in halides and other building blocks for organic synthesis.[6]
Alchem Pharmtech Provides a catalog of pyridine derivatives and related intermediates.[7]

Synthesis Protocol: A Practical Laboratory Guide

The most direct and reliable method to prepare this compound is through the Fisher esterification of its commercially available carboxylic acid precursor. This method is high-yielding, uses common laboratory reagents, and is straightforward to execute.

Principle and Rationale

Fisher esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. In this case, 5,6-dibromonicotinic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using excess methanol shifts the equilibrium towards the desired ester product.

Reaction Workflow

The workflow involves the reaction setup, monitoring, work-up to isolate the crude product, and final purification.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A 1. Dissolve 5,6-Dibromonicotinic Acid in excess Methanol B 2. Add catalytic H₂SO₄ (dropwise at 0°C) A->B C 3. Heat mixture to reflux (e.g., 65°C) B->C D 4. Monitor reaction by TLC (until starting material is consumed) C->D E 5. Cool and concentrate (remove excess MeOH) D->E Reaction Complete F 6. Neutralize with aq. NaHCO₃ (quench acid catalyst) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry organic layer (Na₂SO₄) and filter G->H I 9. Concentrate in vacuo to yield crude product H->I J 10. Purify by column chromatography (e.g., Hexane/EtOAc gradient) I->J Proceed to Purification K 11. Collect and combine pure fractions J->K L 12. Evaporate solvent to yield pure this compound K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reagents & Materials:

  • 5,6-Dibromonicotinic acid (e.g., 5.0 g, 17.8 mmol)

  • Anhydrous Methanol (MeOH, ~100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dibromonicotinic acid (1.0 eq).

  • Add anhydrous methanol (~20 mL per gram of acid) to the flask and stir to form a suspension.

  • Cool the flask in an ice-water bath to 0°C.

  • Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid (approx. 0.2 mL per gram of acid) to the stirring suspension. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction of mixing acid and methanol.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol solvent using a rotary evaporator.

    • Carefully dilute the residue with Ethyl Acetate (~100 mL) and transfer to a separatory funnel.

    • Slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Self-Validation: Continue adding NaHCO₃ until CO₂ evolution ceases, indicating complete neutralization.

    • Separate the layers and extract the aqueous layer twice more with Ethyl Acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and increasing to 20%).

    • Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield this compound as a pure solid.

Structural Characterization and Quality Control

Given that the compound is synthesized in-house, rigorous characterization is mandatory to confirm its identity, structure, and purity. A combination of spectroscopic methods provides a self-validating system for quality control.

QC_Workflow Start Synthesized & Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Purity Purity Analysis (HPLC/qNMR) NMR->Purity MS->Purity IR->Purity Decision Structure & Purity Confirmed? Purity->Decision Pass Release for Use Decision->Pass Yes Fail Re-purify or Re-synthesize Decision->Fail No

Caption: Post-synthesis Quality Control (QC) workflow.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.9-9.1 ppm: (1H, doublet, J ≈ 2.0 Hz). This corresponds to the aromatic proton at the C2 position.

    • δ ~8.6-8.8 ppm: (1H, doublet, J ≈ 2.0 Hz). This corresponds to the aromatic proton at the C4 position.

    • δ ~3.9-4.0 ppm: (3H, singlet). This signal is characteristic of the methyl ester (-OCH₃) protons.

    • Rationale: The two aromatic protons are on the same ring but are not adjacent, so they appear as narrow doublets due to small long-range coupling.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~164-166 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~150-155 ppm: Aromatic carbons C2 and C6.

    • δ ~120-145 ppm: Aromatic carbons C3, C4, and C5.

    • δ ~52-54 ppm: Methyl ester carbon (-OCH₃).

  • Mass Spectrometry (EI or ESI):

    • The molecular ion (M⁺) peak will appear as a characteristic cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br, in ~1:1 natural abundance).

    • Expected m/z values:

      • ~293: [M]⁺ (containing two ⁷⁹Br atoms)

      • ~295: [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)

      • ~297: [M+4]⁺ (containing two ⁸¹Br atoms)

    • Self-Validation: The relative intensity of these peaks should be approximately 1:2:1, which is a definitive signature for a dibrominated compound.

  • IR Spectroscopy (ATR):

    • ~1720-1740 cm⁻¹: Strong C=O stretch from the ester carbonyl.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250-1300 cm⁻¹: C-O stretch of the ester.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile synthetic intermediate. The two bromine atoms are excellent handles for introducing molecular diversity through modern cross-coupling reactions.

  • Sequential and Site-Selective Cross-Coupling: The electronic and steric differences between the C5 and C6 positions may allow for site-selective reactions. A researcher can potentially perform a Suzuki coupling at one position, followed by a Sonogashira or Buchwald-Hartwig amination at the other, enabling the rapid construction of highly functionalized and complex molecules from a single starting scaffold.

  • Fragment-Based Drug Discovery (FBDD): The dibromopyridine core can serve as a valuable fragment for screening against biological targets. Hits can then be elaborated by chemically modifying the bromine positions to improve potency and physicochemical properties.

  • Scaffold for Libraries: This compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening (HTS). The ability to install different groups at two distinct vectors on the pyridine ring allows for a thorough exploration of the surrounding chemical space. The use of brominated building blocks is a key strategy in synthesizing novel therapeutic agents.[8]

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like Methyl 5-bromo-6-chloronicotinate and Methyl 2,5-dibromonicotinate suggest a consistent hazard profile.[1][4]

Table 4: Recommended Safety and Handling Procedures

AspectGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.To prevent skin and eye contact with the potentially irritating solid.
Handling Handle only in a certified chemical fume hood. Avoid generating dust.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes.To mitigate potential serious eye irritation.[1]
First Aid (Skin) Wash affected area thoroughly with soap and water.To remove the compound and prevent skin irritation.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.To prevent degradation from moisture and ensure stability.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and regulatory compliance.

Disclaimer: This information is based on analogous compounds. Always consult the SDS for the precursor (5,6-Dibromonicotinic acid) and perform a thorough risk assessment before beginning any experimental work.

References

  • PubChem. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. [Link]

  • PubChem. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293. [Link]

  • Boron Molecular. Buy methyl 5-bromonicotinate. [Link]

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Methodological & Application

Application Note: Strategic Functionalization of Methyl 5,6-dibromonicotinate via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5,6-dibromonicotinate in modern synthetic chemistry.

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Differentiated Pyridine Scaffold

This compound is a highly valuable, yet underutilized, building block in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with two bromine atoms at electronically and sterically distinct positions (C5 and C6), presents a unique platform for sequential and regioselective functionalization. The electron-withdrawing nature of the methyl nicotinate moiety further influences the reactivity of the C-Br bonds. This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this scaffold in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science discovery.

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the regioselectivity of the first cross-coupling event. This allows for the retention of a second bromine "handle" for subsequent transformations, paving the way for a modular and efficient synthetic strategy.

The Critical Aspect of Regioselectivity

In dihalogenated N-heteroarenes, the site of the initial palladium-catalyzed cross-coupling is not arbitrary. Several factors dictate which C-Br bond will undergo oxidative addition to the Pd(0) catalyst first.

  • Electronic Effects : The position adjacent (alpha) to the ring nitrogen (C6) is inherently more electrophilic due to the inductive effect of the nitrogen atom. This polarization makes the C6 position more susceptible to oxidative addition by an electron-rich Pd(0) species.[1]

  • Bond Dissociation Energy : The C-X bond alpha to a nitrogen heteroatom is generally weaker and easier to break, further favoring reactivity at the C6 position.[2]

  • Catalyst Control : While the intrinsic reactivity favors the C6 position, modern catalysis has demonstrated that this preference can be overridden. The choice of ligand, the palladium source, and even the aggregation state of the catalyst (e.g., mononuclear vs. multinuclear clusters) can dramatically influence the site of reaction.[1][3][4] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the more distal C4 position in 2,4-dihalopyridines, a principle that can be extrapolated to other systems.[2][5]

This guide will focus on protocols that exploit the inherent C6 selectivity, which is often the most practical and predictable outcome with common catalyst systems.

G cluster_main Regioselective Functionalization Pathway start This compound step1 First Cross-Coupling (e.g., Suzuki) - Pd(0) Catalyst - Favors C6 position start->step1 Intrinsic Reactivity intermediate Methyl 5-bromo-6-aryl-nicotinate step1->intermediate Forms Mono-substituted Intermediate step2 Second Cross-Coupling (e.g., Sonogashira) - Different Coupling Partner - Functionalizes C5 position intermediate->step2 product Disubstituted Nicotinate Product step2->product

Caption: Logical workflow for the sequential functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the stability and low toxicity of the boronic acid or ester reagents.[6][7]

Causality and Mechanistic Considerations

The catalytic cycle, shown below, begins with the oxidative addition of the more reactive C6-Br bond of this compound to a Pd(0) species.[8][9] The subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is facilitated by a base. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species, which accelerates the transmetalation.[10] The final step is reductive elimination, which forms the new C-C bond, releases the product, and regenerates the active Pd(0) catalyst.

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar-Br)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product aryl_halide R-X (this compound) aryl_halide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective C6-Arylation of this compound

This protocol provides a general method for the selective mono-arylation at the C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the suspension for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 5-bromo-6-aryl-nicotinate.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable precatalyst that readily provides the active Pd(0)L₂ species. For more challenging substrates, a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can improve catalytic turnover and efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid.[10] K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and often provides better results for less reactive substrates. K₃PO₄ is a stronger base useful in challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic solvent system is common. The organic solvent solubilizes the starting materials and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can often shorten reaction times significantly.

Sonogashira Coupling: Introducing C(sp) Hybridized Groups

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from an aryl halide) and a C(sp) (from a terminal alkyne) center.[11][12] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds, a common strategy in materials science and for creating specific pharmacophore geometries.

Causality and Mechanistic Considerations

The Sonogashira reaction operates via two interconnected catalytic cycles.[12] The palladium cycle mirrors that of the Suzuki coupling. The crucial difference lies in the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[11] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center. Reductive elimination then furnishes the aryl-alkyne product. While copper-free protocols exist, the copper-cocatalyzed version is robust and widely practiced.[13]

Protocol: Selective C6-Alkynylation of this compound

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (co-solvent, optional)

Procedure:

  • Vessel Preparation: To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.02 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or a 1:1 mixture of THF/Et₃N). Add degassed triethylamine (2-3 eq if not used as solvent) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the methyl 5-bromo-6-alkynyl-nicotinate.

ParameterConditionRationale / E-E-A-T Insight
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is air-stable and convenient to handle.[14]
Cu Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step at mild temperatures.[15]
Base Triethylamine, DiisopropylamineThe amine base serves two roles: it neutralizes the H-X acid formed during the reaction and it facilitates the deprotonation of the terminal alkyne to form the acetylide.
Temperature Room Temperature to 60 °CThe copper co-catalyst allows for significantly milder conditions compared to many other cross-coupling reactions.[13]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals.[16][17] The reaction allows for the direct coupling of an aryl halide with a primary or secondary amine, a transformation that is difficult to achieve via classical methods.

Causality and Mechanistic Considerations

The mechanism shares the initial oxidative addition step with other cross-couplings.[16][18] Following this, the amine coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand is critical; these ligands accelerate both the oxidative addition and the final reductive elimination step, which forms the C-N bond and regenerates the catalyst.[14]

Protocol: Selective C6-Amination of this compound

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or X-Phos (4-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and the base (NaOt-Bu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through Celite.

  • Purification: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale / E-E-A-T Insight
Catalyst System Pd₂(dba)₃ / LigandPd₂(dba)₃ is a common Pd(0) source. The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., X-Phos) or bidentate ligands with a large bite angle (e.g., Xantphos) are required to promote the difficult reductive elimination step that forms the C-N bond.[19]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the amine once it has coordinated to the palladium center.[20] NaOt-Bu is highly effective but sensitive. Cs₂CO₃ is a milder but often very effective alternative.
Solvent Toluene, DioxaneAnhydrous, non-protic, and relatively high-boiling solvents are required to ensure catalyst stability and achieve the necessary reaction temperatures.
Atmosphere Inert (Argon or N₂)The Pd(0) catalyst and the strong bases used are highly sensitive to oxygen and moisture. A rigorously inert atmosphere is mandatory for success.

Conclusion

This compound is a powerful synthetic intermediate whose full potential is realized through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity and carefully selecting the appropriate catalytic system, researchers can selectively functionalize the C6 position, preserving the C5-bromide for subsequent elaboration. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for the synthesis of diverse and complex substituted nicotinates, enabling rapid progress in drug discovery and materials science programs.

References

  • D. A. E.
  • Y. Li, et al.
  • Y. Li, et al., Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters, PubMed.
  • L. A. Aronica, et al., Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine, MDPI.
  • M. R. Biscoe, et al., Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, NIH.
  • M. R. Biscoe, et al., Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, JACS.
  • S. R. Chemler, et al.
  • I. J. S. Fairlamb, et al., Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • L. Bechki, et al.
  • J-E. Bäckvall, PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, Nobel Prize.
  • Various Authors, Pd-Catalyzed Cross Coupling Reactions, Chemistry LibreTexts.
  • BenchChem, A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines, BenchChem.
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  • J. Lehrfeld, et al., SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS, PubMed.
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  • BenchChem, Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotin
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  • Let's Talk Chemistry, CROSS-COUPLING reactions - everything YOU need to know!, YouTube.
  • V. M. V. M. Lo, et al., Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds, NIH.
  • S. D. Dreher, et al., Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters, NIH.
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  • R. Baati, et al., Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei, University of Southampton ePrints.
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Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Nicotinates

Methyl 5,6-dibromonicotinate is a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and the presence of two distinct bromine atoms at the 5- and 6-positions offers a powerful platform for sequential and selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups.[1][2] However, the challenge with substrates like this compound lies in achieving high regioselectivity, selectively coupling at either the C5 or C6 position. This guide provides detailed protocols and the underlying scientific rationale for achieving controlled, selective Suzuki couplings on this valuable synthetic intermediate.

The ability to selectively functionalize one position while leaving the other bromine intact for subsequent transformations is of immense synthetic utility, allowing for the rapid construction of molecular complexity from a single, readily available starting material. This document outlines two distinct protocols, leveraging modern understandings of palladium catalysis to direct the coupling to the desired position.

Mechanistic Insights: Controlling Regioselectivity in Dihalopyridines

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5] The regioselectivity of the initial oxidative addition of the palladium(0) catalyst to one of the two C-Br bonds is the critical determinant of the final product.

Several factors influence this selectivity:

  • Electronic Effects: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, influencing the electron density at different positions on the ring. The C6-position, being alpha to the nitrogen, is generally more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[1][6]

  • Steric Hindrance: The steric environment around each bromine atom can significantly impact the approach of the bulky palladium catalyst. The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center is a key strategy to exploit steric effects.[1][6] Bulky ligands can disfavor coordination and subsequent oxidative addition at a more sterically encumbered position.

  • Ligand Effects: The electronic and steric properties of the ligand bound to the palladium center are crucial. Electron-rich and sterically demanding ligands can alter the reactivity and selectivity of the catalyst.[2][6] For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at positions that are typically less reactive.[1][6]

By rationally selecting the catalyst, ligand, base, and solvent system, we can exploit these subtle differences to direct the Suzuki coupling to either the C5 or C6 position of this compound.

The Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura reaction are depicted below. The selectivity of the reaction is determined in the initial oxidative addition step.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation Transmetalation (R'-B(OR)2) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Selectively Coupled Product Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition ArB Arylboronic Acid/Ester ArB->Transmetalation Base Base Base->Transmetalation caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C6-Position

This protocol is designed to favor coupling at the more electronically activated C6-position, which is adjacent to the pyridine nitrogen. Standard palladium catalysts with common phosphine ligands are generally effective for this transformation.

Reaction Scheme:

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound296.94 g/mol 1.0297 mg
Arylboronic AcidVaries1.21.2 equiv
Pd(PPh₃)₄1155.56 g/mol 0.0334.7 mg (3 mol%)
K₂CO₃138.21 g/mol 2.0276 mg
1,4-Dioxane--8 mL
Water--2 mL
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-bromo-6-aryl-nicotinate.

Protocol 2: Selective Suzuki Coupling at the C5-Position

To achieve selectivity for the C5-position, a catalyst system with a sterically bulky ligand is employed. This steric hindrance is intended to disfavor the approach of the catalyst to the more accessible C6-position, thereby promoting oxidative addition at C5.

Reaction Scheme:

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound296.94 g/mol 1.0297 mg
Arylboronic acid pinacol ester (ArB(pin))Varies1.51.5 equiv
Pd₂(dba)₃915.72 g/mol 0.01513.7 mg (1.5 mol%)
XPhos476.67 g/mol 0.03617.2 mg (3.6 mol%)
K₃PO₄212.27 g/mol 3.0637 mg
Toluene--10 mL
  • Catalyst Pre-formation (Optional but Recommended): In a separate flame-dried vial under argon, dissolve Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (17.2 mg, 0.036 mmol) in toluene (2 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add toluene (8 mL) to the main reaction flask. Then, transfer the pre-formed catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the target Methyl 6-bromo-5-aryl-nicotinate.

Experimental Workflow Visualization

The general workflow for setting up a selective Suzuki coupling reaction is outlined below.

Workflow A 1. Weigh Reagents (Substrate, Boronic Acid, Base) B 2. Add to Flame-Dried Schlenk Flask A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D 4. Add Anhydrous Solvent C->D E 5. Degas the Mixture D->E F 6. Add Catalyst/Ligand (under positive inert gas flow) E->F G 7. Heat to Reaction Temperature with Vigorous Stirring F->G H 8. Monitor Reaction Progress (TLC, LC-MS) G->H I 9. Reaction Work-up (Quench, Extract, Wash) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. An increase in catalyst loading (up to 5 mol%) or reaction temperature may be beneficial. The activity of the boronic acid/ester should also be verified.

  • Poor Selectivity: If a mixture of C5 and C6 coupled products is obtained, careful re-optimization of the ligand-to-palladium ratio may be necessary for Protocol 2. For Protocol 1, a less bulky ligand might enhance selectivity for the C6 position.

  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using a pinacol ester derivative of the boronic acid can sometimes mitigate this issue.[7]

  • Homocoupling of Boronic Acids: This side reaction can be minimized by slow addition of the boronic acid or by using a slightly sub-stoichiometric amount, though this may impact overall conversion.

Conclusion

The selective functionalization of this compound via Suzuki-Miyaura cross-coupling is a powerful strategy for the synthesis of highly substituted pyridine derivatives. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to direct the coupling to either the C5 or C6 position with a high degree of control. The protocols provided herein serve as a robust starting point for researchers in organic synthesis and drug discovery, enabling the efficient and selective elaboration of this versatile chemical scaffold. Further optimization may be required for specific substrates, but the principles outlined in this guide provide a rational basis for such endeavors.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6414. [Link]

  • Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols - Benchchem. (n.d.).
  • Thomas, S., & Sujatha, A. (2015). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved January 21, 2026, from [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 21, 2026, from [Link]

  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved January 21, 2026, from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed. (2019, August 12). Retrieved January 21, 2026, from [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). Retrieved January 21, 2026, from [Link]

  • Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids | Semantic Scholar. (2009, September 1). Retrieved January 21, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 21, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

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Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of Methyl 5,6-dibromonicotinate: Protocols and Applications

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have replaced harsher, classical methods, enabling the construction of complex molecules with greater efficiency and precision.[1]

This compound is a particularly valuable heterocyclic building block. The pyridine core, combined with two distinct bromine substituents and a methyl ester, offers multiple points for diversification. Its derivatives are key intermediates in the synthesis of biologically active compounds, including kinase inhibitors.[4] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the Buchwald-Hartwig amination of this substrate, focusing on the critical challenge of achieving selective mono-amination versus exhaustive di-amination.

Core Concepts and Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational protocol design and troubleshooting. The generally accepted cycle involves three primary steps:

  • Oxidative Addition : A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[7]

  • Reductive Elimination : The final step involves the formation of the C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][8]

A significant side reaction to consider is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[7] The choice of a sterically hindered ligand is a key strategy to favor the desired reductive elimination over this competing pathway.[9]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Catalytic Cycle cluster_products L2Pd(0) L2Pd(0) Oxidative Addition Complex L2Pd(II)(Ar)(Br) L2Pd(0)->Oxidative Addition Complex + Ar-Br Amine Coordination [L2Pd(II)(Ar)(H2NR)]+ Br- Oxidative Addition Complex->Amine Coordination + RNH2 - Br- Amido Complex L2Pd(II)(Ar)(HNR) Amine Coordination->Amido Complex + Base - [Base-H]+ Br- Amido Complex->L2Pd(0) Reductive Elimination Product Ar-NHR Amido Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Challenges in the Amination of this compound

The unique structure of this compound presents several challenges that require careful consideration for successful and selective amination:

  • Regioselectivity : With two bromine atoms, achieving selective mono-amination at either the C5 or C6 position is a primary hurdle. The relative reactivity is influenced by both steric and electronic factors. The C6 position, being ortho to the pyridine nitrogen, and the C5 position, being meta, have different electronic environments. Precedent on similar dihalopyridine systems suggests that reaction conditions can be tuned to favor substitution at one site over the other.[9][10]

  • Substrate Sensitivity : The methyl ester group is susceptible to hydrolysis or amidation under strongly basic conditions, especially at elevated temperatures.[2] The use of milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger alkoxides like sodium tert-butoxide (NaOtBu).[11][12]

  • Catalyst Inhibition : The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[13] Employing bulky, electron-rich phosphine ligands helps to prevent this unproductive binding and promotes the desired catalytic turnover.[13][14]

  • Controlling Di-amination : While mono-amination requires precise control, driving the reaction to completion for di-amination also requires robust conditions that must not compromise the integrity of the ester functional group.

Protocol 1: Selective Mono-amination at the C6 Position

This protocol is designed to favor the formation of Methyl 6-amino-5-bromonicotinate by leveraging stoichiometric control of the amine and carefully selected reaction conditions. The C6 position is often more reactive in pyridine systems.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound297.941.01.0
Amine (e.g., Aniline)93.131.11.1
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (4 mol % Pd)
Xantphos578.680.050.05
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Anhydrous Dioxane-5.0 mL-

Step-by-Step Methodology

  • Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Cesium Carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.05 mmol).

  • Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed dioxane (5.0 mL) via syringe.

  • Amine Addition : Add the amine (1.1 mmol) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of the mono-aminated product.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction : Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Methyl 6-amino-5-bromonicotinate.

Protocol 2: Exhaustive Di-amination

This protocol aims to synthesize the di-aminated product by using an excess of the amine nucleophile and slightly more forcing conditions.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound297.941.01.0
Amine (e.g., Morpholine)87.122.52.5
Pd(OAc)₂ (Palladium(II) Acetate)224.500.040.04
BrettPhos536.680.080.08
Potassium Phosphate (K₃PO₄)212.273.03.0
Anhydrous Toluene-5.0 mL-

Step-by-Step Methodology

  • Vessel Preparation : In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vial with this compound (1.0 mmol), Potassium Phosphate (3.0 mmol), Pd(OAc)₂ (0.04 mmol), and BrettPhos (0.08 mmol).

  • Reagent Addition : Add anhydrous, degassed toluene (5.0 mL) followed by the amine (2.5 mmol).

  • Reaction : Seal the vial tightly with a PTFE-lined cap and place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously for 18-36 hours.

  • Monitoring : Monitor the reaction for the disappearance of the starting material and the mono-aminated intermediate, and the formation of the final di-aminated product via LC-MS.

  • Workup : After cooling, dilute the mixture with dichloromethane (DCM) and water. Separate the layers.

  • Extraction : Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification : Purify the crude residue using silica gel column chromatography to yield the desired Methyl 5,6-diaminonicotinate derivative.

Optimization and Troubleshooting

Achieving the desired outcome in the Buchwald-Hartwig amination of this substrate often requires optimization. The following table summarizes key parameters and their typical effects.

ParameterConsiderations for Mono-amination (Selectivity)Considerations for Di-amination (Completion)
Catalyst/Ligand Use ligands known for high activity at lower temperatures (e.g., Xantphos, dppf).[11] This allows for differentiation in the reactivity of the two C-Br bonds.Employ robust, sterically hindered ligands (e.g., BrettPhos, RuPhos) that maintain catalytic activity over long reaction times and at higher temperatures.[2]
Base Use milder bases like Cs₂CO₃ or K₃PO₄ to prevent ester hydrolysis and potential side reactions.[11]A stronger base like K₃PO₄ or carefully controlled NaOtBu might be needed to drive the second amination, but risk of hydrolysis increases.[15]
Amine Stoichiometry Crucial for selectivity. Use 1.0-1.2 equivalents of the amine.Use a significant excess (2.2-3.0 equivalents) to ensure the reaction goes to completion.
Temperature Lower temperatures (70-90 °C) can enhance selectivity by exploiting the energy difference for oxidative addition at the C5 and C6 positions.[9]Higher temperatures (100-120 °C) are typically required to aminate the less reactive C-Br bond.[16]
Solvent Dioxane or Toluene are common choices.[17] For more polar reactants, THF or t-BuOH can be effective.[2]Toluene is often preferred for higher temperature reactions due to its higher boiling point.[16]

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// Node styles start_node [label="Reaction Issue\n(e.g., Low Yield, Poor Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action_node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> decision_node [label="Analyze Crude Mixture\n(LCMS/NMR)"]; decision_node -> action_node_1 [label=" Low Conversion/\n No Reaction "]; decision_node -> action_node_2 [label=" Mixture of Mono/Di\n (Poor Selectivity) "]; decision_node -> action_node_3 [label=" Side Products\n (Hydrodehalogenation/Hydrolysis) "];

action_node_1 -> action_node_1a [label="Check Reagents"]; action_node_1a [label="Ensure inert atmosphere.\nUse fresh/pure catalyst, ligand, base.\nUse anhydrous/degassed solvent.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action_node_1 -> action_node_1b [label="Modify Conditions"]; action_node_1b [label="Increase temperature.\nSwitch to more active ligand (e.g., Buchwald biarylphosphine ligand).\nTry stronger base if compatible.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

action_node_2 -> action_node_2a [label="Adjust Stoichiometry"]; action_node_2a [label="For mono-amination, reduce amine to ~1.05 eq.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action_node_2 -> action_node_2b [label="Modify Conditions"]; action_node_2b [label="Lower reaction temperature.\nScreen different ligands.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

action_node_3 -> action_node_3a [label="For Hydrodehalogenation"]; action_node_3a [label="Use bulkier ligand (e.g., BrettPhos).\nAvoid excess base.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action_node_3 -> action_node_3b [label="For Ester Hydrolysis"]; action_node_3b [label="Switch to weaker base (Cs2CO3, K3PO4).\nLower reaction temperature.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

action_node_1 -> outcome_node; action_node_2 -> outcome_node; action_node_3 -> outcome_node; outcome_node [label="Re-run Optimized\nReaction"]; }

Caption: A logical workflow for troubleshooting common issues.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for generating diverse molecular scaffolds for drug discovery. Success is not merely incidental; it is the result of a rational approach to experimental design based on a sound understanding of the reaction mechanism and substrate-specific challenges. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively control the reaction's outcome, achieving either selective mono-amination or complete di-amination. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development and optimization of these critical C-N bond-forming reactions.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • Figshare. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

  • PubMed. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

  • Georgia Southern Scholars. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • ACS Publications. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • MySkinRecipes. (n.d.). Methyl 6-amino-5-bromonicotinate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide for the synthesis of diverse and novel heterocyclic compounds utilizing Methyl 5,6-dibromonicotinate as a versatile starting material. The protocols and insights are grounded in established chemical principles and are designed to be both explanatory and actionable for chemists in a research and development setting.

Strategic Overview: The Value of this compound as a Core Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing scaffolds like pyridine being particularly prevalent in FDA-approved drugs.[1] this compound is an exemplary building block for generating molecular diversity due to its distinct electronic and structural features:

  • Orthogonal Reactivity: The two bromine atoms at the C5 and C6 positions exhibit different reactivity profiles. The C6-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to its position adjacent to the ring nitrogen. This inherent difference allows for selective, stepwise functionalization.

  • Electron-Deficient Ring: The pyridine nitrogen and the methyl ester group withdraw electron density from the ring, making it amenable to nucleophilic aromatic substitution (SNAr) reactions, a pathway less common for electron-rich carbocyclic aromatic rings.[2][3]

  • Versatile Handles: The two bromine atoms serve as excellent leaving groups for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[4][5][6] This enables the facile introduction of a wide variety of carbon-based substituents (aryl, alkyl, alkynyl).

  • Post-Functionalization Potential: The methyl ester at the C3 position provides a convenient handle for further derivatization, such as conversion to amides, hydrazides, or for use as a directing group in subsequent cyclization reactions.[7]

This guide will explore the primary synthetic transformations possible with this substrate, providing both the mechanistic rationale and detailed experimental protocols.

G cluster_coupling Pd-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira stille Stille Coupling (Organostannanes) start->stille snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Alkoxides, etc.) start->snar intermediate Mono- or Di-functionalized Nicotinate Intermediate suzuki->intermediate sonogashira->intermediate stille->intermediate snar->intermediate cyclization Intramolecular or Tandem Cyclization intermediate->cyclization end Novel Heterocyclic Scaffolds (e.g., Pyridopyrimidines, Pyrrolopyridines) cyclization->end

Figure 1: High-level synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[4] The C-Br bonds on the pyridine ring are ideal handles for these transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[8] It is widely favored for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group is transferred from the boron atom to the palladium center (this step is facilitated by a base); and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10]

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_int1 R¹-Pd(II)L₂-Br ox_add->pd_int1 trans Transmetalation pd_int2 R¹-Pd(II)L₂-R² trans->pd_int2 red_elim Reductive Elimination red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product pd_int1->trans pd_int2->red_elim start_halide R¹-Br (Dibromonicotinate) start_halide->ox_add start_boronic R²-B(OH)₂ + Base start_boronic->trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: Selective Mono-Arylation at the C6 Position

ParameterConditionRationale / Senior Scientist's Note
Catalyst Pd(PPh₃)₄ (3-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that is effective for a wide range of substrates.
Boronic Acid Arylboronic Acid (1.1 equiv)A slight excess ensures complete consumption of the starting material. Using near-stoichiometric amounts is key for achieving mono-substitution.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)An aqueous solution of a mild inorganic base is crucial for activating the boronic acid for the transmetalation step.[8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA biphasic solvent system is standard, ensuring all components are sufficiently soluble. Degassing is critical to prevent catalyst oxidation.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water per 1 mmol of substrate) via syringe.[4]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.

Senior Scientist's Note: To achieve di-substitution, increase the equivalents of arylboronic acid to ~2.5 and the base to ~4.0 equivalents, and prolong the reaction time. Selectivity is primarily controlled by stoichiometry.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[11] It uniquely employs a dual-catalyst system of palladium and copper(I).[6]

Protocol 2.2: Mono-Alkynylation at the C6 Position

ParameterConditionRationale / Senior Scientist's Note
Pd Catalyst PdCl₂(PPh₃)₂ (2-4 mol%)A common and effective Pd(II) precatalyst.
Cu Co-catalyst CuI (3-5 mol%)The copper(I) iodide is essential for the catalytic cycle, forming a copper(I) acetylide intermediate that facilitates the transmetalation to palladium.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)The amine base acts as both the base and often as the solvent. It is crucial for scavenging the HX byproduct and facilitating catalyst turnover.[11]
Solvent THF or DMF (if needed)Often run neat in the amine base, but a co-solvent can be used to improve solubility.
Temperature Room Temperature to 60 °CThe reaction is often mild, but gentle heating can accelerate the reaction for less reactive substrates.[12]

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a mixture of THF and triethylamine (2:1).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv). The mixture may turn yellow/brown.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, warm to 50 °C. Monitor by TLC.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired alkynyl-nicotinate product.

Stille Coupling: A Versatile but Cautious Approach

The Stille coupling joins an organic halide with an organostannane (organotin) reagent.[13] Its primary advantage is the stability of the organostannane reagents and their tolerance of a vast range of functional groups. However, the toxicity of tin compounds necessitates careful handling and purification.[13]

Protocol 2.3: General Stille Coupling

ParameterConditionRationale / Senior Scientist's Note
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%)These are standard and highly effective catalysts for Stille reactions.
Stannane Reagent R-Sn(n-Bu)₃ (1.1-1.2 equiv)The tributyltin reagents are common due to their stability and reactivity.
Solvent Anhydrous Toluene or DioxaneA non-polar, aprotic solvent is required. Rigorous exclusion of water and oxygen is critical.
Additives LiCl (optional, 2-3 equiv)Lithium chloride can accelerate the often rate-limiting transmetalation step by facilitating the displacement of ligands on the palladium center.
Temperature 90-110 °CStille couplings typically require elevated temperatures to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and LiCl (if used).

  • Solvent and Catalyst: Add anhydrous, degassed toluene, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 equiv).

  • Reaction: Heat the mixture to 110 °C and stir for 6-18 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction. Dilute with diethyl ether and wash with an aqueous KF solution (1M). Stirring with KF solution for 1-2 hours precipitates the tin salts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

  • Purification: Wash the filtrate with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Safety Note: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All tin-containing waste must be disposed of according to institutional safety protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound allows for direct displacement of the bromide atoms by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The C6-Br is generally more reactive towards nucleophiles.

Protocol 3.1: Mono-amination at the C6 Position

ParameterConditionRationale / Senior Scientist's Note
Nucleophile Primary or Secondary Amine (1.5-2.0 equiv)A moderate excess of the amine is used to drive the reaction.
Base K₂CO₃ or DBU (optional)A non-nucleophilic base can be added to scavenge the HBr byproduct, especially when using amine salts.
Solvent DMSO or NMPA polar aprotic solvent is ideal for stabilizing the charged Meisenheimer intermediate and accelerating the reaction.[2]
Temperature 80-140 °CSNAr reactions on halo-pyridines often require significant thermal energy.

Step-by-Step Methodology:

  • Setup: In a sealed tube or microwave vial, combine this compound (1.0 equiv), the desired amine (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMSO.

  • Reaction: Seal the vessel and heat to 120 °C (conventional heating) or 150 °C (microwave irradiation) for 2-8 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Tandem Reactions: Building Fused Heterocyclic Systems

The true power of this compound is realized when the initial functionalization is followed by a cyclization step to build complex, fused ring systems like pyridopyrimidines or pyrrolopyridines, which are privileged scaffolds in medicinal chemistry.[15][16][17][18]

Strategy 4.1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This strategy involves a sequential Sonogashira coupling followed by an intramolecular cyclization.

G start This compound step1 Step 1: SNAr (e.g., + NH₂R) start->step1 intermediate1 6-Amino-5-bromo -nicotinate Derivative step1->intermediate1 step2 Step 2: Amide Formation (e.g., + Formamide) intermediate1->step2 intermediate2 Functionalized Pyridine Precursor step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Heat) intermediate2->step3 end Fused Pyridopyrimidine Scaffold step3->end

Sources

Application Notes: Methyl 5,6-dibromonicotinate as a Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dihalogenated Heterocycles

The nicotinate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential coenzymes and a wide array of therapeutic agents.[1][2] Its unique electronic and hydrogen-bonding capabilities allow for potent and selective interactions with biological targets.[1] Methyl 5,6-dibromonicotinate emerges as a particularly powerful building block within this class. It features two bromine atoms at distinct electronic environments on the pyridine ring, offering the potential for sequential, site-selective functionalization. This differential reactivity allows chemists to construct complex, three-dimensional molecules with precise control, making it an invaluable tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[3][4]

This guide provides an in-depth look at the properties of this compound and details robust protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in their medicinal chemistry programs.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueSource
IUPAC Name methyl 5,6-dibromopyridine-3-carboxylateN/A
Molecular Formula C₇H₅Br₂NO₂[5]
Molecular Weight 294.93 g/mol [5]
CAS Number 78686-82-5 (related structure)[6]
Appearance Off-white to pale yellow solid (typical for related compounds)N/A
Storage Store in a cool, dry place away from light. Refrigerator storage is recommended.N/A

Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[5]

The Core Concept: Site-Selective Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two bromine atoms. The C6-Br bond is positioned alpha to the ring nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition by a low-valent palladium catalyst. Conversely, the C5-Br bond behaves more like a standard bromoarene. This intrinsic electronic bias allows for selective reaction at the C6 position under carefully controlled conditions.[4][7] By tuning the catalyst, ligand, and reaction conditions, chemists can control which bromine atom reacts, enabling a programmed, stepwise approach to molecular diversification.

Caption: Differential reactivity of the C5 and C6 bromine atoms.

Application I: Site-Selective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8] For this compound, these reactions can be directed to occur preferentially at the more activated C6 position.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups. By using a catalyst system known for its sensitivity to electronic effects, we can achieve high selectivity for C6 arylation.

Scientist's Note: The choice of a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with phosphine ligands is crucial. The ligand-to-palladium ratio can influence catalyst speciation and, consequently, site selectivity.[3][9] A mild base like sodium carbonate is often sufficient and helps minimize side reactions.

Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Procedure:

  • Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 6-aryl-5-bromonicotinate.

CatalystBaseSolventTemp (°C)Typical Selectivity (C6:C5)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90>10:1
Pd(dppf)Cl₂K₂CO₃DME/H₂O85~8:1
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100>15:1
Protocol 2: Site-Selective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups in medicinal chemistry.[10] The reaction is co-catalyzed by palladium and copper(I).[11]

Scientist's Note: The copper(I) co-catalyst is essential for the activation of the alkyne.[12] An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as part of the solvent system. The reaction is generally run under milder conditions than Suzuki couplings.[11][12]

Detailed Procedure:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1.5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed as monitored by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired methyl 5-bromo-6-alkynylnicotinate.

Protocol 3: Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[8][13] This reaction requires a strong, non-nucleophilic base and often employs sterically hindered phosphine ligands to facilitate the catalytic cycle.[14][15]

Scientist's Note: The choice of ligand is critical for success in Buchwald-Hartwig aminations. Bulky, electron-rich ligands like XPhos or RuPhos often provide excellent results. A strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.[14]

Detailed Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography to yield the methyl 5-bromo-6-aminonicotinate derivative.

Application II: Sequential Functionalization for Maximal Diversity

The true power of this compound lies in its capacity for sequential, orthogonal derivatization. After selectively functionalizing the C6 position, the remaining C5 bromine can be targeted in a second, distinct cross-coupling reaction. This enables the rapid assembly of a library of 5,6-disubstituted nicotinates from a single starting material.

Caption: Workflow for sequential C6 and C5 functionalization.

Representative Two-Step Protocol:

  • Step 1 (C6 Arylation): Perform a Suzuki-Miyaura coupling as described in Protocol 1 using phenylboronic acid. After purification, obtain methyl 5-bromo-6-phenylnicotinate.

  • Step 2 (C5 Alkynylation): Subject the purified methyl 5-bromo-6-phenylnicotinate from Step 1 to a Sonogashira coupling as described in Protocol 2, using (trimethylsilyl)acetylene as the coupling partner.

  • Result: This sequence yields methyl 6-phenyl-5-((trimethylsilyl)ethynyl)nicotinate, a highly functionalized scaffold ready for further elaboration (e.g., desilylation and subsequent reactions).

Conclusion

This compound is more than just a halogenated heterocycle; it is a strategic platform for the efficient and controlled synthesis of complex molecular architectures. The inherent electronic difference between the C5 and C6 positions provides a handle for selective, sequential functionalization, enabling a divergent approach to library synthesis. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to exploit this building block's full potential. By mastering these transformations, medicinal chemists can rapidly access novel chemical space and accelerate the discovery of next-generation therapeutics.[16][17]

References

  • D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, 2003. Available at: [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Yang, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

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  • Fairlamb, I. J., & Kapdi, A. R. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]

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Sources

Application Notes and Protocols for Methyl 5,6-dibromonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

Methyl 5,6-dibromonicotinate is a halogenated heterocyclic compound belonging to the pyridine family. The pyridine ring is a well-established and critically important scaffold in the design of modern agrochemicals, including insecticides, fungicides, and herbicides.[1] The presence and positioning of the two bromine atoms on the pyridine ring, combined with the methyl ester functionality, make this compound a highly versatile and strategic starting material for the synthesis of novel and complex agrochemical candidates.

The two bromine atoms offer distinct opportunities for sequential and regioselective functionalization through a variety of well-established synthetic transformations. These include, but are not limited to, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3][4] The differential reactivity of the bromine atoms, influenced by the electronic effects of the pyridine nitrogen and the methyl ester group, can potentially be exploited to achieve selective derivatization. This allows for the systematic construction of diverse molecular architectures, a crucial aspect of structure-activity relationship (SAR) studies in the discovery of new and effective crop protection agents.

This document provides a detailed application note and a hypothetical, yet scientifically grounded, experimental protocol for the use of this compound in the synthesis of a novel potential agrochemical. The proposed synthetic strategy is based on established chemical principles and draws parallels from the successful synthesis of other halogenated pyridine-based agrochemicals.[5]

Key Synthetic Applications: A Gateway to Novel Agrochemicals

This compound serves as a key intermediate for the synthesis of a variety of potential agrochemical classes. The strategic derivatization of this molecule can lead to compounds with a range of biological activities.

  • Fungicides: The pyridine core is a common feature in many commercial fungicides. By introducing specific pharmacophores through the displacement of the bromine atoms, it is possible to design molecules that target essential fungal enzymes or metabolic pathways. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives from 5,6-dichloronicotinic acid has shown promising fungicidal activity.[5] A similar approach can be envisioned for this compound.

  • Insecticides: Many potent insecticides, including the neonicotinoids, are based on a substituted pyridine ring.[1] The ability to introduce diverse substituents onto the this compound scaffold opens up avenues for the discovery of new insecticidal compounds with potentially novel modes of action.

  • Herbicides: Pyridine carboxylic acids are a known class of herbicides that act as synthetic auxins, leading to abnormal plant growth and death.[6] The functionalization of this compound can lead to the generation of novel pyridine carboxylic acid derivatives with herbicidal properties.

Application Example: Synthesis of a Novel N-(Thiophen-2-yl)-5-alkoxy-6-aminonicotinamide as a Potential Fungicide

This section details a hypothetical, multi-step synthesis of a novel agrochemical candidate, N-(thiophen-2-yl)-5-alkoxy-6-aminonicotinamide, starting from this compound. This proposed synthesis is inspired by the successful preparation of similar nicotinamide fungicides and utilizes well-established synthetic transformations.[5]

Overall Synthetic Scheme

G A This compound B Methyl 5-alkoxy-6-bromonicotinate A->B 1. NaOR, ROH, Δ C 5-Alkoxy-6-bromonicotinic acid B->C 2. NaOH, H₂O/MeOH, Δ D N-(Thiophen-2-yl)-5-alkoxy-6-bromonicotinamide C->D 3. SOCl₂, then Thiophen-2-amine, Et₃N E N-(Thiophen-2-yl)-5-alkoxy-6-aminonicotinamide (Target Molecule) D->E 4. Buchwald-Hartwig Amination (e.g., NH₃ source, Pd catalyst, ligand)

Caption: Proposed synthetic pathway for a novel agrochemical candidate.

Experimental Protocols

Step 1: Synthesis of Methyl 5-alkoxy-6-bromonicotinate (Nucleophilic Aromatic Substitution)

This step involves the selective displacement of one of the bromine atoms with an alkoxide. The bromine at the 5-position is generally more susceptible to nucleophilic attack due to the electronic influence of the pyridine nitrogen and the ester group.

Rationale: Nucleophilic aromatic substitution is a fundamental reaction for functionalizing halogenated aromatic rings.[7][8] The choice of a sodium alkoxide in its corresponding alcohol as the solvent provides a straightforward method for introducing the alkoxy group.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) in small pieces to the anhydrous alcohol (e.g., methanol) at 0 °C to generate the corresponding sodium alkoxide in situ.

  • Once all the sodium has reacted, add a solution of this compound (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Methyl 5-alkoxy-6-bromonicotinate.

Expected Data:

ParameterExpected Value
Yield70-85%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid
Step 2: Synthesis of 5-Alkoxy-6-bromonicotinic acid (Ester Hydrolysis)

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

Rationale: Base-catalyzed hydrolysis is a standard and efficient method for the conversion of esters to carboxylic acids.

Materials:

  • Methyl 5-alkoxy-6-bromonicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 5-alkoxy-6-bromonicotinate (1.0 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Alkoxy-6-bromonicotinic acid.

Expected Data:

ParameterExpected Value
Yield90-98%
Purity (by HPLC)>97%
AppearanceWhite solid
Step 3: Synthesis of N-(Thiophen-2-yl)-5-alkoxy-6-bromonicotinamide (Amide Coupling)

This step forms the crucial amide bond, linking the pyridine core to the thiophene moiety.

Rationale: The conversion of the carboxylic acid to an acid chloride with thionyl chloride, followed by reaction with the amine, is a classic and effective method for amide bond formation. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Materials:

  • 5-Alkoxy-6-bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Thiophen-2-amine

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 5-Alkoxy-6-bromonicotinic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Heat the mixture to reflux for 2 hours, then cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add a solution of thiophen-2-amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Data:

ParameterExpected Value
Yield65-80%
Purity (by HPLC)>98%
AppearanceSolid
Step 4: Synthesis of N-(Thiophen-2-yl)-5-alkoxy-6-aminonicotinamide (Buchwald-Hartwig Amination)

The final step involves the introduction of an amino group at the 6-position via a palladium-catalyzed cross-coupling reaction.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Materials:

  • N-(Thiophen-2-yl)-5-alkoxy-6-bromonicotinamide

  • Ammonia source (e.g., ammonia solution in dioxane, or a solid surrogate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, combine N-(Thiophen-2-yl)-5-alkoxy-6-bromonicotinamide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents) in a reaction vessel.

  • Add the anhydrous solvent (toluene or dioxane) and the ammonia source.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final target molecule.

Expected Data:

ParameterExpected Value
Yield50-70%
Purity (by HPLC)>99%
AppearanceSolid

Workflow Visualization

G cluster_0 Step 1: Alkoxylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Buchwald-Hartwig Amination A 1. Prepare NaOR in ROH B 2. Add this compound in Toluene A->B C 3. Reflux and Monitor B->C D 4. Quench, Extract, and Purify C->D E 1. Dissolve in MeOH/H₂O and add NaOH F 2. Reflux and Monitor E->F G 3. Acidify and Extract F->G H 4. Dry and Concentrate G->H I 1. Convert to Acid Chloride with SOCl₂ J 2. React with Thiophen-2-amine/Et₃N I->J K 3. Quench and Purify J->K L 1. Combine Reagents under Inert Atmosphere M 2. Heat and Monitor L->M N 3. Workup and Purify M->N

Caption: Experimental workflow for the synthesis of the target agrochemical.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The presence of two differentiable bromine atoms on the electron-deficient pyridine ring allows for a range of synthetic manipulations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The detailed, albeit hypothetical, synthetic protocol provided herein for a potential nicotinamide fungicide illustrates a plausible pathway for the elaboration of this starting material into a complex and potentially bioactive molecule. This application note serves as a foundational guide for researchers in the agrochemical field to design and execute synthetic strategies aimed at discovering the next generation of crop protection agents. Further exploration of the reactivity of this compound is warranted and is likely to lead to the development of a diverse array of new compounds with valuable agrochemical properties.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Google Patents. (2005). Pyridinecarboxamide derivatives and their use as insecticides.
  • Li, Y., Wang, Y., Liu, X., & Fan, Z. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (2008). Novel method for synthesizing fungicide tebuconazole.
  • Pacific Northwest Extension. (2020). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Retrieved from [Link]

  • Al-Azawi, T. F., & Al-Rufaie, A. F. (2016). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Kerbala University, 14(4), 1-10.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • Virginia Tech. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2006). Fungicide mixture formulations.
  • Google Patents. (2018). Process for the preparation of haloalkyl derivatives of nicotinic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2022). Chinese Chemical Letters, 33(8), 3743-3752.
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  • Banert, K., & Focken, T. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 747-761.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Current organic synthesis, 16(5), 701–712.
  • Google Patents. (1992). Method for preparation of fungicides combination and its usage.
  • Dr. Uma Nath Tripathi. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Dr. Debarshi Das. (2020, September 22). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... [Video]. YouTube. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 20(12), 21458–21467.
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Application Notes and Protocols for the Hydrolysis of Methyl 5,6-dibromonicotinate to 5,6-dibromonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-Dibromonicotinic Acid

5,6-Dibromonicotinic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. The presence of two bromine atoms on the pyridine ring offers strategic points for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other modifications, making it a versatile building block for the creation of novel therapeutic agents. The controlled and efficient hydrolysis of its methyl ester precursor, Methyl 5,6-dibromonicotinate, is a critical step in accessing this important molecule.

This guide provides a comprehensive, field-proven protocol for the hydrolysis of this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step procedure, and includes troubleshooting advice to ensure a high-yielding and pure product.

Mechanistic Insight: The Irreversibility of Saponification

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[1] For the conversion of this compound, a base-catalyzed approach, also known as saponification, is highly recommended.[2][3]

Acid-catalyzed hydrolysis is a reversible process, meaning the reaction can proceed in both the forward (hydrolysis) and reverse (esterification) directions.[2] To drive the reaction to completion, a large excess of water is typically required, which can complicate product isolation.

In contrast, base-catalyzed hydrolysis is effectively irreversible.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate salt. This deprotonation step is essentially irreversible and drives the entire reaction to completion.[2][3] Subsequent acidification of the reaction mixture in a separate work-up step protonates the carboxylate salt, precipitating the desired carboxylic acid.

Experimental Protocol

This protocol is designed for the efficient and high-yielding hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially available
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reagent GradeCommercially availableCan be used interchangeably.
Methanol (MeOH)ACS GradeCommercially available
Deionized Water (H₂O)
Hydrochloric Acid (HCl)Concentrated (37%)Commercially availableFor acidification.
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor Thin Layer Chromatography (TLC).
HexanesACS GradeCommercially availableFor Thin Layer Chromatography (TLC).
TLC PlatesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
pH paper or pH meterFor accurate pH adjustment.
Büchner funnel and filter paperFor product filtration.
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and deionized water (a common ratio is 2:1 to 3:1 v/v). A typical concentration is 0.2-0.5 M.

    • Add sodium hydroxide (or potassium hydroxide) (1.5-2.0 eq) to the solution. The use of a slight excess of base ensures complete hydrolysis.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-65 °C) for 2-4 hours. The optimal temperature and time may vary, so it is crucial to monitor the reaction's progress.

  • Reaction Monitoring with Thin Layer Chromatography (TLC):

    • Prepare a TLC chamber with a suitable eluent system, such as 30-50% ethyl acetate in hexanes.

    • On a TLC plate, spot the starting material (a dilute solution of this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.[4][5]

    • Develop the TLC plate and visualize the spots under UV light. The starting ester will be less polar and have a higher Rf value than the product carboxylic acid salt (which will likely remain at the baseline). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.[6][7]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a significant amount of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Slowly add concentrated hydrochloric acid dropwise while stirring to acidify the mixture to a pH of approximately 2-3.[8][9] This will protonate the carboxylate salt, causing the 5,6-dibromonicotinic acid to precipitate out of the solution.

    • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

  • Drying and Characterization:

    • Dry the purified 5,6-dibromonicotinic acid in a vacuum oven or desiccator to a constant weight.

    • Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key stages of the hydrolysis protocol.

Hydrolysis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve this compound in MeOH/H₂O add_base Add NaOH or KOH start->add_base 1.0 eq. react Heat/Stir (2-4h) add_base->react 1.5-2.0 eq. tlc Monitor by TLC (disappearance of starting material) react->tlc cool Cool to RT tlc->cool remove_meoh Remove MeOH (optional) cool->remove_meoh acidify Acidify with HCl to pH 2-3 remove_meoh->acidify precipitate Precipitate product acidify->precipitate filter Vacuum Filter & Wash precipitate->filter dry Dry under vacuum filter->dry characterize Characterize (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Not enough base used.- Continue heating and monitor by TLC until the starting material is consumed.- Add an additional portion of base (e.g., 0.5 eq) and continue the reaction.
Low Yield - Product is partially soluble in the acidic aqueous solution.- Incomplete precipitation.- Ensure the pH is accurately adjusted to 2-3.- Thoroughly cool the mixture in an ice bath before filtration.- Minimize the amount of cold water used for washing the filter cake.
Product is an oil or gummy solid - Presence of impurities.- Incomplete removal of solvent.- Ensure the starting material is pure.- The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water).- Ensure the product is thoroughly dried under vacuum.

Conclusion

This protocol provides a robust and reliable method for the hydrolysis of this compound to the valuable synthetic intermediate, 5,6-dibromonicotinic acid. By understanding the underlying chemical principles and carefully following the outlined steps, researchers can confidently and efficiently produce this key building block for their drug discovery and development programs.

References

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  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of the Ester Group in Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5,6-dibromonicotinate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its pyridine core is decorated with three distinct functional handles: an electron-withdrawing ester at the C3 position and two bromine atoms at C5 and C6, which are amenable to a wide range of cross-coupling reactions. Strategic manipulation of the methyl ester group is often the critical first step in synthetic campaigns, enabling the introduction of diverse functionalities and modulation of physicochemical properties. This document provides a comprehensive guide to the primary chemical transformations of the ester moiety: hydrolysis, amidation, reduction, and transesterification. Each section includes an in-depth discussion of the reaction mechanism, proven experimental protocols, and expert insights into optimizing these transformations for the synthesis of novel derivatives.

Introduction: The Versatility of this compound

The unique arrangement of functional groups makes this compound a highly valuable scaffold. The ester group can be converted into a carboxylic acid, amide, or primary alcohol, each serving as a new platform for further chemical elaboration. The bromine atoms, particularly the one at the C5 position, are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[1][2] The derivatization of the ester is fundamental to unlocking the full synthetic potential of this scaffold, enabling researchers to develop novel compounds for various applications, including kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[3][4]

Core Derivatization Workflows

The primary pathways for derivatizing the ester group of this compound are outlined below. Each transformation yields a key intermediate for subsequent synthetic steps.

G start This compound acid 5,6-Dibromonicotinic Acid start->acid  Hydrolysis (Saponification)   alcohol (5,6-Dibromopyridin-3-yl)methanol start->alcohol  Reduction   ester Alternative Esters start->ester  Transesterification   amide 5,6-Dibromonicotinamide Derivatives acid->amide  Amide Coupling  

Caption: Key derivatization pathways of the ester group.

Hydrolysis to 5,6-Dibromonicotinic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is arguably the most common initial transformation. This process, known as saponification, involves the base-mediated hydrolysis of the ester. The resulting carboxylate salt is subsequently protonated with acid to yield the final product. The carboxylic acid is a versatile intermediate, serving as a precursor for amides, esters, and other functional groups.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide generates a carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate.

Experimental Protocol: Saponification
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5–2.0 eq) or an aqueous solution of sodium hydroxide (NaOH) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours). The hydrolysis of methyl nicotinate is a well-documented process, though reaction times may vary with substitution.[5]

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of a strong acid (e.g., 1M HCl or 1M H₂SO₄). This will cause the carboxylic acid product to precipitate out of the solution. The synthesis of related brominated nicotinic acids often involves a similar pH adjustment for precipitation.[1][6][7]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield 5,6-Dibromonicotinic Acid.

ParameterValueReference
Reagents This compound, LiOH·H₂O or NaOH[5]
Solvent THF/WaterN/A
Temperature Room TemperatureN/A
Typical Yield >90%[7]

Amidation to 5,6-Dibromonicotinamide Derivatives

Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. The synthesis of amides from this compound is typically achieved in a two-step sequence: hydrolysis to the carboxylic acid (as described above), followed by coupling with a desired amine.

Mechanism: The most reliable method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This can be done by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Alternatively, peptide coupling reagents such as HATU, HOBt, or EDC can be used to form a highly reactive activated ester intermediate in situ, which is then readily displaced by the amine. Boric acid has also emerged as an effective catalyst for direct amidation under milder conditions.[9][10][11]

Experimental Protocol: Two-Step Amidation via Acyl Chloride
  • Acyl Chloride Formation: To a solution of 5,6-Dibromonicotinic Acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution ceases. This procedure is standard for creating nicotinoyl chlorides.[8]

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 5,6-dibromonicotinoyl chloride, which is often used immediately in the next step.

  • Amine Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 5,6-Dibromonicotinamide derivative.

ParameterValueReference
Activation Reagent Thionyl Chloride (SOCl₂)[8]
Coupling Partner Primary or Secondary Amine[12]
Base Triethylamine (TEA)[8]
Solvent Dichloromethane (DCM)[12]
Typical Yield 60-90% (over two steps)N/A

Reduction to (5,6-Dibromopyridin-3-yl)methanol

Reduction of the ester group to a primary alcohol provides another key synthetic intermediate. The resulting hydroxymethyl group can be used in ether synthesis, converted to a leaving group for nucleophilic substitution (e.g., formation of a bromomethyl group), or oxidized to an aldehyde.

Mechanism: The reduction is typically performed with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to form an alkoxide, which is protonated during the aqueous workup to yield the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction
  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous THF at 0 °C. Caution: LiAlH₄ reacts violently with water.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. The synthesis of similar pyridyl methanols follows this general approach.[13]

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C and quench it with extreme care by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford (5,6-Dibromopyridin-3-yl)methanol.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)N/A
Solvent Anhydrous Tetrahydrofuran (THF)[13]
Temperature 0 °C to Room TemperatureN/A
Workup Fieser Workup (H₂O, NaOH(aq), H₂O)N/A
Typical Yield 70-85%N/A

Transesterification to Alternative Esters

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be used to synthesize different ester derivatives of 5,6-dibromonicotinic acid, which may be beneficial for altering solubility, reactivity, or for introducing a specific functional handle.

Mechanism: The reaction is typically catalyzed by an acid or a base. In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide for converting a methyl ester to an ethyl ester) acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the original methoxide group to form the new ester. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol byproduct (e.g., by distillation) to drive the reaction to completion.[14][15]

Experimental Protocol: Base-Catalyzed Transesterification
  • Catalyst Preparation: Prepare the catalytic alkoxide in situ by adding a small piece of sodium metal (Na, ~0.1 eq) to the desired alcohol (e.g., ethanol, isopropanol) under an inert atmosphere. The alcohol should be used in large excess and serve as the solvent.

  • Reaction Setup: Once the sodium has fully reacted, add this compound (1.0 eq) to the solution.

  • Driving Equilibrium: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, methanol can be removed by distillation, for example, using a Dean-Stark apparatus.[16]

  • Monitoring and Workup: Monitor the reaction by GC-MS or NMR. Once complete, cool the mixture and neutralize the catalyst by adding a weak acid (e.g., acetic acid).

  • Purification: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or distillation.

ParameterValueReference
Catalyst Sodium Alkoxide (e.g., NaOMe, NaOEt)[14][17]
Solvent Corresponding Alcohol (in excess)[16]
Temperature Reflux[15]
Typical Yield Variable (equilibrium dependent)N/A

Application in Multi-Step Synthesis: Suzuki-Miyaura Coupling

The derivatives synthesized through these primary transformations are ideal substrates for further functionalization. For example, 5,6-Dibromonicotinamide can undergo a regioselective Suzuki-Miyaura cross-coupling reaction, typically at the more sterically accessible and electronically favorable C5 position, to introduce an aryl or heteroaryl group.

G start This compound acid 5,6-Dibromonicotinic Acid start->acid 1. Hydrolysis amide 5,6-Dibromonicotinamide acid->amide 2. Amidation final 5-Aryl-6-bromo-nicotinamide amide->final 3. Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst)

Caption: Workflow from starting ester to a complex biaryl amide.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving a palladium catalyst, a base, and an organoboron reagent.[18][19] This powerful C-C bond-forming reaction allows for the modular construction of complex molecules from the brominated nicotinic acid framework.

Conclusion

The methyl ester of this compound is a versatile functional group whose strategic manipulation is key to leveraging this scaffold in synthetic chemistry. The protocols detailed herein for hydrolysis, amidation, reduction, and transesterification provide researchers with a robust toolkit for creating a diverse range of derivatives. These primary intermediates serve as valuable platforms for subsequent modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex molecules for drug discovery and materials science.

References

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  • Bencivenni, G. (2019). Novel menthyl nicotinate synthesis process. Google Patents (JP2019518752A).
  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at: [Link]

  • Bencivenni, G. (2017). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office (EP 3464241 B1). Available at: [Link]

  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Chandorkar, J. G., et al. (2008). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at: [Link]

  • Toth, M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • Dynamit Nobel AG. (1986). Process for the production of 6-methylnicotinic acid ester. Google Patents (US4579953A).
  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Farmak A S. (1995). Process for preparing 5-bromonicotinic acid. Google Patents (RU2039046C1).
  • Bencivenni, G. (2017). New menthyl nicotinate synthesis process. Google Patents (WO2017211543A1).
  • Tadano, K., et al. (1991). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. PubMed. Available at: [Link]

  • Zhang, W. J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • IREA. (1996). Process for preparing 5-bromonicotinic acid. Google Patents (RU2070193C1).
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. Available at: [Link]

  • Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available at: [Link]

  • Arumugam, P., & Veerabagu, U. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15. ResearchGate. Available at: [Link]

  • Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. Available at: [Link]

  • Penney, M. S., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. Available at: [Link]

  • Li, P., et al. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available at: [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Dihalogenated Nicotinate Building Block

Methyl 5,6-dibromonicotinate is a versatile dihalogenated pyridine derivative that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of two distinct bromine atoms on the pyridine ring, influenced by the electron-withdrawing methyl nicotinate group, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this compound in several key palladium-catalyzed transformations, offering detailed protocols and insights into achieving regioselective functionalization.

The differential reactivity of the C-Br bonds at the 5- and 6-positions is a key consideration in the synthetic utility of this substrate. Generally, in palladium-catalyzed reactions, the position of oxidative addition is influenced by a combination of electronic and steric factors. For many dihalogenated pyridines, the halide at the position with lower electron density or less steric hindrance is more reactive. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of desired target molecules.

This document will delve into the practical application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with this compound, providing researchers with the necessary tools to effectively utilize this important synthetic intermediate.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[1]

Causality of Experimental Choices in Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical in directing the outcome of the Suzuki-Miyaura coupling with this compound, particularly concerning regioselectivity.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, often facilitated by a phosphine ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, which can sometimes offer more reproducible results.

  • Ligand: The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote oxidative addition and reductive elimination, leading to higher catalytic efficiency. The choice of ligand can also play a role in determining which C-Br bond reacts preferentially.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can impact reaction rates and yields.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Protocol: Regioselective Mono-Arylation of this compound

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the more reactive C-Br bond of this compound.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Arylboronic acidCoupling partner
Pd(OAc)₂ or Pd(PPh₃)₄Palladium pre-catalyst
SPhos or XPhosLigand (if using Pd(OAc)₂)
K₂CO₃ or K₃PO₄Base
1,4-Dioxane and WaterSolvent system
Anhydrous Sodium SulfateDrying agent
Ethyl AcetateExtraction solvent
BrineWashing solution
Silica Gelfor Column Chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.1 equiv.). If using Pd(PPh₃)₄, no additional ligand is typically required.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-arylated product.

Self-Validation and Trustworthiness: The progress of the reaction should be monitored to avoid the formation of di-substituted byproducts. The selective formation of the mono-arylated product can be confirmed by NMR spectroscopy and mass spectrometry, which will show the retention of one bromine atom.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Mechanistic Rationale and Reagent Selection

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then participates in transmetalation with the palladium complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic catalyst system. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, though they may require different ligands and conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Protocol: Selective Mono-Alkynylation of this compound

This protocol provides a general procedure for the regioselective Sonogashira coupling of a terminal alkyne to this compound.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal AlkyneCoupling partner
Pd(PPh₃)₄Palladium catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Tetrahydrofuran (THF)Co-solvent
Saturated Ammonium ChlorideQuenching agent
Ethyl AcetateExtraction solvent
BrineWashing solution
Anhydrous Magnesium SulfateDrying agent
Silica Gelfor Column Chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the co-catalyst (e.g., CuI, 0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Self-Validation and Trustworthiness: The regioselectivity of the mono-alkynylation should be confirmed by 2D NMR techniques (e.g., HMBC and NOESY) to unambiguously determine the position of the newly introduced alkynyl group.

Sonogashira_Workflow Start Start: Assemble Reagents Setup Reaction Setup: - this compound - Terminal Alkyne - Pd(PPh₃)₄, CuI - Et₃N/THF Start->Setup Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Reaction Reaction at RT to 60 °C (2-8 hours) Inert->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Quench with NH₄Cl - Extract with Ethyl Acetate Monitoring->Workup Purification Purification: - Dry and Concentrate - Column Chromatography Workup->Purification Product Final Product: Mono-alkynylated Nicotinate Purification->Product

Figure 2: Experimental Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[4] This transformation has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the introduction of nitrogen-containing functional groups is a common strategy in drug design.[5]

Key Considerations for Selective Amination

Achieving regioselective mono-amination of this compound requires careful control of reaction conditions to favor the reaction at one bromine position over the other.

  • Catalyst and Ligand Selection: The choice of palladium pre-catalyst and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often highly effective in promoting the amination of challenging substrates. The steric and electronic properties of the ligand can influence the regioselectivity of the oxidative addition step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases. Weaker bases like cesium carbonate may also be effective with certain ligand systems.

  • Amine Coupling Partner: The nature of the amine (primary or secondary, alkyl or aryl) will influence its nucleophilicity and steric profile, which can affect the reaction rate and selectivity.

Protocol: Regioselective Mono-Amination of this compound

This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
AmineCoupling partner
Pd₂(dba)₃Palladium pre-catalyst
BrettPhos or RuPhosLigand
Sodium tert-butoxide (NaOtBu)Base
Toluene or 1,4-DioxaneSolvent
Diethyl EtherExtraction solvent
BrineWashing solution
Anhydrous Sodium SulfateDrying agent
Silica Gelfor Column Chromatography

Procedure:

  • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the ligand (e.g., BrettPhos, 0.05 equiv.) to a flame-dried Schlenk tube.

  • Add the solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.).

  • Add the amine (1.1 equiv.) to the tube containing the substrate and base.

  • Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Self-Validation and Trustworthiness: The regioselectivity of the mono-amination is crucial and should be rigorously confirmed using 1D and 2D NMR spectroscopy. The reaction should be monitored carefully to minimize the formation of the di-aminated product.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine R¹R²NH Amine->AmineCoord Base Base Base->Deprotonation

Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Heck Reaction: Vinylation of the Nicotinate Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] It is a valuable tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of complex organic molecules.[6]

Controlling Regioselectivity and Stereoselectivity in the Heck Reaction

The Heck reaction with this compound presents challenges in controlling both regioselectivity (which C-Br bond reacts) and stereoselectivity (the geometry of the resulting double bond).

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial. For Heck reactions, phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are commonly used. The steric and electronic properties of the ligand can influence the rate of migratory insertion and β-hydride elimination, which in turn affects the regioselectivity and stereoselectivity of the product.

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide produced in the reaction.

  • Alkene Coupling Partner: The nature of the alkene (e.g., electron-rich or electron-deficient) will influence the reaction rate and the regioselectivity of the carbopalladation step.

Protocol: Regioselective Vinylation of this compound

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
AlkeneCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)Palladium pre-catalyst
Triphenylphosphine (PPh₃)Ligand
Triethylamine (Et₃N)Base
Acetonitrile or DMFSolvent
Waterfor Work-up
Dichloromethane (DCM)Extraction solvent
BrineWashing solution
Anhydrous Sodium SulfateDrying agent
Silica Gelfor Column Chromatography

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., PPh₃, 0.1 equiv.).

  • Add the solvent (e.g., acetonitrile) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the alkene (1.5 equiv.) to the reaction mixture.

  • Seal the tube and heat the reaction to 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validation and Trustworthiness: The stereochemistry of the newly formed double bond should be determined by ¹H NMR spectroscopy, typically by analyzing the coupling constants of the vinylic protons. The regioselectivity of the reaction needs to be confirmed by 2D NMR experiments.

Heck_Workflow Start Start: Assemble Reagents Setup Reaction Setup: - this compound - Alkene - Pd(OAc)₂, PPh₃ - Et₃N, Acetonitrile Start->Setup Heating Heat to 80-120 °C (12-24 hours) Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Filtration Cool and Filter Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Extraction Extraction and Washing Concentration->Extraction Purification Purification: - Dry and Concentrate - Column Chromatography Extraction->Purification Product Final Product: Vinylated Nicotinate Purification->Product

Figure 4: Experimental Workflow for the Heck Reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, allows for the selective introduction of aryl, alkynyl, amino, and vinyl groups. The key to the successful and predictable functionalization of this substrate lies in the careful selection of the catalyst system, ligands, base, and reaction conditions to control the regioselectivity of the transformations. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the purification of Methyl 5,6-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be Methyl nicotinate, 5,6-dibromonicotinic acid, or a mono-brominated intermediate like Methyl 5-bromonicotinate or Methyl 6-bromonicotinate.[1][2]

  • Mono-brominated Byproducts: Incomplete bromination can lead to significant amounts of Methyl 5-bromonicotinate and/or Methyl 6-bromonicotinate.

  • Over-brominated Species: While less common for this specific compound, harsh reaction conditions or an excess of brominating agent could potentially lead to further bromination on the pyridine ring, although the existing electron-withdrawing groups make this difficult.[3]

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the methyl ester back to the corresponding carboxylic acid (5,6-dibromonicotinic acid).[4]

  • Residual Reagents and Solvents: Reagents used in bromination (e.g., N-Bromosuccinimide, bromine) and solvents from the reaction and workup (e.g., DMF, acetic acid) are common contaminants.

Q2: What is the expected physical appearance and state of pure this compound?

A2: Pure this compound is expected to be a solid at room temperature. Its color is typically white to off-white or pale yellow. If your purified product appears as a dark oil or a gummy solid, it is a strong indication of residual solvent or significant impurities that are depressing the melting point.[5] For comparison, the related compound Methyl 5-bromonicotinate is a white solid with a melting point of 96-100 °C.[6]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities. The proton NMR will clearly show the disappearance of signals from starting materials and the appearance of the distinct aromatic protons of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting minor impurities. Developing a method with a suitable reverse-phase column (e.g., C18) can provide a precise percentage of purity.[7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.[8]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography.[5]

Part 2: Troubleshooting and Optimization Guide

Encountering issues during purification is common. This guide provides a systematic approach to diagnosing and solving these problems.

Data Presentation: Troubleshooting Common Purification Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup/extraction. 3. Inefficient elution from the chromatography column.1. Monitor the reaction by TLC/HPLC to ensure full conversion of the starting material.[3] 2. Ensure proper phase separation. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[9] 3. Optimize the column chromatography solvent system; if the product is not eluting, gradually increase the mobile phase polarity.[5]
Purified Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities are present, causing melting point depression.1. Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all traces of solvent.[5] 2. Re-purify the product. If column chromatography was used, try recrystallization, or vice-versa. An alternative solvent system for the column may also be necessary.[5][10]
Multiple Spots on TLC After Purification 1. Co-elution of impurities during column chromatography. 2. Degradation of the product on silica gel.1. Adjust the solvent system for column chromatography to achieve better separation (a lower polarity mobile phase often improves resolution).[5] Run a gradient elution if not already doing so. 2. Some brominated compounds can be sensitive to silica gel.[4] Minimize contact time by using a faster flow rate ("flash chromatography") or consider purification by recrystallization instead.
Product Crystals Do Not Form During Recrystallization 1. Solution is too dilute. 2. Solution is supersaturated, but nucleation has not occurred. 3. Presence of oil-forming impurities.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[11] 2. Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product to induce crystallization.[11] 3. If the product "oils out," reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]
Mandatory Visualization: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of the crude product.

G start Crude this compound check_state Is the crude product a solid or an oil? start->check_state solid_node Crude is a Solid check_state->solid_node Solid oil_node Crude is an Oil/Gummy Solid check_state->oil_node Oil tlc_analysis Perform TLC Analysis (e.g., 4:1 Hexane:EtOAc) solid_node->tlc_analysis chromatography Perform Column Chromatography oil_node->chromatography tlc_result How many spots are visible? tlc_analysis->tlc_result one_spot One major spot, minor impurities at baseline/solvent front tlc_result->one_spot Essentially One multi_spots Multiple spots close together (low Rf separation) tlc_result->multi_spots Multiple recrystallize Attempt Recrystallization one_spot->recrystallize multi_spots->chromatography success Pure Product Obtained recrystallize->success chromatography->success re_purify Re-purify or combine methods

Caption: Decision tree for selecting a purification strategy.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. They should be optimized based on the specific impurity profile of your crude material.

Protocol 1: Silica Gel Column Chromatography

This is the most versatile method for separating compounds with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). An ideal system will give the desired product an Rf value of ~0.25-0.35.

  • Column Preparation: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., 100% Hexane).[5] Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the column. This "dry loading" technique generally provides superior separation compared to loading a liquid solution.[5]

  • Elution and Fraction Collection: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).[5] Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the crude product when hot but not when cold.[11] For esters, common single solvents to test are ethanol, isopropanol, or ethyl acetate.[10] A two-solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, is often effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a water bath) with swirling until the solid just dissolves completely.[12]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before the solution cools.[12]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cooling too quickly can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities on the crystal surface.[11] Dry the crystals thoroughly under a vacuum.

Mandatory Visualization: Troubleshooting Workflow

This diagram provides a logical path for troubleshooting a purification that did not yield the desired outcome.

G start Purification Attempted check_purity Analyze product by TLC/NMR start->check_purity is_pure Is the product pure? check_purity->is_pure success Purification Successful is_pure->success Yes failure Product is Impure is_pure->failure No check_impurities Identify Impurities (NMR/MS) failure->check_impurities impurity_type What is the nature of the impurity? check_impurities->impurity_type polar_imp More Polar Impurity (e.g., starting acid) impurity_type->polar_imp Polar nonpolar_imp Less Polar Impurity (e.g., mono-bromo species) impurity_type->nonpolar_imp Non-Polar solution_polar Re-run column with less polar eluent OR Recrystallize from non-polar solvent polar_imp->solution_polar solution_nonpolar Re-run column with optimized gradient OR Recrystallize from polar solvent nonpolar_imp->solution_nonpolar

Caption: A systematic workflow for troubleshooting failed purifications.

References

  • BenchChem Technical Support. (n.d.). Optimizing N-Bromosuccinimide (NBS) Bromination of Esters.
  • BenchChem Technical Support. (n.d.). Purification of Crude Methyl 4-bromo-6-methylnicotinate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link].

  • BenchChem Technical Support. (n.d.). Optimizing the Bromination of Nicotinic Acid.
  • Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate. Retrieved from [Link].

  • Sravya, G., et al. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link].

  • Boron Molecular. (n.d.). methyl 5-bromonicotinate. Retrieved from [Link].

  • SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link].

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • nptelhrd. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link].

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link].

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link].

Sources

Technical Support Center: Synthesis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5,6-dibromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome challenges, particularly low yields, in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The introduction of two bromine atoms onto the pyridine ring offers multiple points for further functionalization, making it a versatile precursor. However, the synthesis can be challenging, often resulting in low yields due to side reactions and difficulties in controlling the regioselectivity of the bromination steps. This guide will walk you through potential synthetic pathways and provide solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to low yields during the synthesis of this compound. A common and effective synthetic strategy involves a multi-step sequence starting from a readily available precursor, such as 6-hydroxynicotinic acid, and utilizing a Sandmeyer reaction for the introduction of one of the bromine atoms.

Proposed Synthetic Pathway

A logical synthetic route is outlined below. The troubleshooting guide will address potential issues at each key stage of this pathway.

Synthetic_Pathway A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification (MeOH, H2SO4) C Methyl 6-hydroxy-5-nitronicotinate B->C Nitration (HNO3, H2SO4) D Methyl 5-amino-6-hydroxynicotinate C->D Reduction (e.g., H2, Pd/C) E Methyl 5-bromo-6-hydroxynicotinate D->E Sandmeyer Reaction (NaNO2, HBr, CuBr) F This compound E->F Bromination (e.g., POBr3)

Caption: Proposed synthetic pathway for this compound.

Q1: My initial esterification of 6-hydroxynicotinic acid is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer esterification of 6-hydroxynicotinic acid are often due to incomplete reaction or decomposition of the starting material.

  • Causality: The Fischer esterification is an equilibrium-controlled reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Additionally, strong acidic conditions and high temperatures can lead to side reactions like decarboxylation or polymerization, especially with activated pyridine rings.

  • Troubleshooting & Optimization:

    • Water Removal: Ensure all reagents and glassware are dry. Use anhydrous methanol and concentrated sulfuric acid. To drive the equilibrium forward, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol (methanol) which also serves as the solvent.

    • Catalyst Choice: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid (TsOH) can be effective and sometimes lead to cleaner reactions.[1]

    • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures may not necessarily increase the yield and can lead to degradation. Refluxing for several hours is typical, but the optimal time should be determined experimentally.[1]

    • Alternative Esterification Methods: If the Fischer esterification proves problematic, consider alternative methods. One such method is reaction with thionyl chloride in methanol. This proceeds via the formation of an acid chloride intermediate and is generally not reversible.[2] Another option for small-scale synthesis is the use of diazomethane, though it is a hazardous reagent.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Catalyst Conc. H₂SO₄Anhydrous TsOHCleaner reaction profile, easier workup.
Solvent MethanolAnhydrous Methanol (large excess)Shifts equilibrium towards product.
Water Removal NoneDean-Stark trap or molecular sievesIncreased conversion to the ester.
Temperature RefluxLowest effective reflux temperatureMinimized side reactions.
Q2: I am observing poor regioselectivity and the formation of multiple nitrated products during the nitration of Methyl 6-hydroxynicotinate. How can I improve the selectivity for the 5-nitro derivative?

A2: The directing effects of the substituents on the pyridine ring are key to achieving high regioselectivity in the nitration step. The hydroxyl group at the 6-position and the ester at the 3-position both influence the position of electrophilic substitution.

  • Causality: The hydroxyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. In this case, the hydroxyl group's directing effect is dominant, favoring substitution at the 5-position (ortho to the hydroxyl group). However, harsh nitrating conditions can overcome this selectivity and lead to the formation of other isomers or dinitrated products.

  • Troubleshooting & Optimization:

    • Control of Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is crucial to control the reaction rate and prevent over-nitration.

    • Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids can be optimized. Using a milder nitrating agent, such as nitric acid in acetic anhydride, could also be explored to improve selectivity.

    • Order of Addition: Slowly adding the nitrating agent to the substrate solution allows for better temperature control and can minimize the formation of byproducts.

Q3: The reduction of the nitro group to an amine is incomplete or is leading to side products. What can I do?

A3: The reduction of a nitro group on an electron-rich pyridine ring is generally straightforward, but issues can arise from catalyst poisoning or over-reduction of other functional groups.

  • Causality: Incomplete reduction can be due to poor catalyst activity or insufficient hydrogen pressure. The formation of side products can occur if other reducible groups are present or if the reaction conditions are too harsh.

  • Troubleshooting & Optimization:

    • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3] Ensure the catalyst is fresh and active. The catalyst loading may need to be optimized.

    • Hydrogen Source: The reaction can be carried out with hydrogen gas in a Parr shaker or with a transfer hydrogenation reagent like ammonium formate or hydrazine. If using hydrogen gas, ensure the system is properly purged and a suitable pressure is maintained.

    • Solvent: Methanol or ethanol are common solvents for this reaction.[3] Ensure the substrate is fully dissolved.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

Q4: The Sandmeyer reaction to convert the 5-amino group to a 5-bromo group is giving a low yield. What are the critical parameters to control?

A4: The Sandmeyer reaction is a powerful method for converting an amino group to a halide, but it is sensitive to reaction conditions.[4][5][6] Low yields are often due to incomplete diazotization, premature decomposition of the diazonium salt, or side reactions.

  • Causality: The formation of the diazonium salt requires cold, acidic conditions. The diazonium salt is often unstable and can decompose if the temperature is not kept low. The subsequent reaction with the copper(I) bromide catalyst is a radical-nucleophilic aromatic substitution, and the efficiency of this step is dependent on the catalyst's activity and the reaction temperature.[4]

  • Troubleshooting & Optimization:

    • Diazotization Step:

      • Temperature: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. This is critical to prevent the premature decomposition of the diazonium salt.

      • Acid: Use a sufficient excess of a strong acid like hydrobromic acid (HBr) to ensure complete diazotization and to provide the bromide nucleophile.

      • Sodium Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and to control the evolution of nitrogen gas.

    • Sandmeyer Reaction Step:

      • Catalyst: Use freshly prepared or high-quality copper(I) bromide (CuBr). The catalyst can be prepared in situ from copper(II) bromide and a reducing agent.

      • Temperature: After the diazotization is complete, the reaction mixture is typically added to the CuBr solution. The temperature of this step may need to be optimized. Sometimes, gentle warming is required to drive the reaction to completion, but this should be done cautiously to avoid uncontrolled decomposition.

      • Reaction Monitoring: The evolution of nitrogen gas is an indicator of the reaction's progress. Monitor the reaction by TLC to determine the endpoint.

Sandmeyer_Troubleshooting cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues A Low Yield B Incomplete Diazotization A->B C Premature Decomposition A->C B_sol Solution: - Ensure sufficient excess of HBr - Slow, dropwise addition of NaNO2 B->B_sol C_sol Solution: - Maintain temperature at 0-5 °C - Use freshly prepared NaNO2 solution C->C_sol D Low Yield E Inactive Catalyst D->E F Side Reactions (e.g., phenol formation) D->F E_sol Solution: - Use fresh, high-quality CuBr - Prepare CuBr in situ E->E_sol F_sol Solution: - Optimize reaction temperature - Ensure anhydrous conditions F->F_sol

Caption: Troubleshooting logic for the Sandmeyer reaction step.

Q5: The final bromination of Methyl 5-bromo-6-hydroxynicotinate is not working well. What reagents and conditions should I use?

A5: Converting the hydroxyl group at the 6-position to a bromide can be challenging as the pyridine ring is already substituted with two electron-withdrawing groups.

  • Causality: The hydroxyl group at the 6-position of a pyridine ring exists in equilibrium with its pyridone tautomer. This can affect its reactivity. Standard brominating agents may not be effective.

  • Troubleshooting & Optimization:

    • Reagent Choice: A common method for converting a hydroxyl group on a pyridine ring to a halide is to use a phosphorus oxyhalide. For bromination, phosphorus oxybromide (POBr₃) is a suitable reagent.[7] Other reagents like PBr₃ or a mixture of PBr₃ and PBr₅ could also be effective.

    • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature should be determined experimentally, monitoring by TLC.

    • Solvent: The reaction can be run neat or in a high-boiling inert solvent.

    • Work-up: The work-up for reactions involving phosphorus halides needs to be done carefully by slowly quenching the reaction mixture with ice water to hydrolyze any remaining reagent.

Frequently Asked Questions (FAQs)

  • Q: Can I perform a direct dibromination of methyl nicotinate?

    • A: Direct bromination of the unsubstituted pyridine ring is generally difficult and requires harsh conditions, often leading to a mixture of products with low yields.[8] The electron-withdrawing nature of the ester group at the 3-position deactivates the ring towards electrophilic substitution. While regioselective dibromination has been reported for more activated heterocyclic systems like indoles,[9][10] achieving a clean 5,6-dibromination of methyl nicotinate in one step is challenging and not a recommended route for achieving high yields.

  • Q: What are the main safety precautions to consider during this synthesis?

    • A: Several reagents used in this synthesis are hazardous.

      • Bromine: Highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Thionyl Chloride and Phosphorus Oxybromide: Corrosive and react violently with water. Handle in a fume hood and use with caution.

      • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care, and always add the acid to water, not the other way around, when preparing aqueous solutions.

      • Diazonium Salts: Can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.

  • Q: How can I purify the final product, this compound?

    • A: The final product can be purified by standard techniques.

      • Extraction: After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

      • Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from any remaining starting materials or byproducts. A solvent system of hexane and ethyl acetate is a good starting point for elution.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for further purification.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025).
  • Wikipedia. (2023). Sandmeyer reaction.
  • PrepChem. (n.d.).
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Ali, N. M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • ResearchGate. (2012).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Bromination of pyridine in fuming sulphuric acid | Request PDF.
  • Le, S., et al. (2018).
  • Santa Cruz Biotechnology. (n.d.). Methyl 6-(bromomethyl)
  • ChemScene. (n.d.). Methyl 2-(bromomethyl)
  • ChemicalBook. (n.d.). methyl 5-(bromomethyl)
  • Chemical & Pharmaceutical Bulletin. (2003). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Organic & Biomolecular Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
  • Georganics. (2023).
  • Wikipedia. (2023).
  • ChemicalBook. (n.d.).
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ChemicalBook. (2024).
  • ResearchGate. (2025). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF.
  • YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry.
  • Supporting Inform
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of brominated pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the bromination of methyl nicotinate. The electrophilic aromatic substitution of pyridine rings presents unique challenges due to the electronic properties of the heterocycle. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common side reactions and optimize your synthesis of the target compound, methyl 5-bromonicotinate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of methyl nicotinate, providing quick and actionable solutions.

Q1: Why is my yield of methyl 5-bromonicotinate consistently low?

A: Low yields are typically traced back to three primary factors:

  • Inherent Unreactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[1][2] This effect is compounded by the electron-withdrawing nature of the methyl ester group at the 3-position.

  • Catalyst Sequestration: In reactions requiring a Lewis acid catalyst, the basic nitrogen atom of the pyridine ring can form a complex with the catalyst.[2] This sequestration prevents the catalyst from activating the brominating agent, thus stalling the reaction.

  • Suboptimal Reaction Conditions: High temperatures or prolonged reaction times, often used to force the reaction, can lead to the formation of multiple side products and degradation, reducing the overall yield of the desired product.[3]

Q2: My TLC and NMR analysis show multiple products. What are the most likely byproducts?

A: The most common impurities and byproducts are:

  • Unreacted Starting Material: Due to the low reactivity of the substrate, incomplete conversion is a frequent issue.

  • Dibrominated Products: Over-bromination can lead to the formation of methyl 3,5-dibromonicotinate. The mechanism is analogous to the initial bromination.[4]

  • 5-Bromonicotinic Acid: Hydrolysis of the methyl ester group, either from trace water in the reaction mixture or during aqueous workup, will produce the corresponding carboxylic acid.[5]

  • Other Isomers: While substitution is strongly directed to the 5-position, trace amounts of other isomers, such as methyl 2-bromonicotinate or methyl 6-bromonicotinate, can sometimes be formed.[6]

Q3: How can I prevent the formation of dibrominated byproducts?

A: Minimizing dibromination hinges on controlling the reaction stoichiometry and conditions:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent (e.g., N-Bromosuccinimide).

  • Monitor the Reaction: Track the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Moderate Temperature: Avoid excessively high temperatures, which can increase the rate of the second bromination.

Q4: I suspect the ester is hydrolyzing. How can I avoid this during the reaction and workup?

A: To prevent hydrolysis of the methyl ester:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Workup: If possible, quench the reaction with a non-aqueous reagent. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize acids and work quickly at low temperatures to minimize contact time.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper analysis of specific experimental problems, linking them to their chemical origins and offering detailed solutions.

Problem: Low Conversion and Incomplete Reaction

Root Cause Analysis: The primary obstacle in the bromination of methyl nicotinate is the severe deactivation of the pyridine ring. The nitrogen atom withdraws electron density inductively, and the ester group at the C3 position further deactivates the ring through both inductive and resonance effects. For an electrophilic attack, the incoming electrophile (Br+) must overcome a significant energy barrier. In acidic conditions, the pyridine nitrogen can become protonated, creating a pyridinium salt which is even more resistant to electrophilic attack.[1]

Solutions & Protocols:

  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, often in the presence of a catalyst, N-Bromosuccinimide (NBS) is frequently a better choice for deactivated systems as it can provide a low concentration of electrophilic bromine and reduce the formation of poly-brominated species.[7]

  • Solvent Effects: Using a highly polar, non-coordinating solvent can facilitate the reaction. For example, hexafluoroisopropanol (HFIP) has been shown to enable the halogenation of arenes and heterocycles under mild conditions.[7]

  • Catalysis: While Lewis acids like FeBr₃ are standard for benzene bromination, their use with pyridine derivatives can be counterproductive.[8] Alternative catalysts, such as vanadium pentoxide (V₂O₅) with an H₂O₂/HBr system, can be effective for brominating electron-poor aromatics under milder conditions.[7]

Problem: Formation of Poly-brominated Byproducts

Root Cause Analysis: Even though the first bromine atom added to the ring is deactivating, forcing conditions (high temperature, long reaction times, or large excess of brominating agent) can drive a second substitution. The initial bromination at C5 directs the second electrophilic attack to the positions meta to it, which are C2 and C4. However, due to the directing influence of the nitrogen and the ester group, the formation of a 3,5-dibrominated product is a potential outcome.

Solutions & Protocols:

  • Precise Stoichiometric Control: Carefully weigh the brominating agent and add it portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second bromination.

  • Reaction Monitoring: Set up a parallel "dummy" reaction to quench and analyze at set time points (e.g., every 30 minutes) to determine the optimal reaction time that maximizes product formation while minimizing byproduct.

ReagentEquivalentsExpected Outcome
NBS1.0Incomplete conversion, clean product
NBS1.1High conversion, minimal dibromination
NBS1.5+Complete conversion, significant dibromination
Br₂>1.1High risk of dibromination and HBr byproduct issues

Table 1: Effect of Brominating Agent Stoichiometry.

Section 3: Mechanistic Pathways Visualized

Understanding the reaction mechanism is crucial for troubleshooting. The following diagrams illustrate the desired reaction and a common side reaction pathway.

Desired Pathway: Mono-bromination at C5

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electrophile (Br⁺) is attacked by the π-system of the pyridine ring, preferentially at the C5 position, to form a resonance-stabilized carbocation intermediate known as an arenium ion. A base then removes a proton to restore aromaticity.[8]

G cluster_0 Step 1: Formation of Arenium Ion cluster_1 Step 2: Deprotonation Start Methyl Nicotinate + Br+ Intermediate Resonance-Stabilized Arenium Ion (Attack at C5) Start->Intermediate Slow, Rate-Determining Base Base (e.g., Solvent, Br-) Product Methyl 5-bromonicotinate Intermediate->Product Fast

Caption: Desired mechanism for C5 mono-bromination.

Side Reaction Pathway: Dibromination

If the reaction is allowed to proceed with excess brominating agent, the mono-brominated product can undergo a second electrophilic substitution to yield a dibrominated byproduct.

G cluster_0 Step 1: Second Electrophilic Attack cluster_1 Step 2: Deprotonation Start Methyl 5-bromonicotinate + Br+ Intermediate Dibromo Arenium Ion Intermediate Start->Intermediate Requires Forcing Conditions (Excess Br+, High Temp) Product Dibrominated Byproduct Intermediate->Product Fast

Caption: Side reaction pathway leading to dibromination.

Section 4: Recommended Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Selective Mono-bromination using NBS

This protocol is designed to maximize the yield of methyl 5-bromonicotinate while minimizing side reactions.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve methyl nicotinate (1.0 eq) in concentrated sulfuric acid (3-4 volumes) at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour.

  • Quenching: Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Workup: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A white precipitate should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold deionized water. Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

The crude product can be purified to obtain high-purity methyl 5-bromonicotinate (m.p. 96-101 °C).[9]

  • Solvent Selection: Choose a suitable solvent system. Isopropyl alcohol or a mixture of ethanol and water are often effective.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • RU2070193C1, Process for preparing 5-bromonicotinic acid, Google P
  • RU2039046C1, Process for preparing 5-bromonicotinic acid, Google P
  • PubChem, Methyl 5-bromopyridine-3-carboxylate, National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry, Bromination of Alkenes - The Mechanism. [Link]

  • Chemistry LibreTexts, 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Portal, Bromoarene synthesis by bromination or substitution. [Link]

  • ResearchGate, Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. [Link]

  • PubChem, Methyl Nicotinate, National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry, Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

  • Pyridines, SlideShare. [Link]

  • Google Patents, JP2688657B2 - Method for bromination of methyl group bonded to arom
  • ACS Publications, Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry. [Link]

  • Google Patents, CN112824387A - 2-methyl nicotinate and preparation method and applic
  • Pearson+, EAS Reactions of Pyridine Explained. [Link]

  • Quora, How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]

  • YouTube, (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions with Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 5,6-dibromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and selectively synthesize substituted nicotinic acid derivatives. Here, you will find in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to navigate the complexities of this powerful cross-coupling reaction.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Suzuki coupling of this compound, providing foundational knowledge to inform your experimental design.

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main challenge lies in controlling the regioselectivity of the reaction. As a dihalogenated pyridine, this compound presents two potential sites for cross-coupling: the C5 and C6 positions. Achieving selective mono-arylation at either position, or performing a controlled di-arylation, requires careful optimization of the reaction conditions. The electron-deficient nature of the pyridine ring, further influenced by the methyl ester group, also impacts the reactivity of the C-Br bonds.

Q2: How can I achieve selective mono-arylation at either the C5 or C6 position?

Achieving regioselectivity in the Suzuki coupling of dihalogenated pyridines is a nuanced process influenced by electronic and steric factors, as well as the specific catalytic system employed.[1][2] Generally, for substrates like 2,4-dibromopyridine, the coupling preferentially occurs at the 2-position due to its higher electrophilicity.[1][2]

For this compound, the relative reactivity of the C5 and C6 positions is influenced by the electronic effects of the nitrogen atom and the methyl ester. The position ortho to the nitrogen (C6) and the position meta to the nitrogen (C5) will have different electronic densities, affecting the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4]

To favor mono-arylation at a specific position, consider the following strategies:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, potentially favoring reaction at the less hindered position.[5][6]

  • Catalyst System: Some studies have shown that the choice of palladium precursor and ligand can invert the expected regioselectivity.[7] For instance, certain multinuclear palladium species have been shown to favor reaction at the C4 position in 2,4-dibromopyridine, contrary to the typical C2 selectivity observed with mononuclear catalysts.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Q3: Which palladium catalyst and ligand combinations are most effective for this substrate?

For Suzuki couplings involving electron-deficient heteroaryl bromides, robust catalytic systems are often required.[8] Standard catalysts like Pd(PPh₃)₄ can be effective, but more advanced systems often provide better yields and selectivity.[5][9]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[5][10]

  • Ligands:

    • Triphenylphosphine (PPh₃): A widely used and cost-effective ligand, though it may not be optimal for challenging substrates.[3]

    • Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling aryl chlorides and electron-deficient bromides.[5][11] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form highly stable and active palladium complexes, making them an excellent choice for difficult couplings.[11][12]

Q4: What is the role of the base, and how do I select the appropriate one?

The base plays a critical role in the Suzuki coupling by facilitating the transmetalation step.[3][6] It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species.[10][13] The choice of base can significantly impact the reaction rate and yield.[3]

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective for a wide range of substrates. Cesium carbonate is a stronger base and can be beneficial for less reactive systems.[11]

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates are not.[14]

  • Organic Bases:

    • Amines (e.g., triethylamine): Generally avoided as they can act as a source of hydride, leading to dehalogenation side reactions.[11]

  • Fluoride Sources (KF, CsF): Can be used as milder bases, which is particularly useful if your substrate contains base-labile functional groups like esters.[10][15]

The optimal base often depends on the solvent system. For example, weaker bases like K₂CO₃ and K₃PO₄ often perform well in DMF, while stronger bases like NaOH may be used in THF/water mixtures.[3]

Q5: What are the most suitable solvents for this reaction?

The solvent system must be able to dissolve the reactants and be compatible with the catalyst and base. A mixture of an organic solvent and water is often used, as water is crucial for the activity of many inorganic bases.[14]

  • Common Solvents:

    • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)[14]

    • Aromatic Hydrocarbons: Toluene[14]

    • Amides: N,N-Dimethylformamide (DMF)[14]

It is critical to use degassed solvents to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the boronic acid.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Conversion of Starting Material

This is one of the most common issues and can stem from several factors related to the catalytic cycle.

  • Potential Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. The nitrogen atoms in the pyridine ring can also coordinate to the palladium center and inhibit its activity.[16]

    • Solutions:

      • Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.

      • Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands form more stable and active catalysts that are less prone to decomposition and inhibition.[6][8]

      • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture to prevent oxidation of the Pd(0) catalyst.[11] The "freeze-pump-thaw" method is highly effective.[11]

  • Potential Cause 2: Inefficient Oxidative Addition

    • Explanation: Oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step.[3] For electron-deficient substrates like this compound, this step can be slow.

    • Solutions:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for oxidative addition.

      • Use Electron-Rich Ligands: Ligands that increase the electron density on the palladium center facilitate oxidative addition.[6]

      • Consider a Different Halide: If possible, using the corresponding iodo-substituted starting material would significantly increase the rate of oxidative addition, as the C-I bond is weaker than the C-Br bond.[3]

  • Potential Cause 3: Inefficient Transmetalation

    • Explanation: The transfer of the aryl group from the boronic acid to the palladium center is not occurring efficiently. This is often related to the choice of base and the presence of water.

    • Solutions:

      • Screen Different Bases: If a weaker base like K₂CO₃ is failing, try a stronger base such as K₃PO₄ or Cs₂CO₃.[17]

      • Ensure Adequate Water Content: For inorganic bases, a certain amount of water is often necessary to facilitate the formation of the active boronate species.[14]

      • Use a Boronic Ester: Pinacol esters of boronic acids are often more stable and can sometimes lead to more consistent results.[18]

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)₂ / Base Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][14]

Problem: Formation of Significant Amounts of Side Products

The appearance of unintended products can complicate purification and reduce the yield of the desired compound.

  • Side Product 1: Homocoupling of the Boronic Acid

    • Explanation: The boronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can lead to Pd(II)-mediated homocoupling.[11]

    • Solutions:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[11]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst can minimize the amount of Pd(II) present at the beginning of the reaction.

  • Side Product 2: Dehalogenation of the Starting Material

    • Explanation: The bromine atom is replaced by a hydrogen atom. This occurs when a hydride species is transferred to the palladium complex after oxidative addition.[11][19]

    • Solutions:

      • Avoid Amine Bases: Do not use triethylamine or other amine bases, as they can be a source of hydrides.[11]

      • Choose a Non-Protic Solvent: While some water is often necessary, using solvents that are less likely to act as hydride donors can be beneficial.

  • Side Product 3: Protodeboronation of the Boronic Acid

    • Explanation: The boronic acid is converted back to the corresponding arene by replacement of the B(OH)₂ group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh conditions.[18][20]

    • Solutions:

      • Use Milder Conditions: If possible, lower the reaction temperature and use a milder base.[17]

      • Use a Boronic Ester: Pinacol or MIDA esters of boronic acids are generally more stable towards protodeboronation.[18]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the boronic acid to the reaction conditions.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or Side Products No_Conversion Low/No Conversion Start->No_Conversion Side_Products Significant Side Products Start->Side_Products Inactive_Catalyst Check Catalyst Activity: - Use Pd(0) source - Use robust ligand (e.g., XPhos) - Ensure inert atmosphere No_Conversion->Inactive_Catalyst Inefficient_OA Optimize Oxidative Addition: - Increase temperature - Use electron-rich ligand No_Conversion->Inefficient_OA Inefficient_TM Optimize Transmetalation: - Screen stronger bases - Ensure water presence No_Conversion->Inefficient_TM Homocoupling Homocoupling of Boronic Acid Side_Products->Homocoupling Dehalogenation Dehalogenation of Starting Material Side_Products->Dehalogenation Protodeboronation Protodeboronation Side_Products->Protodeboronation Degas Improve Degassing: - Use freeze-pump-thaw Homocoupling->Degas Base_Solvent Change Base/Solvent: - Avoid amine bases - Use non-protic solvent Dehalogenation->Base_Solvent Milder_Conditions Use Milder Conditions: - Lower temperature - Use boronic ester Protodeboronation->Milder_Conditions

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Problem: Poor Regioselectivity

Obtaining a mixture of 5- and 6-arylated products is a common challenge that requires careful optimization.

  • Potential Cause: Similar Reactivity of C5-Br and C6-Br Bonds

    • Explanation: The electronic and steric environments of the two bromine atoms may not be sufficiently different to allow for high selectivity with standard reaction conditions.

    • Solutions:

      • Ligand Screening: This is one of the most powerful tools for influencing regioselectivity. Systematically screen a variety of phosphine and NHC ligands with different steric and electronic properties. Bulky ligands may favor reaction at the less sterically hindered position.[7][9]

      • Temperature Optimization: Lowering the reaction temperature can sometimes amplify small differences in activation energy between the two reaction pathways, leading to improved selectivity.

      • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus the regiochemical outcome.[9] Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane).

      • Base Selection: While the base primarily affects transmetalation, it can also have a secondary influence on selectivity. It is worth screening different bases in conjunction with other parameter changes.

Recommended Starting Conditions and Experimental Protocol

This section provides a general protocol that can serve as a starting point for your optimization efforts.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source that often gives reproducible results.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that are effective for challenging substrates.
Base K₃PO₄ (2-3 equivalents)A strong base that is often effective in promoting transmetalation.
Solvent 1,4-Dioxane/Water (4:1 to 10:1)A common and effective solvent system for Suzuki couplings.
Temperature 80-100 °CA typical temperature range for Suzuki couplings of aryl bromides.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.
Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

    • In a separate flask, degas the 1,4-dioxane/water solvent mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask containing the solids with an inert gas three times.

    • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.02 eq.).

    • Add the degassed solvent to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Solids: - Dibromonicotinate - Boronic Acid - Base C Combine Reagents Under Inert Atmosphere A->C B Degas Solvent E Add Degassed Solvent B->E D Add Catalyst & Ligand C->D D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool and Quench G->H I Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[21]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Jana, R., et al. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry - An Asian Journal, 6(10), 2662-2693.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, W., et al. (2020). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 85(15), 9686-9695.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5667-5685.
  • Wikipedia. (2024, October 28). Suzuki reaction. [Link]

  • MDPI. (2019). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 24(19), 3534.
  • ResearchGate. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(16), 4834-4851.
  • PubMed. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5228-5238.
  • Wikipedia. (2023, July 2). Protodeboronation. [Link]

  • ResearchGate. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 39(41), 9919-9928.
  • ResearchGate. (2012). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 53(38), 5146-5149.
  • NIH. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(31), 13579-13587.
  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Wikipedia. (2024, October 28). Boronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5667-5685.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2014). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Tetrahedron, 70(36), 6259-6266.
  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3894.
  • ScienceDirect. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1081-1087.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • American Chemical Society. (2022). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 24(1), 225-230.

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Technical Support Center: Challenges in the Selective Functionalization of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5,6-dibromonicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The inherent challenge of this substrate lies in its two distinct C-Br bonds, demanding precise control to achieve desired regioselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its functionalization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of this compound. Understanding these concepts is the first step toward successful and selective synthesis.

Q1: Which bromine atom (at C5 or C6) is intrinsically more reactive in palladium-catalyzed cross-coupling reactions?

A1: The reactivity is a delicate balance of electronic and steric effects, making a universal answer difficult.

  • Electronic Effects: The C6-Br bond is ortho to the electron-withdrawing pyridine nitrogen and the methyl ester group. This position is significantly more electron-deficient, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1]

  • Steric Effects & Catalyst Interaction: The C6-position is sterically hindered by the adjacent C5-bromine and the ester group at C3. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting or altering the reactivity at the adjacent C6 position.[2] For many dihalogenated N-heteroarenes, there is a bias for reaction at sites adjacent to the heteroatom, which would favor C6 functionalization.[1] However, this outcome is highly dependent on the chosen catalyst system.

Q2: How does the pyridine nitrogen influence the reaction's outcome?

A2: The pyridine nitrogen is a critical factor. It can act as a ligand, coordinating to the palladium center and potentially "poisoning" the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[2] This effect can be mitigated by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) that can stabilize the catalyst and facilitate the desired reaction pathway over catalyst inhibition.[3][4]

Q3: What is the role of the methyl ester group in selectivity and potential side reactions?

A3: The methyl ester at the C3 position is a strong electron-withdrawing group, which contributes to the electron-deficient nature of the pyridine ring and influences the reactivity of both C-Br bonds. Its primary challenge is its susceptibility to hydrolysis under basic conditions, which are common in many cross-coupling reactions like the Suzuki-Miyaura coupling.[5] Using strong bases like sodium hydroxide or potassium tert-butoxide at elevated temperatures can lead to saponification of the ester, forming the corresponding carboxylate. This can complicate purification and reduce the yield of the desired product. Therefore, careful selection of a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and reaction temperature is crucial.

Q4: What are the most common side reactions to anticipate?

A4: Beyond poor selectivity, several side reactions can lower your yield:

  • Protodehalogenation: Replacement of a bromine atom with hydrogen (Ar-Br → Ar-H). This is often caused by trace water or other proton sources in the reaction mixture.

  • Homocoupling: Dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction (known as Glaser-Hay coupling).[6][7][8] This is often exacerbated by the presence of oxygen, which can interfere with the catalyst and promote oxidative coupling.[8]

  • Ester Hydrolysis: As discussed in Q3, the conversion of the methyl ester to a carboxylic acid under basic conditions.

  • Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures or exposure to oxygen, indicates catalyst death and will halt the reaction.[2]

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Your reaction shows significant starting material remaining or a complex mixture with very little desired product.

start Low or No Yield Observed check_atmosphere 1. Verify Inert Atmosphere (Degassing, Argon/N₂ quality) start->check_atmosphere Is setup truly anaerobic? check_catalyst 2. Assess Catalyst & Ligand (Age, Storage, Suitability) check_atmosphere->check_catalyst Atmosphere is good check_reagents 3. Check Reagent Quality (Substrate, Base, Solvent Purity) check_catalyst->check_reagents Catalyst is active check_conditions 4. Review Reaction Conditions (Temperature, Concentration) check_reagents->check_conditions Reagents are pure solution Systematically Optimize check_conditions->solution Conditions seem correct

Caption: Troubleshooting workflow for low-yield reactions.

  • Possible Cause A: Catalyst Inactivation or Poisoning

    • Diagnosis: The Pd(0) active species is highly sensitive to oxygen.[2] Additionally, the pyridine substrate itself can inhibit the catalyst. You may observe the formation of palladium black.

    • Solution:

      • Improve Inert Atmosphere: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (3-4 cycles) or by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2]

      • Use Modern Catalysts: Switch from older catalysts like Pd(PPh₃)₄ to more robust, air-stable precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These systems generate the active Pd(0) species in situ and are often more resistant to deactivation.[6]

      • Optimize Ligand: For this substrate, a bulky, electron-rich phosphine ligand is essential to shield the palladium center from pyridine coordination and facilitate the key steps of the catalytic cycle.[3][4]

  • Possible Cause B: Reagent Quality and Stoichiometry

    • Diagnosis: Impurities in solvents or reagents can halt the reaction. Boronic acids, in particular, can degrade upon storage or contain inhibitory impurities. The base may also be old or hydrated.

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried, anhydrous solvents.

      • Verify Reagent Purity: Use freshly purchased or purified reagents. The quality of the boronic acid or ester is critical in Suzuki reactions; consider using MIDA boronates for challenging substrates as they are more stable.[9]

      • Check the Base: Use a freshly opened or properly stored base. For solid bases like K₃PO₄ or Cs₂CO₃, gently flame-dry the flask containing the base under vacuum before adding other reagents.

Problem 2: Poor Regioselectivity (Mixture of C5 and C6 Isomers)

You are forming a mixture of the two possible mono-functionalized products that is difficult to separate.

start Goal: Improve Regioselectivity target_c6 Targeting C6-Functionalization (More electron-deficient site) start->target_c6 target_c5 Targeting C5-Functionalization (Less sterically hindered site) start->target_c5 c6_strat1 Strategy: Exploit Electronics Use less bulky ligands (e.g., PPh₃, P(o-tol)₃) target_c6->c6_strat1 c5_strat1 Strategy: Exploit Sterics Use very bulky ligands (e.g., XPhos, RuPhos, BrettPhos) target_c5->c5_strat1 c_temp General Strategy: Lower Reaction Temperature c6_strat1->c_temp c5_strat1->c_temp result result c_temp->result Increases kinetic discrimination

Caption: Decision tree for enhancing regioselectivity.

  • Possible Cause A: Suboptimal Ligand Choice

    • Diagnosis: The ligand is the primary director of regioselectivity in challenging cross-couplings.[1][4] A non-optimal ligand may not sufficiently differentiate between the two C-Br positions.

    • Solution:

      • For C6-Selectivity (Electronic Control): The C6 position is more electron-deficient. A smaller, less sterically demanding ligand may favor oxidative addition at this site, provided catalyst coordination to the nitrogen is not overwhelming.

      • For C5-Selectivity (Steric Control): The C5 position is less sterically encumbered. Employing a very bulky ligand (e.g., Buchwald-type biaryl phosphine ligands) can physically block the catalyst from accessing the more hindered C6 position, thus favoring reaction at C5.[3]

  • Possible Cause B: High Reaction Temperature

    • Diagnosis: High temperatures can provide enough energy to overcome the activation barrier for reaction at both positions, leading to a loss of selectivity.

    • Solution: Screen lower reaction temperatures (e.g., start at room temperature or 50 °C and slowly increase). A lower temperature can often amplify the small kinetic differences in reactivity between the two sites, leading to a higher regiomeric ratio.

Problem 3: Significant Side Product Formation

Your desired product is formed, but is contaminated with byproducts that complicate purification.

  • Side Product: Ester Hydrolysis

    • Cause: The base is too strong or the reaction temperature is too high.

    • Solution:

      • Switch to a Milder Base: Replace strong bases like NaOtBu or KOH with K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] For Suzuki reactions, fluoride sources like CsF or KF can sometimes be effective and are less basic.[5]

      • Reduce Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Side Product: Alkyne Homocoupling (Glaser Coupling in Sonogashira Reactions)

    • Cause: This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7][8]

    • Solution:

      • Run Copper-Free Conditions: Many modern Sonogashira protocols work efficiently without a copper co-catalyst, which completely eliminates this side reaction.[10] This often requires a more active palladium/ligand system.

      • Maintain Strict Anaerobic Conditions: If copper is required, ensure the reaction is completely free of oxygen, as O₂ promotes the oxidative dimerization.[8]

Section 3: Recommended Experimental Protocols

The following protocols are starting points and may require optimization for your specific coupling partners.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C5-Position (Steric Control)

This protocol uses a bulky ligand to favor reaction at the less hindered C5 position.

  • Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv, finely ground).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio). The total concentration should be around 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Selective Sonogashira Coupling at the C6-Position (Electronic Control)

This protocol uses a copper-free method to target the more electron-deficient C6 position while avoiding Glaser coupling.

  • Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and a suitable ligand if needed (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add the terminal alkyne (1.5 equiv) followed by degassed solvent (e.g., THF or 1,4-dioxane).

  • Base Addition: Add an amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (3.0 equiv).

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Section 4: Data Summary Table

The following table provides a generalized summary of conditions to guide your optimization towards either C5 or C6 selectivity.

ParameterC5-Selective FunctionalizationC6-Selective FunctionalizationRationale
Target Position Less Sterically HinderedMore Electron-DeficientSteric vs. Electronic control is the key principle.
Recommended Ligand Bulky Biarylphosphines (XPhos, RuPhos, SPhos)Smaller Phosphines (PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs)Bulky ligands block the C6 site; smaller ligands can access the more reactive C6 site.[1][4]
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄, Et₃N (for Sonogashira)Mild inorganic bases are preferred to prevent ester hydrolysis.[6]
Solvent System Dioxane/H₂O, Toluene/H₂O (Suzuki)THF, Dioxane, Toluene (Sonogashira, Buchwald)Solvent choice depends on the specific coupling reaction.
Temperature Range 60 - 100 °C50 - 90 °CLower temperatures often improve selectivity by favoring the kinetically preferred product.

References

  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(8), 1842. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(16), 5578–5580. Retrieved January 21, 2026, from [Link]

  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2010). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Retrieved January 21, 2026, from [Link]

  • PubMed. (2005). Regioselectivity in Palladium-Catalyzed C-H activation/oxygenation Reactions. Organic Letters, 7(19), 4149–4152. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6757-6767. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 350-363. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(43), 12051-12057. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2022). Computational insights into the origins of regio- and enantioselectivities in Palladium-catalyzed allylic substitution reactions. Organic & Biomolecular Chemistry, 20(2), 195-210. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Origins of regioselectivity of the palladium-catalyzed (aromatic)C-H bond metalation–deprotonation. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9526–9545. Retrieved January 21, 2026, from [Link]

  • Sci-Hub. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Retrieved January 21, 2026, from [Link]

  • R Discovery. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(11), 1149–1157. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020). Selective functionalization of 6-amino-6-methyl-1,4-perhydrodiazepine for the synthesis of a library of polydentate chelators. Organic & Biomolecular Chemistry, 18(27), 5245-5252. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(9), 7846–7852. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. Retrieved January 21, 2026, from [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved January 21, 2026, from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2021). Advances in the selective functionalization of B(3,6)–H of o-carboranes. Dalton Transactions, 50(44), 15995-16007. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Palladium Catalyst Removal from Methyl 5,6-dibromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from reactions involving Methyl 5,6-dibromonicotinate and similar nitrogen-containing heterocyclic compounds. The methodologies and troubleshooting advice are grounded in established chemical principles and process development experience to ensure robust and reliable purification outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium Detected in the Final Product

Possible Cause: The primary challenge with substrates like this compound is the presence of a nitrogen atom in the pyridine ring. This nitrogen can act as a strong ligand, coordinating with the palladium catalyst.[1] This coordination can increase the catalyst's solubility in the reaction mixture, rendering standard removal techniques like simple filtration or solvent extraction ineffective.[1] The palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)), each requiring a tailored approach for effective removal.[2]

Troubleshooting Steps:

  • Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger specifically designed to bind palladium. Thiol-based, thiourea-based, or trimercaptotriazine (TMT)-based scavengers on silica or polymer supports are highly effective due to their strong affinity for palladium species.[2][3][4][5] These materials function through chemisorption, forming a strong bond with the metal, which facilitates its removal as a solid.[6]

  • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors.[6]

    • Screening: Test a small panel of scavengers to identify the most effective one for your specific catalyst, ligand, and solvent system.[1]

    • Stoichiometry: Start with a calculated excess of scavenger (e.g., 4-5 equivalents relative to the palladium) and optimize to use the minimum amount necessary for complete removal.[1][7]

    • Temperature & Time: Most scavenging processes can be run at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve kinetics. Allow sufficient time (from a few hours to overnight) for the binding to reach completion.[6]

  • Consider a Multi-Step Approach: A combination of methods is often more effective than a single technique.[1]

    • First, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove any heterogeneous or precipitated palladium black.[4][8]

    • Then, treat the filtrate with a high-affinity solid-supported scavenger to capture the remaining soluble palladium species.[1][9]

  • Solvent Selection: Ensure your product, this compound, is fully dissolved in the solvent during the scavenging process. If the product precipitates, it can trap palladium, preventing the scavenger from accessing it.

Issue 2: Significant Product Loss During the Scavenging Process

Possible Cause: Non-specific adsorption of the product onto the scavenger material is a common cause of yield loss. This is particularly prevalent with highly porous materials like activated carbon, which can adsorb a wide range of organic molecules, not just the metal catalyst.[1][2]

Troubleshooting Steps:

  • Select a More Specific Scavenger: Switch from broad-spectrum adsorbents like activated carbon to functionalized silica or polymer scavengers. These are designed for high selectivity towards precious metals with minimal binding of the desired organic product.[1][2]

  • Minimize Scavenger Quantity: Overusing the scavenger increases the surface area available for non-specific binding. Perform small-scale optimization experiments to determine the lowest effective amount of scavenger needed to meet your purity target.[1]

  • Thoroughly Wash the Scavenger: After the scavenging period, filter off the scavenger-metal complex. Then, wash the collected solid with several portions of fresh solvent to recover any adsorbed product.[1] Combine these washes with the original filtrate to maximize product recovery.

Issue 3: Final Product is Darkly Colored (Grey, Black, or Brown)

Possible Cause: A dark color in the isolated product is often a visual indicator of residual palladium, which may be present as finely dispersed colloidal palladium metal ("palladium black").[8][10]

Troubleshooting Steps:

  • Celite® Filtration: As a first step, dissolve the product in a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter the solution through a dense pad of Celite®. This is very effective at removing insoluble, heterogeneous palladium particles.[4][8]

  • Aqueous Wash with a Chelating Agent: In some cases, washing the organic layer with an aqueous solution of a mild chelating agent, such as aqueous thiourea, can help extract certain palladium species.[10] However, this should be tested carefully to avoid product degradation or partitioning issues.

  • Treatment with a Scavenger: If Celite filtration is insufficient, the color is likely due to soluble or very fine colloidal palladium. Treatment with a high-affinity scavenger as described in Issue 1 is the most robust solution.[2][3]

Experimental Protocols & Data
Workflow for Palladium Removal Strategy

This diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.

G start Reaction Work-up Complete celite_filter Dilute & Filter Through Celite® Pad start->celite_filter analyze_pd1 Analyze Residual Pd (e.g., Rapid Screen or ICP-MS) celite_filter->analyze_pd1 is_pd_high Pd Level > Target? analyze_pd1->is_pd_high scavenger Treat Filtrate with Solid-Supported Scavenger is_pd_high->scavenger Yes finish Final Product Isolation (Concentration, Crystallization) is_pd_high->finish No optimize Optimize Scavenger Type, Amount, Time, Temp scavenger->optimize filter_scavenger Filter to Remove Scavenger-Pd Complex optimize->filter_scavenger analyze_pd2 Analyze Residual Pd (ICP-MS) filter_scavenger->analyze_pd2 is_pd_ok Pd Level ≤ Target? analyze_pd2->is_pd_ok is_pd_ok->scavenger No (Re-treat) is_pd_ok->finish Yes

Caption: Decision-making workflow for palladium removal.

Protocol 1: Basic Removal of Heterogeneous Palladium via Celite® Filtration

This protocol is a standard first step to remove insoluble palladium species.

  • Preparation: Place a sintered glass funnel on a filter flask. Add a layer of Celite® (approx. 1-2 cm thick) to the funnel.[8]

  • Wetting: Gently pour the reaction solvent over the Celite® pad and apply gentle vacuum to settle the pad. Ensure the pad is evenly wetted and does not crack.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad, applying vacuum.

  • Washing: Wash the Celite® pad with several portions of fresh solvent to ensure all of the product is collected in the filtrate.[8]

  • Collection: The resulting filtrate contains the product with reduced levels of heterogeneous palladium and is ready for further purification (e.g., scavenging) if needed.[8]

Protocol 2: Removal of Soluble Palladium Using a Solid-Supported Scavenger

This protocol is highly effective for removing tightly-bound, soluble palladium.

G cluster_0 Scavenging Process cluster_1 Separation A 1. Add Scavenger (e.g., Si-Thiol) to Product Solution B 2. Stir Mixture (Room Temp or ~40°C, 2-24 hours) A->B C 3. Filter Mixture to Separate Solid B->C D Solid: Scavenger-Pd Complex (Discard) C->D Collect Solid E Filtrate: Purified Product in Solution C->E Collect Filtrate

Caption: Experimental workflow for scavenger-based purification.

  • Scavenger Selection: Choose a scavenger with high affinity for palladium (e.g., Biotage ISOLUTE® Si-Thiol, PhosphonicS SPM32).[7][11]

  • Addition: To the filtrate from the Celite® filtration (or the crude mixture if no solids are present), add the solid-supported scavenger (typically 4-5 wt. equivalents relative to the mass of palladium catalyst used).

  • Agitation: Stir the resulting slurry at room temperature or with gentle heating (40-50 °C). The required time can vary from 2 to 24 hours. Monitor the palladium concentration periodically if possible.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger-palladium complex.

  • Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Analysis and Isolation: Combine the filtrate and washes. At this stage, a sample should be taken for final palladium analysis by a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[12][13] The purified product can then be isolated by concentrating the solution.

Table 1: Comparison of Common Palladium Removal Methods
MethodMechanismProsConsTypical Application
Celite® Filtration Adsorption / Physical FiltrationSimple, fast, inexpensive.[8]Only removes heterogeneous/precipitated Pd; ineffective for soluble Pd.First-pass purification for any reaction.
Activated Carbon Adsorption (Physisorption)Inexpensive, widely available.[2]Non-specific, can lead to significant product loss; may require large quantities.[1][2]Cost-sensitive processes where yield loss is acceptable.
Crystallization Exclusion from Crystal LatticeCan be highly effective for achieving very low Pd levels; combines purification and isolation.Success is highly dependent on the compound and solvent system; can sometimes concentrate impurities.[14]Final purification step for crystalline solids.
Silica/Polymer Scavengers ChemisorptionHigh selectivity and efficiency (<10 ppm often achievable); low product loss; easy to handle.[2][3][9]Higher cost than bulk methods; requires screening for optimal performance.High-value products (e.g., APIs) with strict purity requirements.
Liquid-Liquid Extraction PartitioningCan remove some polar Pd salts.Generally inefficient for removing common Pd(0) or ligand-bound species.[8]Removal of specific ionic palladium complexes.
Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to remove palladium from reactions involving this compound? A1: The nitrogen atom of the pyridine ring in your molecule is a Lewis base, which can coordinate strongly to the palladium metal center.[15][1] This interaction can form a stable, soluble complex that is difficult to break, preventing the palladium from precipitating and making it hard to remove by simple filtration or extraction.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A2: Regulatory agencies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities. Palladium is a Class 2B element, and its permitted daily exposure (PDE) is typically controlled to low levels. For APIs, this often translates to a concentration limit of around 10 ppm, although specific limits can depend on the drug's dosage and route of administration.[14][16]

Q3: Is activated carbon a good choice for palladium removal in this case? A3: While activated carbon is a widely used and cost-effective method, it often suffers from poor selectivity.[2] It can lead to significant loss of your desired product due to non-specific adsorption, especially with functionalized molecules like this compound.[1] Specialized, high-affinity scavengers are generally recommended to maximize both purity and yield.[3][17]

Q4: How can I accurately measure the amount of residual palladium in my sample? A4: The industry standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[12][13] For faster, in-process checks during the optimization of removal methods, rapid fluorometric or colorimetric assays are also available that can provide semi-quantitative results in minutes.[12][13][16][18]

Q5: Can the choice of palladium catalyst or ligand in my reaction affect the ease of removal? A5: Absolutely. The nature of the ligands attached to the palladium center significantly influences its solubility, stability, and interaction with scavengers. For instance, bulky phosphine ligands can create more soluble palladium complexes. While catalyst choice is primarily dictated by reaction performance, considering the downstream purification during process development is crucial. Some modern catalysts are designed for higher turnover numbers, which allows for lower catalyst loading and simplifies the removal process.[19]

References
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Spectroscopy Online. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-976. [Link]

  • MacLachlan, M. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]

  • Boyd, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 448-454. [Link]

  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Scavenging Technologies. (n.d.). Recognising the Needs of the Pharmaceutical Industry. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (2025). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]

Sources

Preventing debromination of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 5,6-dibromonicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent unwanted debromination, ensuring the integrity of your synthetic routes and the purity of your products.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound is a halogenated heterocyclic compound. It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The two bromine atoms are strategically positioned on the pyridine ring, allowing for selective functionalization through various cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This enables the construction of diverse molecular scaffolds.

Q2: How stable is this compound under standard laboratory conditions?

While the compound is a stable solid at room temperature, its stability can be compromised by several factors. Like many brominated aromatic compounds, it can exhibit sensitivity to light.[3] Prolonged exposure to UV or strong visible light can initiate radical chain reactions leading to debromination.[4][5] Additionally, thermal stability can be a concern at elevated temperatures, which may promote decomposition.[6][7] For long-term storage, it is imperative to protect the compound from light and heat.

Recommended Storage Protocol:

  • Temperature: Store at 2-8°C or frozen (-20°C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reactions with atmospheric moisture or oxygen.

  • Light: Keep in an amber vial or a container wrapped in aluminum foil to protect from light.[3]

Q3: What are the primary chemical pathways that lead to unwanted debromination?

Debromination, often referred to as hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom. This is a common side reaction for aryl halides and can be initiated through several mechanisms:

  • Reductive Dehalogenation: This is the most common pathway. It can be catalyzed by transition metals (especially palladium) in the presence of a hydride or hydrogen source.[8] Bases, particularly when paired with protic solvents like alcohols, can generate reducing species that facilitate this process.[9]

  • Photochemical Decomposition: As mentioned, UV or high-energy visible light can cause homolytic cleavage of the C-Br bond, generating an aryl radical.[4] This radical can then abstract a hydrogen atom from the solvent or another reagent to yield the debrominated product.[5]

  • Base-Mediated Protodebromination: Certain strong bases can facilitate the removal of a bromine atom, particularly at elevated temperatures.

  • Radical-Initiated Reactions: The presence of radical initiators or impurities can trigger a radical chain mechanism for debromination.[9]

Q4: Is one bromine atom more susceptible to removal than the other?

Yes, the reactivity of the two C-Br bonds is not identical. The bromine at the 6-position is adjacent to the nitrogen atom of the pyridine ring. This position is more electron-deficient, which can influence its reactivity in oxidative addition steps of cross-coupling cycles. Conversely, the bromine at the 5-position is electronically more similar to a standard bromobenzene. The relative reactivity can be subtly influenced by the specific catalyst, ligands, and reaction conditions, but it is a critical factor to consider when planning selective, monosubstitution reactions.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you may encounter during your experiments.

Scenario 1: I'm observing significant debromination during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and solutions?

This is the most common scenario where debromination becomes a yield-limiting side reaction. The cause is often multifactorial, stemming from the interplay between the base, solvent, catalyst, and temperature.

Caption: Troubleshooting flowchart for debromination.

Detailed Breakdown:

  • The Role of the Base:

    • Problem: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), in the presence of trace water or alcohols can generate hydroxide and other species that facilitate hydrodehalogenation. Some bases can also act as hydride donors.[9]

    • Solution: Switch to a less aggressive, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for many cross-coupling reactions and are less prone to causing debromination.[10]

  • The Role of the Solvent:

    • Problem: Protic solvents like isopropanol or methanol are direct hydrogen atom donors and should be avoided.[9] Even in aprotic solvents, the presence of water can be detrimental.

    • Solution: Always use high-purity, anhydrous aprotic solvents such as toluene, dioxane, or THF. Ensure your glassware is thoroughly dried and the reaction is run under a strict inert atmosphere.

  • The Role of the Catalyst System:

    • Problem: The palladium catalyst itself is designed to cleave C-Br bonds. An inefficient catalytic cycle can lead to the formation of palladium hydride species (Pd-H), which are key culprits in reductive debromination. This can happen if the reductive elimination step is slow.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[11] These ligands accelerate the rate-limiting reductive elimination step of the desired C-N or C-C bond formation, minimizing the lifetime of intermediates that could lead to debromination.[2] Also, avoid excessively high catalyst loadings.

  • The Role of Temperature and Time:

    • Problem: High temperatures increase the rate of all reactions, including undesirable debromination.[6] Similarly, letting a reaction run long after the starting material is consumed provides more opportunity for the product to undergo debromination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). Monitor the reaction progress diligently by TLC or LC-MS and quench it promptly upon completion.

ParameterRecommended ChoiceRationale & References
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker, non-nucleophilic bases are less likely to promote hydride formation and subsequent reductive dehalogenation.[10]
Solvent Anhydrous Toluene, Dioxane, THFAprotic solvents lack easily abstractable protons, minimizing the risk of quenching aryl radical intermediates or forming Pd-H species.[9]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Standard palladium precursors are effective.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands accelerate reductive elimination, preventing the formation of Pd-H species that cause hydrodehalogenation.[2][11]
Temperature ≤ 100 °CLower temperatures reduce the rate of thermal decomposition and competing side reactions.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and reaction with atmospheric moisture.
Scenario 2: My starting material is showing signs of degradation upon storage or after workup. What's happening?
  • Problem: You observe new spots on a TLC plate or peaks in an LC-MS of your stored starting material. This is often due to light-induced degradation. During workup, exposure to strong acids or bases can also cause decomposition or hydrolysis of the ester.

  • Solution:

    • Storage: As detailed in the FAQs, rigorously protect the compound from light by using amber vials and storing it in a dark place, preferably in a refrigerator or freezer.[3]

    • Workup: Use mild workup conditions. Avoid strong acids or bases. If an aqueous wash is necessary, use saturated sodium bicarbonate or brine. Minimize the exposure of the compound to light during the workup process by covering flasks with aluminum foil.

Validated Experimental Protocols

The following protocols have been designed to minimize the risk of debromination.

Protocol 1: General Handling and Storage
  • Upon receipt, immediately transfer the compound to a labeled amber glass vial.

  • Flush the vial with a gentle stream of argon or nitrogen for 30 seconds.

  • Seal the vial tightly with a PTFE-lined cap.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store in a designated cold (2-8°C) and dark location. For long-term storage (>6 months), a -20°C freezer is recommended.

Protocol 2: Robust Suzuki-Miyaura Coupling

This protocol is for the coupling of this compound with an arylboronic acid.

Suzuki_Workflow start Start prep 1. Prepare Reaction Vessel - Flame-dry flask - Cool under Argon start->prep add_solids 2. Add Solids - this compound (1.0 eq) - Arylboronic Acid (1.1-1.3 eq) - K3PO4 (3.0 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) prep->add_solids add_solvent 3. Add Solvent - Anhydrous Toluene add_solids->add_solvent degas 4. Degas Mixture - Bubble Argon through solvent for 15 min add_solvent->degas heat 5. Heat Reaction - Heat to 90-100 °C - Monitor by LC-MS degas->heat workup 6. Workup - Cool to RT - Dilute with EtOAc - Wash with Brine - Dry (Na2SO4) heat->workup purify 7. Purify - Concentrate in vacuo - Purify by column chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for a robust Suzuki coupling.

Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C under a positive pressure of argon.

  • Monitor the reaction's progress by LC-MS or TLC. Upon consumption of the limiting reagent, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (1992). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • National Institutes of Health, PubChem. (n.d.). Methyl 2,5-dibromonicotinate. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Di Blasio, G., et al. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • ResearchGate. (2018). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Retrieved from [Link]

  • RSC Publishing. (2012). Practical iron-catalyzed dehalogenation of aryl halides.
  • The Journal of the American Chemical Society. (2021). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites.
  • ACS Publications, Organic Letters. (2020).
  • Kashani, S. K., Jessiman, J. E., et al. (2022).
  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

  • Sci-Hub. (2016).
  • ACS Publications, The Journal of Physical Chemistry A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. (1966). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • National Institutes of Health, PMC. (2021). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites.
  • National Institutes of Health, PMC. (2013).
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Photostability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (1991). EP0440930A2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • Boron Molecular. (n.d.). methyl 5-bromonicotinate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 6-bromo-5-fluoronicotinate, 98% 1 g. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications, Organic Letters. (2021).

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 5,6-dibromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective functionalization of this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound presents a unique challenge in regioselective synthesis. The presence of two bromine atoms at the C-5 and C-6 positions of the pyridine ring, influenced by the electronic effects of the ester group and the nitrogen heteroatom, often leads to mixtures of regioisomers in cross-coupling and nucleophilic substitution reactions. Achieving high selectivity for functionalization at either the C-5 or C-6 position is critical for the efficient synthesis of target molecules and requires careful control of reaction parameters. This guide provides a systematic approach to troubleshooting and optimizing these transformations.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of C-5 and C-6 coupled products in my Suzuki-Miyaura reaction?

This is the most common issue encountered with this compound. The relative reactivity of the C-5 and C-6 positions is delicately balanced and can be influenced by several factors.

Underlying Principles: In dihalogenated N-heteroarenes, the halide position proximal to the nitrogen (in this case, C-6) is often considered more reactive in palladium-catalyzed cross-coupling reactions.[1] This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the adjacent carbon more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[1] However, steric hindrance and the electronic nature of the ester group also play significant roles, making the prediction of regioselectivity non-trivial.

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Poor Regioselectivity in Suzuki Coupling start Poor Regioselectivity (Mixture of C-5 and C-6 isomers) ligand Modify the Ligand start->ligand Initial Step base Change the Base ligand->base If no improvement success Improved Regioselectivity ligand->success Success! solvent Vary the Solvent base->solvent If no improvement base->success Success! temp Adjust Temperature solvent->temp If no improvement solvent->success Success! catalyst Consider Catalyst Speciation temp->catalyst Advanced Troubleshooting temp->success Success! boron Evaluate Boronic Acid/Ester catalyst->boron If still unselective catalyst->success Success! boron->success Success!

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Detailed Troubleshooting Guides
1. Suzuki-Miyaura Cross-Coupling

Issue: Predominant formation of the undesired regioisomer.

Causality: The choice of ligand, base, and solvent system can dramatically alter the electronic and steric environment around the palladium catalyst, thereby influencing which C-Br bond undergoes oxidative addition more readily.

Protocol for Enhancing C-5 Selectivity:

  • Ligand Selection:

    • Rationale: Bulky, electron-rich phosphine ligands can favor coupling at the less sterically hindered C-5 position. The size of the ligand can prevent the catalyst from accessing the more hindered C-6 position adjacent to the pyridine nitrogen.

    • Recommendation: Screen bulky monodentate phosphine ligands such as P(tBu)3 (tri-tert-butylphosphine) or bulky biaryl phosphine ligands like SPhos or XPhos.

  • Base Modification:

    • Rationale: The choice of base and its counter-ion can influence the rate of transmetalation and catalyst activity.[2][3] Weaker bases may favor the kinetically preferred product.

    • Recommendation: Switch from strong inorganic bases like K3PO4 or Cs2CO3 to milder bases such as K2CO3 or organic bases like triethylamine (TEA).

  • Solvent Effects:

    • Rationale: Solvent polarity can affect the stability of intermediates in the catalytic cycle.[4]

    • Recommendation: Evaluate a range of solvents from polar aprotic (e.g., DMF, dioxane) to nonpolar (e.g., toluene).

Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling

Target PositionCatalyst PrecursorLigandBaseSolventTemperature (°C)
C-5 Pd(OAc)2 or Pd2(dba)3SPhos or XPhosK2CO3Toluene/H2O80-100
C-6 Pd(PPh3)4(none)Cs2CO3Dioxane/H2O100-110

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst precursor (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (if required, 4-10 mol%).

  • Add the chosen solvent and degas the mixture for 15-30 minutes.

  • Add the base (2.0-3.0 equiv) and heat the reaction to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Sonogashira Coupling

Issue: Low yield and/or poor selectivity between C-5 and C-6 alkynylation.

Causality: The regioselectivity in Sonogashira coupling is highly sensitive to the palladium catalyst and the nature of the phosphine ligand.[5] The C-6 position is often favored due to electronic activation by the pyridine nitrogen.

Protocol for Enhancing C-6 Selectivity:

  • Catalyst and Ligand System:

    • Rationale: The use of a catalyst system without a strong phosphine ligand, or with a ligand that promotes a different catalytic species, can favor coupling at the electronically activated C-6 position.[6]

    • Recommendation: Employ a catalyst system like Pd(PPh3)4 or a combination of a palladium source (e.g., PdCl2(PPh3)2) with a copper(I) co-catalyst (e.g., CuI).

Protocol for Enhancing C-5 Selectivity:

  • Ligand Control:

    • Rationale: Similar to Suzuki coupling, bulky ligands can sterically direct the coupling to the C-5 position.

    • Recommendation: Use bulky phosphine ligands in conjunction with a palladium source and copper(I) co-catalyst.

Table 2: Recommended Conditions for Selective Sonogashira Coupling

Target PositionPalladium CatalystLigandCo-catalystBaseSolvent
C-5 PdCl2Bulky Phosphine (e.g., P(tBu)3)CuITEA/DIPATHF
C-6 Pd(PPh3)4(none)CuITEADMF

Workflow for Sonogashira Reaction Optimization:

G cluster_1 Optimizing Sonogashira Regioselectivity start Initial Sonogashira Reaction low_selectivity Low Regioselectivity start->low_selectivity c6_product Desired C-6 Product c5_product Desired C-5 Product ligand_free Use Pd(PPh3)4 (Ligand-free conditions) low_selectivity->ligand_free For C-6 selectivity bulky_ligand Add Bulky Ligand (e.g., P(tBu)3) low_selectivity->bulky_ligand For C-5 selectivity ligand_free->c6_product bulky_ligand->c5_product

Caption: A workflow diagram for optimizing Sonogashira coupling regioselectivity.

3. Buchwald-Hartwig Amination

Issue: Difficulty in achieving selective mono-amination at either C-5 or C-6.

Causality: The principles of electronic activation and steric hindrance are also at play in Buchwald-Hartwig amination. The choice of ligand is paramount in controlling the regioselectivity.[7][8]

Protocol for Selective Amination:

  • Ligand is Key:

    • C-6 Amination Rationale: Less bulky, more electron-rich ligands can facilitate oxidative addition at the electronically favored C-6 position.

    • C-6 Recommendation: Use ligands like BINAP or Josiphos.

    • C-5 Amination Rationale: Very bulky ligands can effectively block the C-6 position, forcing the reaction to occur at C-5.

    • C-5 Recommendation: Employ bulky biaryl phosphine ligands such as XPhos or RuPhos.

  • Base Considerations:

    • Rationale: Strong, non-nucleophilic bases are typically required. The choice of base can impact catalyst turnover and stability.[9]

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Table 3: Ligand and Base Recommendations for Selective Buchwald-Hartwig Amination

Target PositionRecommended LigandRecommended Base
C-5 XPhos, RuPhosNaOtBu
C-6 BINAP, JosiphosLHMDS
4. Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction fails to proceed or gives the wrong regioisomer.

Causality: For an SNAr reaction to occur, the ring must be sufficiently electron-deficient, and there must be a good leaving group. The regioselectivity is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.[10][11]

Analysis of this compound for SNAr:

  • The pyridine nitrogen and the methyl ester group are both electron-withdrawing, activating the ring towards nucleophilic attack.

  • Attack at C-6: A nucleophilic attack at C-6 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative pyridine nitrogen, which is a highly stabilizing interaction.

  • Attack at C-5: An attack at C-5 does not allow for this direct delocalization onto the nitrogen.

Troubleshooting SNAr Reactions:

  • No Reaction:

    • Increase Temperature: SNAr reactions often require elevated temperatures.

    • Use a Stronger Nucleophile: If a weaker nucleophile (e.g., an alcohol) is being used, consider deprotonating it first with a strong base (e.g., NaH) to form the more reactive alkoxide.

    • Solvent: Use a polar aprotic solvent like DMSO or DMF to solvate the cation of the nucleophile and increase its reactivity.

SNAr Regioselectivity Mechanism:

G cluster_2 SNAr Regioselectivity on this compound start Nucleophile (Nu-) attack_c6 Attack at C-6 start->attack_c6 attack_c5 Attack at C-5 start->attack_c5 substrate This compound substrate->attack_c6 substrate->attack_c5 meisenheimer_c6 Meisenheimer Intermediate (Negative charge on N) attack_c6->meisenheimer_c6 meisenheimer_c5 Meisenheimer Intermediate (No charge on N) attack_c5->meisenheimer_c5 stable Highly Stabilized meisenheimer_c6->stable less_stable Less Stabilized meisenheimer_c5->less_stable product_c6 C-6 Substituted Product (Major) stable->product_c6

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Methyl 5,6-dibromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5,6-dibromonicotinate and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the nuclear magnetic resonance (NMR) peak assignments for these complex molecules. Drawing from extensive field experience, this resource aims to explain the "why" behind experimental choices, ensuring you can confidently interpret your spectral data.

Troubleshooting Guide

This section addresses specific problems you might encounter during the NMR analysis of this compound derivatives. The question-and-answer format is intended to provide direct and actionable solutions.

Q1: The two aromatic protons on my this compound are showing very similar chemical shifts, making them difficult to assign. How can I resolve these signals?

A1: Overlapping aromatic signals are a common challenge with substituted pyridines. The electron-withdrawing nature of the bromine atoms and the ester group significantly influences the electron density around the pyridine ring, leading to downfield shifts for the remaining protons.[1][2][3] Here’s a systematic approach to resolving and assigning these peaks:

Causality: The proximity in chemical shifts arises because the electronic effects of the substituents at positions 5 and 6, along with the ester at position 3, create a complex electronic environment. This can lead to minimal differences in the shielding of the H-2 and H-4 protons.

Step-by-Step Protocol:

  • Optimize NMR Solvent: Changing the deuterated solvent can alter the chemical shifts of your protons.[4][5] Aromatic solvents like benzene-d6 often induce different shifts compared to chloroform-d3 due to anisotropic effects, which can help in resolving overlapping signals.[6][7]

  • Utilize a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving multiplets that overlap at lower fields.[5]

  • Perform 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other.[8] For this compound, you would expect to see a weak long-range coupling (4J) between H-2 and H-4.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning protons based on their correlation to carbons over two or three bonds.[8][9] You can correlate the aromatic protons to the quaternary carbons and the carbonyl carbon of the ester group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space.[8] You can look for a NOE between the H-4 proton and the methyl protons of the ester group.

Q2: I'm observing broader peaks than expected for my aromatic protons. What could be the cause and how can I fix it?

A2: Peak broadening in the NMR spectrum of your this compound derivative can stem from several factors.

Causality & Solutions:

  • Poor Shimming: The magnetic field may not be homogeneous across your sample. Re-shimming the spectrometer should be your first step.[4]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[6] Ensure your glassware is scrupulously clean and your starting materials are pure.

  • Quadrupolar Effects of Bromine: Bromine has two NMR active nuclei, 79Br and 81Br, both of which are quadrupolar.[10] While direct coupling is not typically observed in high-resolution proton NMR, the quadrupolar relaxation of the bromine nuclei can sometimes lead to broadening of the signals of adjacent protons. This effect is inherent to the molecule.

Q3: I see an unexpected singlet in my 1H NMR spectrum. How can I determine if it's an impurity or a real feature of my molecule?

A3: Distinguishing between an impurity and a genuine, albeit unexpected, signal requires a systematic approach.

Step-by-Step Protocol:

  • Check the Integration: Compare the integration of the unknown singlet to the integration of your known peaks. If the integration is significantly less than one proton equivalent, it is likely an impurity.

  • Solvent Peak Check: Consult a table of common NMR solvent impurities to see if the chemical shift of the singlet corresponds to a known impurity (e.g., residual non-deuterated solvent, water, or grease).

  • 2D NMR Analysis:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show if the proton signal is correlated to a carbon signal.[8] If it is an impurity, it may not show a correlation, or it will correlate to a carbon that is not part of your expected structure.

    • HMBC: If the singlet is part of your molecule, it should show long-range correlations to other carbons in the structure.[8][9]

  • Recrystallization/Repurification: If you suspect an impurity, repurifying your compound and re-acquiring the NMR spectrum is the most definitive way to confirm.

Frequently Asked Questions (FAQs)

Q4: What are the expected 1H NMR chemical shift ranges for the protons on a this compound backbone?

A4: The chemical shifts are significantly influenced by the two bromine atoms and the methyl ester group. Here are the generally expected regions:

ProtonTypical Chemical Shift (ppm in CDCl3)Key Influences
H-2 ~8.5 - 9.0Deshielded by the adjacent nitrogen and the bromine at C-6.
H-4 ~8.0 - 8.5Deshielded by the nitrogen and the bromine at C-5.
-OCH3 ~3.9 - 4.1Typical range for a methyl ester.

Note: These are approximate ranges and can vary based on the specific derivative and the NMR solvent used.[11][12][13]

Q5: How do the bromine substituents specifically affect the chemical shifts of the aromatic protons?

A5: The two bromine atoms have a significant impact on the chemical shifts of the remaining protons on the pyridine ring through two main effects:

  • Inductive Effect: Bromine is an electronegative atom, and it withdraws electron density from the pyridine ring through the sigma bonds.[14] This deshields the ring protons, causing them to resonate at a higher chemical shift (further downfield).

  • Anisotropic Effect: The bromine atoms have lone pairs of electrons that can circulate in the magnetic field, creating their own small magnetic fields. This anisotropic effect can either shield or deshield nearby protons depending on their position relative to the bromine atom.

The combination of these effects results in the significant downfield shifts observed for the H-2 and H-4 protons.

Q6: Can 13C NMR help in the assignment of the aromatic protons?

A6: Yes, 13C NMR, especially in conjunction with 2D NMR techniques, is invaluable for unambiguous assignments.

Workflow:

  • Acquire a 13C NMR Spectrum: Identify the chemical shifts of the carbons in the aromatic region (typically 120-150 ppm).[1][2]

  • Run an HSQC Experiment: This will directly correlate each proton to the carbon it is attached to.[8] This allows you to definitively link a proton signal to a specific carbon on the ring.

  • Utilize an HMBC Experiment: This will show correlations between protons and carbons that are 2-3 bonds away.[8][9] For example, the H-2 proton should show a correlation to the C-4 carbon, and the H-4 proton should show a correlation to the C-2 and C-6 carbons.

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Coupling HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Through-Space Proximity C13_NMR 13C NMR C13_NMR->HSQC Direct H-C Correlation C13_NMR->HMBC Long-Range H-C Correlation Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

References

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Technical Support Center: Scaling Up the Synthesis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 5,6-dibromonicotinate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in successfully scaling up this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

I. Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic routes. The optimal choice will depend on the available starting materials, scale of the reaction, and safety considerations. Below is a summary of the primary pathways:

RouteStarting MaterialKey TransformationsConsiderations
1 Methyl nicotinateDirect DibrominationPotentially low regioselectivity, risk of over-bromination.
2 6-Hydroxynicotinic acidBromination, Chlorination, Esterification, BrominationMulti-step but offers better control over regioselectivity.
3 3-Aminopyridine derivativeDiazotization, Sandmeyer ReactionUseful for specific precursor availability, requires careful handling of diazonium salts.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

A. Direct Dibromination of Methyl Nicotinate (Route 1)

Question 1: My direct bromination of methyl nicotinate is yielding a mixture of mono-brominated and tri-brominated products with low yield of the desired 5,6-dibromo isomer. How can I improve the selectivity?

Answer: This is a common challenge due to the activating and directing effects of the substituents on the pyridine ring. The ester group is a deactivating meta-director, while the pyridine nitrogen is also deactivating. However, forcing conditions required for bromination can lead to a loss of selectivity.

  • Controlling Stoichiometry and Addition: The stoichiometry of the brominating agent is critical. Using a slight excess (around 2.1-2.2 equivalents) of bromine (Br₂) or N-bromosuccinimide (NBS) is a good starting point. Slow, portion-wise or dropwise addition of the brominating agent at a controlled temperature can help to minimize over-bromination.[1]

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Highly polar solvents can stabilize charged intermediates, potentially altering the substitution pattern. Consider less polar, inert solvents like dichloromethane or chloroform.

  • Lewis Acid Catalyst: The use of a Lewis acid catalyst, such as FeBr₃, is often necessary for the bromination of deactivated aromatic rings.[2] The concentration of the catalyst should be optimized; too much can lead to decomposition or unwanted side reactions.

Question 2: The reaction is sluggish and does not go to completion even with excess bromine. What can I do?

Answer: Incomplete conversion is often due to insufficient activation of the pyridine ring or the brominating agent.

  • Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously as higher temperatures can also decrease selectivity.

  • Alternative Brominating Agents: If Br₂ is not effective, consider using a more reactive brominating agent. A combination of Br₂ and a strong acid like oleum (fuming sulfuric acid) can be used for highly deactivated rings, though this is a very harsh condition and should be handled with extreme care. NBS in the presence of an acid catalyst can also be a more manageable alternative.

  • Microwave Irradiation: For small-scale reactions, microwave-assisted synthesis can sometimes drive difficult reactions to completion in shorter times.[3]

B. Multi-step Synthesis from 6-Hydroxynicotinic Acid (Route 2)

This route offers a more controlled approach to obtaining the desired product.

Diagram: Multi-step Synthesis from 6-Hydroxynicotinic Acid

A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B Br₂/H₂O C 5-Bromo-6-chloronicotinic Acid B->C SOCl₂ or POCl₃ D Methyl 5-bromo-6-chloronicotinate C->D CH₃OH/H⁺ E This compound D->E HBr/Br₂ or NBS

Caption: A controlled synthetic pathway to this compound.

Question 3: I am having trouble converting 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid. The yield is low and I get significant decomposition.

Answer: The conversion of a hydroxypyridine to a chloropyridine can be challenging.

  • Reagent Choice: Thionyl chloride (SOCl₂) is a common reagent for this transformation. Using an excess of SOCl₂ can help drive the reaction to completion. Alternatively, phosphorus oxychloride (POCl₃) can be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).

  • Temperature Control: The reaction temperature should be carefully controlled. Initially, the reaction may need to be heated to reflux, but prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled and then carefully quenched by pouring it onto ice. This should be done in a well-ventilated fume hood as large amounts of HCl and SO₂ gas will be evolved.

Question 4: The final bromination step to introduce the second bromine atom is not working well. What are the key parameters?

Answer: The introduction of the second bromine atom at the 6-position after converting the chloro group requires specific conditions. A halogen exchange reaction is a possibility.

  • Reagent System: A mixture of hydrobromic acid (HBr) and bromine (Br₂) is a potent system for this transformation. The HBr can facilitate the halogen exchange of the chloro group for a bromo group, followed by electrophilic bromination at the 6-position.

  • Elevated Temperatures: This reaction will likely require elevated temperatures to proceed at a reasonable rate.

C. Sandmeyer Reaction Route (Route 3)

Diagram: Sandmeyer Reaction for Bromination

A Methyl 5-aminonicotinate B Diazonium Salt Intermediate A->B NaNO₂/HBr C Methyl 5-bromonicotinate B->C CuBr D This compound C->D Br₂/Catalyst

Caption: Sandmeyer reaction pathway for introducing a bromine atom.

Question 5: My Sandmeyer reaction to produce Methyl 5-bromonicotinate is giving a low yield and a lot of tar-like byproducts. How can I optimize this?

Answer: The Sandmeyer reaction is a powerful tool but requires careful control of conditions to be successful, as diazonium salts can be unstable.[4][5][6][7][8]

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.

  • Slow Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine to maintain the low temperature and control the rate of reaction.

  • Copper(I) Bromide Quality: The copper(I) bromide (CuBr) catalyst should be of high quality. It is often beneficial to prepare it fresh or to wash it with a reducing agent to remove any oxidized copper(II) species.

  • pH Control: The reaction is typically carried out in a strongly acidic medium (HBr). Maintaining the correct acidity is crucial for the stability of the diazonium salt.

III. Experimental Protocols

Protocol 1: Esterification of 5,6-dibromonicotinic acid

This protocol details the conversion of the carboxylic acid to the methyl ester, a key step in several synthetic routes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-dibromonicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Safety Precautions for Handling Bromine

Bromine is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated chemical fume hood.[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations involving bromine should be performed in a certified chemical fume hood.

  • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent such as a 5-10% solution of sodium thiosulfate.

  • Quenching: Any excess bromine in the reaction mixture should be quenched by the slow addition of a sodium thiosulfate solution until the characteristic red-brown color disappears.

IV. Purification and Characterization

Question 6: What is the best way to purify the final this compound product?

Answer: The purification strategy will depend on the nature of the impurities present.

  • Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization is often the most effective and scalable purification method. A variety of solvent systems can be screened, such as ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Column Chromatography: For the removal of closely related impurities, such as mono-brominated species, silica gel column chromatography is a powerful technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Characterization: The purity and identity of the final product should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR: To confirm the structure and the position of the bromine atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the dibrominated compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

V. Scale-Up Considerations

Question 7: What are the main challenges when scaling up the synthesis of this compound?

Answer: Scaling up bromination reactions presents several challenges.

  • Exothermicity: Bromination reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is recommended. The rate of addition of the brominating agent should be carefully controlled to manage the exotherm.

  • Reagent Handling: Handling large quantities of bromine is hazardous. Consider using a safer brominating agent like N-bromosuccinimide (NBS) on a larger scale.[13] If using bromine, ensure appropriate engineering controls are in place, such as a closed-system addition setup.

  • Work-up and Product Isolation: The work-up of large-scale reactions needs to be carefully planned. The quenching of excess bromine can be highly exothermic and produce large volumes of gas. Ensure the reactor has adequate headspace and venting. The extraction and filtration steps also need to be scalable.

  • Continuous Flow Chemistry: For larger-scale production, continuous flow chemistry can offer significant advantages in terms of safety and control, especially for hazardous reactions like bromination.[14]

By understanding the underlying chemistry and potential pitfalls, and by carefully controlling the reaction parameters, the synthesis of this compound can be successfully and safely scaled up.

References

  • Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011).
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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5,6-dibromonicotinate versus Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dihalopyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[1] Their utility stems from the differential reactivity of the carbon-halogen bonds, which can be selectively functionalized through a variety of cross-coupling and nucleophilic substitution reactions. Among these, Methyl 5,6-dibromonicotinate presents a unique reactivity profile due to the electronic interplay between the pyridine nitrogen, the electron-withdrawing methyl nicotinate group, and the two vicinal bromine substituents.

This guide provides a comparative analysis of the reactivity of this compound against other common dihalopyridine isomers in key synthetic transformations. By synthesizing experimental data and established mechanistic principles, we aim to provide a predictive framework for chemists seeking to employ this and related scaffolds in their synthetic endeavors.

Understanding the Reactivity Landscape of Dihalopyridines

The reactivity of a halogen on a pyridine ring is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[2] The position of the halogen relative to the nitrogen atom is a primary determinant of its reactivity.

Generally, halogens at the C2 and C4 positions are more reactive towards both nucleophilic attack and oxidative addition due to the ability of the nitrogen to stabilize the resulting anionic intermediates or transition states through resonance.[2] Halogens at the C3 and C5 positions are typically less reactive.

In dihalopyridines, the situation is more complex, with regioselectivity being influenced by:

  • Position relative to nitrogen: Halogens at C2/C6 are generally more reactive than those at C3/C5.

  • Electronic effects of other substituents: Electron-withdrawing groups enhance reactivity towards nucleophiles and can influence regioselectivity.

  • Steric hindrance: Bulky groups adjacent to a halogen can impede its reaction.

  • Reaction conditions: The choice of catalyst, ligand, base, and solvent can often be tuned to favor reaction at a specific position.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Here, we compare the expected and observed reactivity of this compound with other dihalopyridines in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis.[3] The regioselectivity in the monocoupling of dihalopyridines is a subject of considerable interest.

G cluster_reactivity General Reactivity Order cluster_factors Influencing Factors C2-X C2-Halogen C4-X C4-Halogen C2-X->C4-X > C3/C5-X C3/C5-Halogen C4-X->C3/C5-X > Steric Hindrance Steric Hindrance Ligand Choice Ligand Choice Substituent Effects Substituent Effects Dihalopyridine Dihalopyridine Dihalopyridine->Steric Hindrance influenced by Dihalopyridine->Ligand Choice influenced by Dihalopyridine->Substituent Effects influenced by

Caption: Factors influencing Suzuki-Miyaura regioselectivity.

Table 1: Comparative Regioselectivity in Suzuki-Miyaura Monocoupling of Dihalopyridines

DihalopyridineMajor Monocoupling PositionComments
This compound C6 (Predicted)The C6-Br is alpha to the pyridine nitrogen, making it electronically more activated. The adjacent C5-Br and the nicotinate at C3 may exert some steric hindrance.
2,3-Dihalopyridines C2The C2 position is significantly more activated by the adjacent nitrogen.
3,4-Dihalopyridines C4The C4 position is electronically favored over the C3 position.
2,5-Dihalopyridines C2The C2 position is the preferred site of reaction due to its proximity to the nitrogen.
2,6-Dihalopyridines C2/C6 (Symmetrical)Monosubstitution occurs readily. The challenge lies in achieving selective disubstitution.

For this compound, the bromine at the C6 position is anticipated to be more reactive in Suzuki-Miyaura coupling due to its position alpha to the pyridine nitrogen. This electronic activation generally outweighs the potential steric hindrance from the adjacent bromine at C5.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] The regioselectivity trends observed in Suzuki-Miyaura reactions are often mirrored in Sonogashira couplings.

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Cu-C≡CR) ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 RedElim Reductive Elimination ArPd(II)(C≡CR)L2->RedElim RedElim->Pd(0)L2 Ar-C≡CR Product (Ar-C≡CR) RedElim->Ar-C≡CR

Caption: Simplified Sonogashira catalytic cycle.

Table 2: Comparative Regioselectivity in Sonogashira Monocoupling of Dihalopyridines

DihalopyridineMajor Monocoupling PositionComments
This compound C6 (Predicted)Similar to the Suzuki coupling, the C6-Br is expected to be more reactive due to electronic activation from the pyridine nitrogen.
2,3-Dihalopyridines C2High selectivity for the C2 position is consistently observed.
3,4-Dihalopyridines C4The C4 position is the more electrophilic site and thus more reactive.
2,5-Dihalopyridines C2The C2 halogen is preferentially coupled.
2,6-Dihalopyridines C2/C6 (Symmetrical)Monosubstitution is straightforward.

In the case of this compound, the C6 position is the likely site for the initial Sonogashira coupling. The electron-withdrawing nature of the methyl nicotinate group at C3 further enhances the electrophilicity of the pyridine ring, potentially facilitating the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] The reaction couples an amine with an aryl halide and has become indispensable in medicinal chemistry. The regioselectivity follows similar electronic principles to other palladium-catalyzed cross-couplings.

Table 3: Comparative Regioselectivity in Buchwald-Hartwig Monoamination of Dihalopyridines

DihalopyridineMajor Monoamination PositionComments
This compound C6 (Predicted)The electronic activation at the C6 position is expected to direct the initial amination to this site.
2,3-Dihalopyridines C2The C2 position is highly favored for amination.
3,4-Dihalopyridines C4Amination occurs preferentially at the C4 position.
2,5-Dihalopyridines C2The C2 position is the more reactive site for C-N bond formation.
2,6-Dihalopyridines C2/C6 (Symmetrical)Monosubstitution is readily achieved.

For this compound, the C6-Br is the anticipated site of reaction in a Buchwald-Hartwig amination. The presence of the ester group may require careful selection of the base to avoid competing hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[6] Dihalopyridines are excellent substrates for SNAr, with reactivity being highly dependent on the position of the halogens and the presence of other electron-withdrawing groups.

G Dihalopyridine Dihalopyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Dihalopyridine->Meisenheimer + Nucleophile Nucleophile Nucleophile Product Product Meisenheimer->Product - Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution.

Table 4: Comparative Reactivity in Nucleophilic Aromatic Substitution of Dihalopyridines

DihalopyridineMajor Substitution PositionComments
This compound C6 (Predicted)The C6 position is activated by both the pyridine nitrogen (para-like relationship) and the electron-withdrawing nicotinate group. The C5 position is less activated.
2,3-Dihalopyridines C2The C2 position is highly activated towards nucleophilic attack.
3,4-Dihalopyridines C4The C4 position is activated by the para-nitrogen, making it the primary site of substitution.
2,5-Dihalopyridines C2The C2 position is the most electrophilic and reactive site.
2,6-Dihalopyridines C2/C6 (Symmetrical)Monosubstitution is facile.

In this compound, the C6 position is predicted to be the most susceptible to nucleophilic attack. The combined electron-withdrawing effects of the pyridine nitrogen and the methyl nicotinate group at C3 (which activates the C6 position through a conjugated system) create a highly electrophilic center at C6.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound (Predictive)

This protocol is a representative, predictive procedure based on established methods for Suzuki-Miyaura couplings of related dihalopyridines. Optimization may be required to achieve high yields and selectivity.

Objective: To achieve selective monocoupling at the C6 position of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (K₂CO₃ or K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of degassed 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired monocoupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: Essential for the transmetalation step of the Suzuki-Miyaura reaction. The choice of base can influence the reaction rate and yield.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky ligands often promote the oxidative addition step.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a valuable building block with a predictable reactivity pattern governed by the strong electronic influence of the pyridine nitrogen and the methyl nicotinate substituent. In both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, the C6 position is the anticipated primary site of reaction. This inherent regioselectivity, combined with the potential for subsequent functionalization of the remaining C5-bromo position, makes this compound a powerful tool for the synthesis of highly substituted pyridine derivatives. Understanding the comparative reactivity of this and other dihalopyridines allows for the rational design of synthetic routes to access novel chemical matter for a wide range of applications.

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  • Smith, C. J., & Organ, M. G. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7436–7443. [Link]

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Comparative Guide for the Structural Validation of Methyl 5,6-dibromonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of novel compounds for pharmaceutical and materials science applications, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. This is particularly true for heterocyclic compounds like substituted nicotinates, where the potential for isomeric products necessitates a robust and multi-faceted analytical approach. Methyl 5,6-dibromonicotinate serves as a versatile scaffold, readily undergoing functionalization at the 5- and 6-positions through powerful cross-coupling methodologies such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the regioselectivity of these reactions is not always absolute, leading to potential ambiguity in the final product structure.

This guide provides a comprehensive comparison of analytical techniques for the structural validation of reaction products derived from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive experience in the structural elucidation of complex organic molecules. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and accurately determine the structure of their synthesized compounds.

The Challenge: Differentiating Isomeric Products

Consider a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. Due to the differential reactivity of the C-Br bonds at the 5- and 6-positions, the reaction can potentially yield two isomeric products: the desired 5-aryl-6-bromonicotinate and the undesired 6-aryl-5-bromonicotinate. A similar challenge arises in Buchwald-Hartwig amination reactions.

To address this, a combination of spectroscopic and spectrometric techniques is essential. No single method provides a complete picture; rather, the convergence of data from multiple, orthogonal techniques builds an irrefutable case for the correct structural assignment.

Comparative Analysis of Core Validation Techniques

The primary tools for the structural elucidation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation, single-crystal X-ray crystallography.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling)Rapid, non-destructive, provides detailed information on the relative positions of protons.Can have overlapping signals in complex molecules.[1]
¹³C NMR Carbon skeletonProvides the number of unique carbon environments.Lower sensitivity than ¹H NMR, longer acquisition times.
2D NMR (COSY, HSQC, HMBC) H-H, C-H (one-bond), and C-H (long-range) correlationsResolves signal overlap, definitively establishes connectivity.[2]Requires more instrument time and expertise in interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsHighly sensitive, confirms molecular formula.[3] Isotopic patterns for bromine are highly diagnostic.[4][5]Does not provide direct information on isomer connectivity.
X-ray Crystallography Absolute 3D molecular structureUnambiguous determination of connectivity and stereochemistry.[6][7][8]Requires a suitable single crystal, which can be difficult to obtain.[9]
The Decisive Power of NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural validation for substituted nicotinates.[10] The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are exquisitely sensitive to the nature and position of the substituents.

¹H NMR: The First Line of Inquiry

For a mono-substituted product of this compound, we expect to see two signals in the aromatic region corresponding to the two remaining protons on the pyridine ring. The key to differentiating the 5-substituted from the 6-substituted isomer lies in the chemical shifts and coupling constants of these protons.

  • Protons on a pyridine ring have characteristic chemical shift ranges: α-protons (adjacent to N) are the most deshielded (δ 8.5-8.8 ppm), γ-protons are intermediate (δ 7.5-7.8 ppm), and β-protons are the most shielded (δ 7.1-7.5 ppm).[10]

  • Substituent effects significantly influence these shifts. Electron-withdrawing groups cause downfield shifts, while electron-donating groups cause upfield shifts.[10]

In the case of our isomeric products, the proton at C2 will be significantly influenced by the substituent at C6, and the proton at C4 will be influenced by the substituent at C5. By carefully analyzing the chemical shifts, one can often make a preliminary assignment.

2D NMR: Unambiguous Connectivity Mapping

When ¹H NMR alone is insufficient, 2D NMR techniques provide definitive connectivity information.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A cross-peak between two proton signals indicates that they are coupled, typically through 2-4 bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is often the most powerful experiment for differentiating isomers, as it can reveal long-range connectivities that are not apparent in other experiments.

By analyzing the HMBC correlations between the methyl ester protons and the pyridine ring carbons, or between the protons of a new substituent and the ring carbons, the precise point of attachment can be unequivocally determined.

Mass Spectrometry: Confirming Composition and Halogen Presence

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the reaction products.[3] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.

A key diagnostic feature for compounds containing bromine is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[4][5] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum with nearly equal intensities for each bromine atom present.[4][5] For a molecule with two bromine atoms, like the starting material, a 1:2:1 pattern for M, M+2, and M+4 peaks will be observed. This pattern changes predictably upon substitution of one of the bromine atoms.

X-ray Crystallography: The Gold Standard

When all other methods fail to provide a definitive answer, or when absolute structural proof is required (e.g., for regulatory filings), single-crystal X-ray crystallography is the ultimate arbiter.[6][7] This technique provides a complete three-dimensional map of the molecule's structure, leaving no room for ambiguity regarding atom connectivity.[8][11] The primary challenge lies in obtaining a single crystal of sufficient quality for diffraction.[9]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Ensure adequate resolution and signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain good signal-to-noise, as ¹³C has a low natural abundance.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize acquisition and processing parameters to clearly resolve cross-peaks.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • If using a high-resolution instrument, perform an accurate mass measurement to determine the elemental composition.

    • Observe the isotopic pattern to confirm the number of bromine atoms.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for validating the structure of a this compound reaction product.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Hypothesis Testing & Final Confirmation Synthesis Synthesize Product from This compound Purification Purify Product (e.g., Column Chromatography) Synthesis->Purification HNMR Acquire ¹H NMR Spectrum Purification->HNMR MS Acquire Mass Spectrum Purification->MS CNMR Acquire ¹³C NMR Spectrum HNMR->CNMR Interpret_HNMR Interpret ¹H NMR: - Number of signals - Chemical shifts - Coupling patterns HNMR->Interpret_HNMR Interpret_MS Interpret MS: - Molecular Ion Peak (M+) - Bromine Isotopic Pattern MS->Interpret_MS Hypothesis Formulate Structural Hypothesis (Isomer 1 vs. Isomer 2) Interpret_HNMR->Hypothesis Interpret_MS->Hypothesis TwoD_NMR Acquire 2D NMR (HMBC, HSQC) if structure is ambiguous Hypothesis->TwoD_NMR Ambiguous? Final_Structure Final Validated Structure Hypothesis->Final_Structure Unambiguous Interpret_2D Interpret 2D NMR: Confirm Connectivity TwoD_NMR->Interpret_2D Xray Perform X-ray Crystallography for absolute confirmation (if needed) Interpret_2D->Xray Further Confirmation? Interpret_2D->Final_Structure Xray->Final_Structure

Caption: A logical workflow for the structural validation of this compound reaction products.

Case Study: Differentiating 5- and 6-Aryl Substituted Isomers

Let's consider the hypothetical ¹H NMR data for the two possible products of a Suzuki coupling reaction.

ProtonExpected Chemical Shift (δ ppm) for 5-Aryl-6-bromo IsomerExpected Chemical Shift (δ ppm) for 6-Aryl-5-bromo IsomerKey Differentiator
H-2 ~8.9 (doublet)~8.7 (doublet)Influenced by the substituent at C-6. The aryl group is less electron-withdrawing than bromine, leading to a slight upfield shift.
H-4 ~8.2 (doublet)~8.4 (doublet)Influenced by the substituent at C-5. The aryl group at C-6 has a more distant effect than at C-5.
OCH₃ ~3.9 (singlet)~3.9 (singlet)Generally less affected by substitution on the pyridine ring.

In this hypothetical scenario, the upfield shift of the H-2 proton in the 6-aryl isomer compared to the 5-aryl isomer would be a strong indicator of the substitution pattern. Further confirmation would be sought through HMBC, looking for a correlation between the aryl protons and C-6 of the pyridine ring.

Conclusion

The structural validation of reaction products from this compound is a critical process that relies on the synergistic use of multiple analytical techniques. While ¹H NMR and mass spectrometry provide the foundational data for proposing a structure, 2D NMR techniques are often necessary to definitively establish connectivity and differentiate between isomers. For absolute proof of structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By following a logical workflow and understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific findings and advancing their research and development goals.

References

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Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity Screening of Methyl 5,6-dibromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The nicotinic acid scaffold, a well-established pharmacophore, has given rise to a multitude of drugs with diverse biological activities. The introduction of halogen substituents, particularly bromine, onto this privileged structure can significantly modulate its physicochemical properties and biological functions, often enhancing its potency and selectivity. This guide focuses on Methyl 5,6-dibromonicotinate, a halogenated derivative with largely unexplored therapeutic potential. By providing a framework for its biological activity screening and comparing its potential with existing nicotinic acid derivatives, we aim to illuminate promising avenues for future drug discovery.

The Rationale: Why Investigate this compound Derivatives?

Nicotinic acid, or vitamin B3, is a fundamental molecule in various metabolic pathways. Its derivatives have been successfully developed into drugs for treating a range of conditions, from hyperlipidemia to tuberculosis. The pyridine ring system is a key structural motif in numerous enzyme inhibitors and bioactive compounds.[1] Halogenation of the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity.[2] Bromine atoms, in particular, can increase lipophilicity, facilitate membrane permeability, and participate in halogen bonding, a crucial interaction in drug-receptor binding.

While the biological activities of many nicotinic acid derivatives are well-documented, this compound remains a relatively under-investigated starting point for the synthesis of new chemical entities. Its di-brominated structure presents a unique electronic and steric profile that could lead to novel mechanisms of action and improved therapeutic indices. This guide provides the essential methodologies to systematically explore the antimicrobial, anticancer, and enzyme inhibitory potential of its derivatives.

Comparative Biological Activity Screening: A Methodical Approach

The initial screening of a new series of compounds involves a battery of in vitro assays to identify promising lead candidates. Below, we detail the standard protocols for assessing the antimicrobial and cytotoxic activities of this compound derivatives, alongside comparative data from existing nicotinic acid analogs to provide a benchmark for performance.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyridine derivatives have shown considerable promise in this area.[3][4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., S. aureus, E. coli) C Inoculate Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubate Plates (18-24h) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Comparative Data: Antimicrobial Activity of Nicotinic Acid Derivatives

The following table presents the MIC values of various nicotinic acid derivatives against common pathogens, providing a reference point for evaluating the potential of new this compound derivatives.

Compound ClassTest OrganismMIC (µg/mL)Reference
Nicotinic Acid AcylhydrazonesStaphylococcus aureus3.91 - 15.62[5]
Staphylococcus epidermidis1.95 - 7.81[5]
1,3,4-Oxadiazoline DerivativesBacillus subtilis7.81[5]
Staphylococcus aureus (MRSA)15.62[5]
Alkyl Pyridinol AnalogsStaphylococcus aureus0.5 - 16[6]
Anticancer Activity Screening

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Workflow for Cytotoxicity Screening:

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plates C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: Workflow for determining the cytotoxicity (IC50) of test compounds using the MTT assay.

Comparative Data: Cytotoxicity of Nicotinic Acid and Related Derivatives

This table summarizes the cytotoxic activity of various compounds, offering a baseline for the evaluation of novel this compound derivatives.

CompoundCell LineIC50 (µM)Reference
Brucein DT24 (Bladder Cancer)7.65 µg/mL[7]
Pyrrolidinyl-DESMCF-7 (Breast Cancer)17.6[8]
Piperidinyl-DESMCF-7 (Breast Cancer)19.7[8]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dionePANC-1 (Pancreatic Cancer)28[9]

Note: According to the National Cancer Institute, an IC50 value of ≤ 20 µg/mL is considered highly cytotoxic.[7]

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The pyridine nucleus is a common feature in many enzyme inhibitors.[10] For instance, nicotinic acid and nicotinamide have been shown to inhibit human P450 enzymes.[10] The screening of this compound derivatives against a panel of relevant enzymes could uncover novel inhibitors.

General Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Logical Relationship in Enzyme Inhibition Screening:

Enzyme_Inhibition_Logic A Test Compound (Inhibitor) D Enzyme-Inhibitor Complex A->D B Target Enzyme B->D E Enzymatic Reaction B->E C Substrate C->E G Inhibition of Product Formation D->G F Product Formation E->F G->F

Caption: Logical diagram illustrating the principle of an enzyme inhibition assay.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in the search for new therapeutic agents. This guide provides a foundational framework for the systematic screening of their biological activities. By employing standardized antimicrobial and anticancer assays and comparing the results to established nicotinic acid derivatives, researchers can efficiently identify lead compounds for further development. The unique structural features of these di-brominated compounds may lead to novel interactions with biological targets, potentially overcoming existing challenges in drug therapy. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation, including mechanism of action studies for the most promising candidates.

References

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The inhibition of growth and cozymase synthesis in bacteria by halogen-substituted nicotinic acids. (1954). The Biochemical Journal, 56(3), 349–356. [Link]

  • Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(11), 3791–3798. [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950–956. [Link]

  • Irikura, T., Koga, H., Iwata, M., Abe, Y., & Suzue, S. (1984). Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Journal of Medicinal Chemistry, 27(3), 292–301. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(19), 6527. [Link]

  • Saeed, A., Channar, P. A., Shah, S. Z. A., Larik, F. A., & Abbas, Q. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3170. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). Molecules, 27(15), 4994. [Link]

  • Rao, K. V., & Reddy, P. N. (2006). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 26(3A), 1953–1958. [Link]

  • Lee, C. H., & Lee, J. S. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934–3942. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 146, 107136. [Link]

  • Boronic acid derivatives of resveratrol for activating deacetylase enzymes. (2016). Google Patents.
  • Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. (2007). Journal of Photochemistry and Photobiology B: Biology, 87(2), 116–122. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology, 13. [Link]

  • Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. (2022). Chemistry – A European Journal, 28(45), e202200845. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1373–1400. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • and triorganotin(IV) esters of 3,4-methylenedioxyphenylpropenoic acid: synthesis, spectroscopic characterization and biological screening for antimicrobial, cytotoxic and antitumor activities. (2014). Journal of the Iranian Chemical Society, 11(6), 1649–1660. [Link]

  • Synthesis of some biologically active monoazo disperse dyes derived from nicotinic acid derivatives under microwave irradiation for dyeing polyester fabrics. (2013). European Journal of Chemistry, 4(3), 211–215. [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. (2020). The Journal of Antibiotics, 73(10), 701–705. [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1975). Acta Poloniae Pharmaceutica, 32(4), 431–439. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value and Challenge of Methyl 5,6-dibromonicotinate

This compound is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its di-halogenated pyridine core offers two distinct reaction sites for the strategic introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions. However, the presence of two bromine atoms, coupled with the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the ring nitrogen, presents a significant synthetic challenge.[1] Achieving high yield and, crucially, regioselectivity in the functionalization of the C5 and C6 positions demands a carefully considered approach to catalyst system selection.

This guide provides a comparative analysis of contemporary palladium-based catalytic systems for the most common cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, present comparative performance data from analogous systems, and provide detailed, self-validating experimental protocols to empower researchers in their synthetic endeavors.

Strategic Overview: Common Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4] For a substrate like this compound, four primary transformations are of paramount importance:

  • Suzuki-Miyaura Coupling: The reaction with boronic acids or esters to form C-C bonds, widely used for creating biaryl structures.[5][6]

  • Heck Coupling: The coupling with alkenes to introduce vinyl groups.[7][8][9]

  • Sonogashira Coupling: The reaction with terminal alkynes to form C(sp²)-C(sp) bonds, essential for building rigid, linear moieties.[10][11]

  • Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with amines, a vital transformation in pharmaceutical synthesis.[12][13][14]

The choice of catalyst is the most critical parameter dictating the success and selectivity of these reactions.[15]

Comparative Analysis of Catalytic Systems

The efficacy of a palladium catalyst is determined by the interplay between the palladium precursor (the source of the active Pd(0) species) and the ancillary ligand, which stabilizes the metal center and modulates its reactivity.[15] For di-halogenated pyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[1][15][16]

While a direct, comprehensive head-to-head comparison for this compound is not extensively documented in a single source, the following table summarizes typical performance and conditions extrapolated from studies on analogous dihalopyridine and dihaloarene systems.

Table 1: Performance Comparison of Palladium Catalyst Systems for Cross-Coupling with Dihalo-pyridines

Reaction TypePalladium PrecursorLigandBaseSolventTemp. (°C)Typical YieldsKey Considerations & Insights
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃1,4-Dioxane, Toluene, Water80-110Good to ExcellentBulky biarylphosphine ligands (Buchwald ligands) are highly effective.[15] K₃PO₄ is often superior for heteroaryl boronic acids. Selective mono-arylation is typically favored at the more sterically accessible and electronically distinct C5 position under carefully controlled conditions.
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Moderate to GoodThe Heck reaction can be sensitive to steric hindrance.[17] The choice of base is critical to regenerate the active Pd(0) catalyst.[8] Regioselectivity can be challenging to control.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DiPEA (often with CuI co-catalyst)THF, DMFRT-80Good to ExcellentCopper-free conditions are often preferred to avoid homocoupling of the alkyne.[10] A bulky ligand can facilitate the reaction with challenging aryl bromides.[10]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane90-120Good to ExcellentStrong, non-nucleophilic bases like NaOt-Bu are common.[18] The ligand choice is critical and highly substrate-dependent; XPhos is often a robust choice for heteroaryl halides.[18]

Mechanistic Insights & Experimental Workflow

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The generalized catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.[8][12]

General Experimental Workflow

A logical workflow is essential for efficiently identifying the optimal conditions for a novel substrate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Substrate Prep (this compound) B Select Coupling Partner (e.g., Arylboronic Acid) A->B C Catalyst System Screening - Pd Precursor (Pd(OAc)₂, Pd₂(dba)₃) - Ligand (SPhos, XPhos, PPh₃) - Base (K₃PO₄, NaOt-Bu, Cs₂CO₃) B->C D Solvent & Temperature Optimization C->D Identify Promising Hits E Stoichiometry & Concentration Refinement D->E F Assess Regioselectivity (Mono- vs. Di-substitution) E->F G Confirm Structure (NMR, MS) F->G Isolate & Purify Product H Assess Scalability G->H

Caption: A logical workflow for catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[6] The cycle illustrates the critical roles of the ligand and base.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Validated Experimental Protocols

The following protocols are generalized starting points based on robust procedures for analogous halopyridine systems and should be optimized for this compound.[19]

Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation
  • Rationale: This protocol aims for mono-functionalization, likely at the C5 position, by using a slight excess of the boronic acid and a robust catalyst system known for high activity, allowing the reaction to proceed under conditions that can differentiate the two bromine atoms.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.1-1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 equiv)

    • 1,4-Dioxane/Water (5:1 mixture), degassed

  • Procedure:

    • To an oven-dried reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Mono-Amination
  • Rationale: This procedure uses a strong, non-nucleophilic base and a bulky, electron-rich ligand, a combination proven effective for the C-N coupling of challenging heteroaryl halides.[18]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction vial.

    • Add the anhydrous toluene, seal the vial, and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

    • Add the amine, followed by the this compound.

    • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound via palladium-catalyzed cross-coupling is a highly achievable yet nuanced task. Success hinges on the rational selection of the catalyst system—specifically the ligand and base—tailored to the desired transformation. For C-C bond formation via Suzuki-Miyaura coupling, systems employing bulky biarylphosphine ligands like SPhos or XPhos with a phosphate or carbonate base offer a robust starting point. For C-N bond formation, similar catalyst systems with strong, non-nucleophilic bases such as NaOt-Bu are the state-of-the-art.

While palladium catalysis remains the gold standard[2], ongoing research into more sustainable and economical alternatives, such as nickel and copper-based catalysts, may soon provide new avenues for functionalizing this valuable synthetic intermediate.[20] The protocols and comparative data presented in this guide serve as a foundational resource for researchers to accelerate their discovery and development programs.

References

  • A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines. Benchchem.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org.
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Heck reaction. Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • The Heck C-C coupling reaction of aryl bromides with methyl and butyl acrylates … ResearchGate.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • c-c bond-forming reactions: Topics by Science.gov. Science.gov.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5,6-dibromonicotinate is a key heterocyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a cornerstone of safety and efficacy in the final drug product. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the API. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust purity analysis of this compound, designed for researchers, scientists, and drug development professionals.

The primary goal of a purity method is to accurately quantify the main compound while separating it from all potential process-related impurities and degradation products. For this compound, these can include:

  • Starting Materials: Unreacted nicotinic acid or its monobrominated precursors.

  • Regioisomers: Other dibrominated isomers formed during the synthesis.

  • Under/Over-brominated Species: Monobromonicotinates or tribromonicotinates.

  • Degradation Products: Primarily 5,6-dibromonicotinic acid, formed through hydrolysis of the methyl ester.

This guide will delve into the technical nuances of both HPLC with UV detection and LC-MS, providing detailed, field-proven protocols and explaining the scientific rationale behind the methodological choices.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Purity Analysis

HPLC with UV detection remains the gold standard for routine quality control and purity assessment in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. The fundamental principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase, leading to their separation. A UV detector then quantifies the analytes based on their absorbance of light at a specific wavelength.

Causality Behind Experimental Choices for HPLC

The development of a robust, stability-indicating HPLC method requires careful consideration of several parameters. For a molecule like this compound, a reversed-phase method is the logical choice due to its moderate polarity.

  • Column Selection: A C18 column is the most versatile and common choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of compounds. The end-capping of the silica-based stationary phase is crucial to minimize peak tailing for basic compounds like pyridine derivatives.

  • Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is typically acidified to suppress the ionization of any residual silanol groups on the column and to ensure consistent peak shapes for the pyridine nitrogen. A phosphate buffer is a common choice for its buffering capacity in the acidic pH range.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, with system suitability tests incorporated to ensure the performance of the chromatographic system before any sample analysis.[1]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • This compound reference standard and samples

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30% to 70% B, 25-30 min: 70% B, 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Preparation of Solutions:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the this compound peak should be greater than 2000.

  • The tailing factor for the this compound peak should be not more than 1.5.

6. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solutions.

  • Calculate the purity of the sample by the area normalization method.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation Injection Sample Injection Sample->Injection SystemSuitability->Injection If Pass Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Workflow for HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Higher Sensitivity

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and for quantifying impurities at levels below the detection limits of UV detectors.

Causality Behind Experimental Choices for LC-MS

The LC method for LC-MS is similar to the HPLC-UV method, but with a key difference in the mobile phase to ensure compatibility with the mass spectrometer.

  • Mobile Phase Modification: Non-volatile buffers like phosphate are detrimental to MS systems. Therefore, volatile buffers such as formic acid or ammonium formate are used. Formic acid is an excellent choice as it aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization (ESI).

  • Ionization Technique: ESI is the most common ionization technique for polar to moderately polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, which is crucial for molecular weight determination.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A TOF analyzer provides high mass accuracy, which can be used to determine the elemental composition of an impurity, aiding in its identification.

A key advantage of using MS for analyzing this compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2] This results in a distinctive M/M+2 isotopic pattern for any ion containing one bromine atom, and a more complex M/M+2/M+4 pattern for ions containing two bromine atoms, providing a high degree of confidence in the identification of brominated species.

Experimental Protocol: LC-MS for Impurity Identification and Quantification

This protocol is designed for the identification and quantification of trace-level impurities.

1. Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard and samples

3. Chromatographic Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-18 min: 80% B, 18.1-20 min: 20% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-1000

5. Analysis Procedure:

  • Inject a blank, standard, and sample solutions.

  • Acquire data in full scan mode to identify all ionizable species.

  • Look for the characteristic isotopic pattern of two bromine atoms to identify potential impurities.

  • For identified impurities, develop a targeted MS/MS method to obtain structural information through fragmentation patterns. The cleavage of the ester bond is a likely fragmentation pathway.

Visualization of LC-MS Workflow

LCMS_Workflow cluster_prep_lcms Preparation cluster_analysis_lcms Analysis cluster_data_lcms Data Interpretation MobilePhase_LCMS LC-MS Grade Mobile Phase Prep Separation_LCMS UPLC Separation MobilePhase_LCMS->Separation_LCMS Sample_LCMS Sample Preparation Sample_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization MassAnalysis Mass Analysis (Full Scan & MS/MS) Ionization->MassAnalysis ImpurityID Impurity Identification (Mass & Isotope Pattern) MassAnalysis->ImpurityID StructureElucidation Structural Elucidation (Fragmentation) ImpurityID->StructureElucidation Quantification Quantification StructureElucidation->Quantification

Workflow for LC-MS Impurity Analysis.

Comparison of HPLC and LC-MS Methods

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS
Primary Application Routine purity testing, quality control, and assay.Impurity identification, structural elucidation, and quantification of trace impurities.
Selectivity Based on chromatographic retention time and UV absorbance.Based on retention time, mass-to-charge ratio, and fragmentation pattern. Highly selective.
Sensitivity Good, typically in the µg/mL range.Excellent, often in the ng/mL to pg/mL range.
Identification Capability Limited to comparison with reference standards.Provides molecular weight and structural information for unknown impurity identification.
Cost and Complexity Lower initial investment and operational cost. Relatively simple.Higher initial investment and operational cost. More complex instrumentation and data analysis.
Robustness Highly robust and reproducible for routine use.Can be less robust for routine QC due to instrument complexity and matrix effects.
Regulatory Acceptance Widely accepted for release testing.[3][4][5]Essential for impurity characterization during drug development and for regulatory submissions.

Method Validation: Ensuring Trustworthiness and Compliance

Both HPLC and LC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, an integrated approach utilizing both HPLC-UV and LC-MS is recommended. HPLC-UV serves as a robust and reliable method for routine quality control and release testing, providing accurate quantification of the main component and known impurities. LC-MS, with its superior sensitivity and identification capabilities, is indispensable during process development and for the characterization of unknown impurities and degradation products.

By employing these complementary techniques and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

  • Ahmad, I., et al. (2014). A practical approach to RP-HPLC analytical method development. World Journal of Pharmaceutical Research, 3(9), 258-279.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Li, Y., & Li, H. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(4), 234-249.
  • Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(4), 183-189.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Relevant Article on Synthesis]. Retrieved from [Provide a general, non-broken link to the RSC website, e.g., https://www.rsc.org/]
  • Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Tandem Mass Spectrometry - MS/MS. (n.d.). American Society for Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015).

Sources

The Evolving Landscape of Nicotinic Acid Analogs: A Comparative Guide to the Structure-Activity Relationship of Methyl 5,6-dibromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the pyridine nucleus, a cornerstone of numerous natural products and pharmaceuticals, remains a focal point of medicinal chemistry. Among its myriad derivatives, nicotinic acid and its esters have emerged as versatile scaffolds, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: Methyl 5,6-dibromonicotinate and its analogs. By synthesizing data from disparate studies on halogenated nicotinic acid derivatives, we aim to provide a comparative framework for researchers, scientists, and drug development professionals, illuminating the path toward designing more potent and selective therapeutic candidates.

The this compound Scaffold: A Platform for Therapeutic Innovation

This compound presents a unique chemical architecture. The pyridine ring provides a rigid framework, while the methyl ester at the 3-position offers a site for metabolic conversion or further chemical modification. The key features, however, are the two bromine atoms at the 5- and 6-positions. The presence and positioning of these halogens are anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. Emerging research suggests that halogenation, particularly bromination, can enhance the cytotoxic and anti-inflammatory potential of various heterocyclic compounds, making this scaffold a promising starting point for drug discovery.[1]

Unraveling the Structure-Activity Relationship: Key Principles and Comparative Analysis

While a comprehensive SAR study on a complete series of this compound analogs is not yet available in the public domain, we can infer critical relationships by examining data from structurally related halogenated nicotinic acid derivatives. The primary areas of investigation for these analogs have been in the realms of anticancer and anti-inflammatory activities.

Anticancer Activity: The Role of Halogenation in Cytotoxicity

The introduction of halogen atoms, particularly bromine, into aromatic and heterocyclic scaffolds has been shown to enhance anticancer activity.[2] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of halogens to participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

Table 1: Comparative Cytotoxicity of Halogenated Heterocyclic Compounds

Compound IDCore ScaffoldHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
1 Benzofuran4-Chloro, 6-dichloroacetylA549 (Lung)6.3 ± 2.5[3]
2 Benzofuran6-Dibromoacetyl, 5-methoxyA549 (Lung)3.5 ± 0.6[3]
3 Benzofuran4-Chloro, 6-dichloroacetylHepG2 (Liver)11.0 ± 3.2[3]
4 Benzofuran6-Dibromoacetyl, 5-methoxyHepG2 (Liver)3.8 ± 0.5[3]

As illustrated in Table 1, a comparative study of halogenated benzofuran derivatives demonstrated that the brominated analog (Compound 2 and 4 ) exhibited significantly higher cytotoxicity against both A549 and HepG2 cancer cell lines compared to its chlorinated counterpart (Compound 1 and 3 ).[3] This suggests that the nature of the halogen atom plays a crucial role in the anticancer potential of these molecules. While this data is not on the exact this compound scaffold, it provides a strong rationale for prioritizing brominated analogs in future drug discovery efforts.

The logical workflow for such an SAR study is depicted below:

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization start This compound Scaffold modify Synthesize Analogs (Varying substituents at C2, C4, and ester) start->modify purify Purification & Characterization modify->purify cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purify->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NF-κB Inhibition) purify->anti_inflammatory sar Structure-Activity Relationship Analysis cytotoxicity->sar anti_inflammatory->sar optimize Lead Optimization sar->optimize

A generalized workflow for SAR studies of this compound analogs.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a major therapeutic goal. Several nicotinic acid derivatives have been evaluated for their anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound IDKey Structural FeaturesAssayEndpointActivityReference
5 2-(2-Bromophenylamino)nicotinic acid derivativeCarrageenan-induced paw edemaEdema Inhibition (%)High[4]
6 2-(Phenylamino)nicotinic acid derivativeCarrageenan-induced paw edemaEdema Inhibition (%)Moderate[4]

As shown in Table 2, a study on 2-substituted phenyl derivatives of nicotinic acid revealed that compounds bearing a 2-bromophenyl substituent (Compound 5 ) displayed distinctive anti-inflammatory activities compared to their non-brominated counterparts (Compound 6 ).[4] This further underscores the potential importance of bromine substitution in modulating the biological activity of nicotinic acid scaffolds.

The inhibition of the NF-κB pathway is a plausible mechanism for the observed anti-inflammatory effects. The general mechanism of NF-κB activation and its potential inhibition by active compounds is illustrated below:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1β, LPS receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_nfkb IκB NF-κB ikb_kinase->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb Ubiquitination & Degradation of IκB inhibitor This compound Analog (Inhibitor) inhibitor->ikb_kinase Inhibition dna DNA nfkb_n->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines

Sources

Comparison of synthetic routes to Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthetic Routes of Methyl 5,6-dibromonicotinate for Researchers and Drug Development Professionals

This compound is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of two bromine atoms on the pyridine ring provides distinct handles for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this important compound, offering insights into the strategic considerations and experimental details for each approach.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge due to the need for regioselective introduction of two bromine atoms onto the nicotinic acid framework, followed by esterification. The electron-deficient nature of the pyridine ring influences its reactivity towards electrophilic substitution. Therefore, the choice of starting material and the sequence of bromination and esterification steps are critical for a successful synthesis. This guide will explore two primary multi-step synthetic strategies, evaluating their respective merits and potential drawbacks.

Route 1: Synthesis via Diazotization of a 5-Amino Precursor

This strategy leverages the Sandmeyer reaction, a robust and well-established method for the introduction of halides onto aromatic rings via a diazonium salt intermediate.[1][2][3][4] This approach offers high regioselectivity for the introduction of the first bromine atom at the 5-position.

Conceptual Workflow

A Methyl 5-aminonicotinate B Diazonium Salt Intermediate A->B NaNO₂, HBr C Methyl 5-bromonicotinate B->C CuBr (Sandmeyer Reaction) D Methyl 5-bromo-6-hydroxynicotinate C->D Hydroxylation E This compound D->E POBr₃ or PBr₅

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Diazotization and Sandmeyer Reaction.

  • Dissolve Methyl 5-aminonicotinate in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product, Methyl 5-bromonicotinate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Introduction of the Second Bromine Atom. A plausible subsequent step would involve the conversion of a precursor like methyl 5-bromo-6-hydroxynicotinate to the desired product.

  • Treat Methyl 5-bromo-6-hydroxynicotinate with a strong brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[5]

  • The reaction is typically carried out in an inert solvent under reflux conditions.

  • After completion, the reaction mixture is carefully quenched with ice water.

  • The product is then extracted, washed, dried, and purified as described in the previous step.

Discussion

Advantages:

  • High Regioselectivity: The Sandmeyer reaction provides a reliable method for the specific introduction of a bromine atom at the 5-position.[1][3]

  • Well-Established Chemistry: The reactions involved are well-documented in organic synthesis literature.

Disadvantages:

  • Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.

  • Multi-step Process: This route involves several synthetic steps, which can lower the overall yield.

  • Availability of Starting Material: The synthesis of the initial precursor, Methyl 5-aminonicotinate, adds to the overall synthetic effort.

Route 2: Synthesis from 6-Hydroxynicotinic Acid

This approach begins with a commercially available or readily synthesized starting material, 6-hydroxynicotinic acid, and proceeds through bromination and esterification.[6][7][8]

Conceptual Workflow

A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B Br₂, Acetic Acid C Methyl 5-bromo-6-hydroxynicotinate B->C MeOH, H₂SO₄ (Esterification) D This compound C->D POBr₃ or PBr₅

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Bromination of 6-Hydroxynicotinic Acid.

  • Dissolve 6-hydroxynicotinic acid in a suitable solvent, such as glacial acetic acid.

  • Add elemental bromine (Br₂) dropwise to the solution at room temperature. The hydroxyl group at the 6-position directs the electrophilic bromination to the 5-position.

  • Heat the reaction mixture to facilitate the reaction.

  • After cooling, the product, 5-bromo-6-hydroxynicotinic acid, may precipitate and can be collected by filtration.

Step 2: Esterification.

  • Suspend 5-bromo-6-hydroxynicotinic acid in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product, Methyl 5-bromo-6-hydroxynicotinate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Conversion of the Hydroxyl Group to Bromide.

  • This final step is identical to the final step in Route 1, involving the treatment of Methyl 5-bromo-6-hydroxynicotinate with POBr₃ or PBr₅ to yield the target molecule.[5]

Discussion

Advantages:

  • Readily Available Starting Material: 6-Hydroxynicotinic acid is a more common starting material.[6]

  • Avoidance of Diazonium Salts: This route circumvents the need for potentially hazardous diazonium intermediates.

Disadvantages:

  • Potential for Side Reactions: Direct bromination can sometimes lead to the formation of polybrominated byproducts, requiring careful control of reaction conditions.

  • Harsh Reaction Conditions: The use of strong acids and high temperatures may not be suitable for substrates with sensitive functional groups.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Via 5-Amino PrecursorRoute 2: From 6-Hydroxynicotinic Acid
Starting Material Methyl 5-aminonicotinate6-Hydroxynicotinic Acid
Key Reactions Diazotization, Sandmeyer Reaction, BrominationElectrophilic Bromination, Esterification, Bromination
Regioselectivity Excellent for 5-positionGood for 5-position (directed by OH group)
Safety Concerns Handling of unstable diazonium saltsUse of elemental bromine and strong acids
Overall Yield Potentially lower due to more stepsPotentially higher if side reactions are minimized
Scalability May be challenging due to safety concernsMore readily scalable

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the synthesis, including the scale, available starting materials, and the safety infrastructure of the laboratory.

Route 1 is advantageous for its high regioselectivity in the initial bromination step, a critical consideration for ensuring the purity of the final product. However, the inherent risks associated with diazonium salt chemistry necessitate stringent safety protocols.

Route 2 provides a more direct and potentially safer alternative, starting from a more accessible precursor. Careful optimization of the bromination and esterification steps is crucial to maximize the yield and minimize the formation of impurities.

For researchers in drug development, where purity and scalability are paramount, Route 2 may be the more practical approach, provided that the bromination steps can be well-controlled. Further process development and optimization would be necessary to establish a robust and efficient synthesis for large-scale production.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]

  • Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2399-2423. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Hibble, A. J., et al. (2010). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 8(21), 4949-4955. [Link]

  • ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. [Link]

  • National Center for Biotechnology Information. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5,6-dibromonicotinate. As a brominated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Section 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical waste management is a thorough understanding of the substance's intrinsic properties.[1] this compound falls into a specific regulatory category that dictates its disposal pathway.

1.1. Classification: Halogenated Organic Compound this compound is an organic molecule containing bromine atoms. This classifies it as a halogenated organic compound .[2] This is the single most important factor in its disposal plan. Halogenated wastes cannot be mixed with non-halogenated solvent waste streams.[3] The rationale is twofold:

  • Disposal Technology: The primary disposal method for halogenated organic waste is high-temperature incineration at a specialized facility.[2][4] The presence of halogens requires scrubbers and other advanced pollution controls to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of toxic byproducts such as polybrominated dibenzodioxins and dibenzofurans.

  • Cost: The specialized incineration process makes the disposal of halogenated waste significantly more expensive than that of non-halogenated waste, which can often be recycled as fuel.[3][5]

1.2. Hazard Profile While a specific Safety Data Sheet (SDS) for this compound must always be consulted, we can infer its likely hazards based on its chemical class. Aromatic and halogenated compounds often exhibit one or more of the following characteristics.

Hazard CategoryDescriptionRationale & Causality
Skin & Eye Irritation Expected to cause irritation upon direct contact.[6][7]The electrophilic nature of the aromatic ring and the presence of bromine atoms can lead to reactions with biological macromolecules in the skin and eyes.
Respiratory Irritation Inhalation of dust or aerosol may irritate the respiratory tract.[6][7]Fine solid particles can cause mechanical irritation, while the chemical nature of the compound can irritate the mucous membranes of the lungs.
Aquatic Toxicity Likely harmful or toxic to aquatic life.[6]Organobromine compounds are often persistent in the environment and can bioaccumulate, posing a long-term risk to ecosystems.[8]
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents and strong bases.[7]The ester and pyridine functionalities can be hydrolyzed by strong bases. Strong oxidizers can react unpredictably with the organic structure.

Always consult the manufacturer-specific Safety Data Sheet (SDS) for definitive hazard information before handling this compound.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all safety measures are in place.

2.1. Required PPE Proper PPE is non-negotiable when handling this compound and its waste.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.[5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9][10]

2.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.[5][10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5]

Section 3: Waste Segregation and Containerization Protocol

This section provides a step-by-step methodology for the correct handling of this compound waste from the point of generation.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste is collected.[5][13] This area must be under the control of the laboratory personnel.

  • Action: Designate a specific spot within your chemical fume hood or a designated lab bench area for your halogenated waste container.

  • Rationale: This prevents the accidental mixing of waste streams and keeps hazardous materials in a controlled, ventilated space.

Step 2: Select a Compatible Waste Container

  • Action: Choose a container that is in good condition, leak-proof, and has a tightly sealing screw cap.[14][15] Plastic (e.g., polyethylene) or glass containers are typically appropriate.

  • Rationale: The container must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[16] Never use metal containers for potentially corrosive waste.[16]

Step 3: Label the Container Correctly and Completely

  • Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.[3][15] Fill it out completely with the following information:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[15]

    • List all constituents, including any solvents, by percentage.

    • Check the appropriate hazard boxes (e.g., Toxic, Irritant).

    • The name and contact information of the generating researcher/lab.

    • The date when the first drop of waste was added (Accumulation Start Date).

  • Rationale: Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[17][18] It ensures safe handling by all personnel and is essential information for the final disposal facility.

Step 4: Segregate and Accumulate Waste

  • Action: Add only this compound and materials contaminated with it (e.g., gloves, absorbent pads) to this container. Keep the container closed at all times except when actively adding waste.[13][15]

  • Rationale: This is the most critical step. Do NOT mix halogenated organic wastes with non-halogenated organic wastes .[2][3] Mixing incompatible waste streams is a serious safety violation and can create a complex, expensive, and dangerous disposal challenge.[19]

Section 4: The Disposal Pathway Decision Framework

The following diagram illustrates the logical workflow for compliant disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Process cluster_rejection Gen Waste Generation (this compound) Char Step 1: Characterize Waste (Halogenated Organic) Gen->Char Seg Step 2: Segregate (Dedicated Halogenated Container) Char->Seg Label Step 3: Containerize & Label (Use Hazardous Waste Tag) Seg->Label Incompatible Is waste mixed with incompatibles (e.g., acids, non-halogenated solvents)? Seg->Incompatible Store Step 4: Accumulate in SAA (Keep container closed) Label->Store Request Step 5: Request Pickup (Contact EHS/EHRS) Store->Request When container is full or per lab schedule Transport Step 6: Professional Transport (Licensed Waste Hauler) Request->Transport Dispose Step 7: Final Disposal (Permitted RCRA Facility) Transport->Dispose Incompatible->Label No Reclassify STOP! Consult EHS Immediately. Do Not Proceed. Incompatible->Reclassify Yes

Sources

A Senior Application Scientist's Guide to Handling Methyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for laboratory professionals handling Methyl 5,6-dibromonicotinate. Moving beyond mere compliance, this document establishes a framework of deep operational understanding, ensuring that safety is not just a checklist but an integrated component of the scientific workflow. We will explore the causality behind each procedural step, empowering you, the researcher, to work with confidence and precision.

Hazard Analysis: Understanding the Compound

This compound is a halogenated aromatic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural class—brominated pyridines—necessitates a cautious approach. Based on data from structurally similar compounds, the primary hazards are identified as:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of the powder or dust may cause respiratory tract irritation.[1][2][4]

Given these hazards, a multi-layered approach to protection is mandatory, starting with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, the primary work environment must be optimized to minimize exposure. PPE is the last line of defense, not the first.

  • Ventilation: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood.[4][5][6] This is the most critical engineering control to prevent the inhalation of airborne particulates.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][7][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedures being performed. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Rationale and Key Considerations
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient as they do not provide a seal against dust and splashes.[9] Chemical splash goggles are mandatory.[10] For procedures involving larger quantities or a significant risk of splashing (e.g., during quenching a reaction), a full face shield must be worn over the goggles.[11][12]
Hand Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer adequate protection against incidental contact and splashes.[9][12] For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is strongly recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.
Body Chemical-Resistant Lab CoatA fully buttoned, chemical-resistant lab coat is required to protect against skin contact.[4][13] Ensure the material is appropriate for handling halogenated organic compounds.
Respiratory NIOSH-Approved RespiratorA respirator is necessary when engineering controls cannot guarantee exposure levels are below acceptable limits, or during spill clean-up. For weighing the solid, a NIOSH-approved N95 respirator can prevent dust inhalation. If handling volatile solutions, an air-purifying respirator with organic vapor cartridges is required.[10][14]

Operational Workflow: From Preparation to Disposal

This section provides a step-by-step guide for safely handling this compound throughout its lifecycle in the laboratory.

Experimental Workflow Diagram

The following diagram illustrates the critical stages and decision points in the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_1 Conduct Risk Assessment (Review SDS) prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Select & Inspect PPE prep_2->prep_3 handle_1 Don PPE Correctly prep_3->handle_1 Proceed to Handling handle_2 Perform Work in Fume Hood handle_1->handle_2 handle_3 Segregate Waste (Solid, Liquid, Sharps) handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 Experiment Complete clean_2 Doff & Dispose of Contaminated PPE clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3 disp_1 Store Waste in Labeled, Sealed Containers clean_3->disp_1 Area Secure disp_2 Arrange for Pickup by Approved Waste Contractor disp_1->disp_2

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation and Donning PPE
  • Verify Fume Hood Operation: Ensure the fume hood has a valid certification and the airflow is optimal.

  • Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before starting.

  • Don PPE: Put on your PPE in the following order:

    • Lab Coat

    • Inner Gloves

    • Respirator (if required, perform a seal check)

    • Chemical Splash Goggles

    • Face Shield

    • Outer Gloves (pull the cuff of the outer glove over the cuff of your lab coat sleeve)

Step 2: Handling and Experimental Procedure
  • Weighing: Carefully weigh the solid this compound in the fume hood. Use a spatula to gently transfer the powder to avoid creating dust.

  • Transfer and Dissolution: When adding the compound to a solvent or reaction vessel, do so slowly to prevent splashing. Keep the container opening away from your breathing zone.

  • Constant Vigilance: Be mindful of all manipulations. If the outer glove becomes contaminated, remove it carefully and replace it with a new one.

Step 3: Decontamination and Doffing PPE
  • Work Area Decontamination: After the experiment is complete, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe it down thoroughly.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The general order is the reverse of donning:

    • Remove Outer Gloves (peel from the cuff downwards without touching the outside).

    • Remove Face Shield.

    • Remove Lab Coat (turn it inside out as you remove it).

    • Remove Goggles.

    • Remove Inner Gloves.

    • Remove Respirator.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.[7]

Step 4: Waste Management and Disposal
  • Waste Segregation: Never mix different waste streams. Use separate, clearly labeled containers for:

    • Solid Waste: Contaminated filter paper, used gloves, and other solid materials.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound.

    • Sharps: Contaminated needles or broken glassware.

  • Container Management: Keep waste containers securely closed when not in use.[5][10] Store them in a designated Satellite Accumulation Area.[15]

  • Final Disposal: All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1][15][16] Do not pour any amount down the drain.[15]

By adhering to these rigorous protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Princeton University. Available at: [Link]

  • Material Safety Data Sheet. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available at: [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Storemasta. Available at: [Link]

  • PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • SAFETY DATA SHEET Methyl Bromide (MUP). Greenbook.net. Available at: [Link]

  • PYRIDINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Post Apple Scientific. Available at: [Link]

  • METHYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Methyl bromide: incident management - GOV.UK. Public Health England. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.